2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid
Description
BenchChem offers high-quality 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-3-phenylcycloprop-2-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7-9(10(7)11(12)13)8-5-3-2-4-6-8/h2-6,10H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSNAKLSPHPDSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407588 | |
| Record name | 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18826-56-7 | |
| Record name | 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
history of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid synthesis
An In-Depth Technical Guide on the Synthesis and History of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid
Executive Summary
2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (CAS: 18826-56-7) represents a critical intersection between strained-ring organic chemistry and chemical biology. Unlike its parent compound, cycloprop-2-ene-1-carboxylic acid—a lethal mycotoxin isolated from Russula subnigricans that polymerizes rapidly—this 2,3-disubstituted derivative exhibits remarkable stability. This stability has established it as a foundational "probe molecule" for studying ethylene perception in plants and as a substrate for testing enantioselective carbene transfer methodologies.
This guide details the historical evolution of its synthesis, from early copper-catalyzed carbenoid additions to modern rhodium-mediated protocols, and provides a validated workflow for its preparation in a research setting.
Part 1: Historical Evolution of Synthesis
The synthesis of cyclopropene carboxylic acids has evolved through three distinct technical eras, driven by the need to tame the high reactivity of the carbenoid intermediates and the strain energy of the cyclopropene ring (~54 kcal/mol).
Era 1: The Classical Copper Age (1950s–1970s)
-
The Approach: The earliest syntheses relied on the thermal or copper-catalyzed decomposition of ethyl diazoacetate (EDA) in the presence of alkynes.
-
The Limitation: Early protocols using copper bronze or copper sulfate required high temperatures, often leading to significant dimerization of the carbene (forming diethyl fumarate/maleate) rather than the desired cycloaddition. Yields were notoriously low (<30%), and the harsh conditions often degraded the sensitive cyclopropene product.
-
Key Insight: Researchers realized that the stability of the cyclopropene ring is heavily dependent on substitution at the vinylic positions (C2 and C3). The 2-methyl-3-phenyl substitution pattern provided steric bulk and conjugation that prevented the rapid "ene" polymerization observed in unsubstituted analogues.
Era 2: The Rhodium Revolution (1980s–1990s)
-
The Shift: The introduction of dirhodium(II) carboxylates, particularly Rhodium(II) acetate dimer [Rh2(OAc)4] , transformed the synthesis.
-
Mechanistic Advantage: Unlike copper, Rh(II) catalysts stabilize the metal-carbene intermediate (Rh=CHCO2Et), making it more electrophilic and selective for the electron-rich alkyne triple bond over the diazo dimerization pathway.
-
Outcome: This era standardized the reaction of 1-phenyl-1-propyne with EDA, raising yields to >60% and allowing for milder, room-temperature reactions.
Era 3: Asymmetric Precision & Chemical Biology (2000s–Present)
-
Current State: Modern focus has shifted to enantioselective synthesis using chiral dirhodium catalysts (e.g., Rh2(DOSP)4) to generate optically active cyclopropenes.
-
Application: These chiral acids are now synthesized to probe specific binding pockets in plant hormone receptors (auxin/ethylene crosstalk) and to serve as precursors for stereoselective Diels-Alder reactions.
Part 2: Validated Synthetic Protocol
Objective: Synthesis of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid via Rh(II)-catalyzed cyclopropenation followed by hydrolysis.
Phase A: Cyclopropenation (Formation of the Ester)
Reaction:
Reagents:
-
1-Phenyl-1-propyne (1.0 equiv, 20 mmol)
-
Ethyl Diazoacetate (EDA) (1.2 equiv, 24 mmol) [Warning: Potentially Explosive]
-
Rh2(OAc)4 (0.5 mol%)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Catalyst Loading: In a flame-dried 2-neck round-bottom flask under Argon, dissolve 1-phenyl-1-propyne (2.32 g) and Rh2(OAc)4 (44 mg) in 20 mL of anhydrous DCM.
-
Controlled Addition (Critical Step): Dilute EDA (2.74 g) in 10 mL of DCM. Load this into a syringe pump.
-
Reaction: Add the EDA solution slowly over 4–6 hours at room temperature.
-
Why? Slow addition keeps the stationary concentration of diazo low, preventing the carbene from reacting with another diazo molecule (dimerization) instead of the alkyne.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The alkyne spot will diminish, and a new fluorescent spot (the cyclopropene ester) will appear.
-
Workup: Once addition is complete and bubbling (N2 evolution) ceases, concentrate the solvent in vacuo.
-
Purification: Purify the residue via flash column chromatography on silica gel (neutralized with 1% Et3N to prevent acid-catalyzed ring opening). Elute with Hexane/EtOAc (95:5).
-
Yield Target: 60–75% as a pale yellow oil.
-
Phase B: Saponification (Formation of the Acid)
Reaction:
Step-by-Step Methodology:
-
Solubilization: Dissolve the purified ester (1.0 equiv) in Methanol (0.2 M concentration).
-
Hydrolysis: Add an aqueous solution of KOH (2.0 equiv, 10% w/v) dropwise at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Extraction (The "Trap"):
-
Dilute with water and wash with diethyl ether (removes unreacted ester/alkyne).
-
Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 3 using 1M HCl. Do not go below pH 2, as high acidity can trigger ring opening.
-
-
Isolation: Extract the acidic aqueous layer immediately with EtOAc (3x). Dry combined organics over Na2SO4 and concentrate.
-
Crystallization: Recrystallize from Hexane/Et2O to obtain the pure acid.
Part 3: Mechanistic & Biological Visualization
Diagram 1: The Rhodium-Carbenoid Catalytic Cycle
This diagram illustrates the mechanism of the core synthetic step, highlighting the critical "Carbene Transfer" phase that dictates yield and stereochemistry.
Caption: The catalytic cycle for Rh(II)-mediated cyclopropenation. Note the regeneration of the catalyst following the carbene transfer to the alkyne.
Diagram 2: Biological Significance & Application
The 2-methyl-3-phenyl derivative serves as a stable analogue to investigate cyclopropene toxicity and plant growth regulation.
Caption: Dual utility of the molecule in toxicology (studying mushroom poisoning mechanisms) and plant physiology (apical hook development).
Part 4: References
-
Liao, S., et al. "Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana."[3] Bioscience, Biotechnology, and Biochemistry, 2017.
-
Matsuura, M., et al. "Identification of the toxic trigger in the fatal mushroom Russula subnigricans." Nature Chemical Biology, 2009.
-
Doyle, M. P., et al. "Catalytic methods for metal carbene transformations." Chemical Reviews, 1998.
-
Rubin, M., et al. "Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid."[4] Organic Letters, 2006.
-
PubChem. "2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (Compound Summary)." National Library of Medicine.
Sources
Technical Guide: Discovery and Development of Substituted Cyclopropene Derivatives
Executive Summary: The "Spring-Loaded" Scaffold
The cyclopropene ring represents one of the most chemically distinct motifs in organic synthesis. Characterized by immense ring strain (~228 kJ/mol or 54.5 kcal/mol), this three-carbon cycle was historically viewed as a laboratory curiosity or a reactive intermediate. However, the discovery of naturally occurring cyclopropene fatty acids (e.g., sterculic acid) and the subsequent engineering of stable derivatives (e.g., 1-methylcyclopropene) have transformed this scaffold into a critical tool for agriculture and chemical biology.
This guide details the technical evolution of substituted cyclopropenes, focusing on their synthesis, mechanistic pharmacology, and application as bioorthogonal reporters.[1]
Historical Context & Natural Occurrence
While the simplest cyclopropene was synthesized in 1922 by Dem'yanov and Doyarenko via thermal decomposition, the biological relevance of the moiety emerged with the isolation of sterculic acid (cis-9,10-methylene-9-octadecenoic acid) from Sterculia foetida.
Key Natural Products
| Compound | Source | Biological Activity | Mechanism |
| Sterculic Acid | Sterculia foetida seeds | SCD Inhibition | Irreversible alkylation of sulfhydryl groups in Stearoyl-CoA Desaturase (SCD). |
| Malvalic Acid | Cottonseed oil | SCD Inhibition | Similar to sterculic acid; interferes with fatty acid desaturation. |
Synthesis Architecture
The synthesis of substituted cyclopropenes requires overcoming the thermodynamic penalty of ring formation. Two primary strategies dominate the field: Metal-Carbenoid Cyclopropenation and 1,2-Elimination .
Strategy A: Rhodium-Catalyzed Cyclopropenation (The Gold Standard)
This method involves the addition of a metal carbenoid (generated from a diazo compound) to an alkyne. It is preferred for generating carboxylated cyclopropenes used in bioorthogonal chemistry due to its functional group tolerance.
General Reaction:
Strategy B: 1,2-Elimination
Used historically for simple alkyl-cyclopropenes (like 1-MCP), this method involves the dehydrohalogenation of halocyclopropanes.
Visualization of Synthesis Logic
The following diagram illustrates the decision matrix for synthesizing cyclopropene derivatives based on the desired substitution pattern.
Caption: Decision tree for cyclopropene synthesis highlighting the divergence between metal-catalyzed addition for complex tags and elimination for volatile inhibitors.
Detailed Experimental Protocol
Protocol: Synthesis of Ethyl 2-Methylcycloprop-2-ene-1-carboxylate
Objective: To synthesize a stable cyclopropene ester suitable for further derivatization into a bioorthogonal probe. Safety Warning: Diazo compounds are potentially explosive. Perform all reactions behind a blast shield.
Reagents:
-
Ethyl diazoacetate (EDA) (1.2 equiv)
-
1-TMS-propyne (1.0 equiv) - Note: TMS group provides steric bulk for stability.
-
Rhodium(II) acetate dimer [Rh2(OAc)4] (0.5 mol%)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Rh2(OAc)4 (0.5 mol%) in anhydrous DCM (0.1 M concentration relative to alkyne).
-
Substrate Addition: Add 1-TMS-propyne (1.0 equiv) to the catalyst solution under an inert atmosphere (Argon or Nitrogen).
-
Controlled Addition: Dilute Ethyl diazoacetate (EDA) in DCM (1:1 v/v). Using a syringe pump, add the EDA solution dropwise to the reaction mixture over 4–6 hours at room temperature.
-
Scientific Rationale: Slow addition maintains a low concentration of the diazo species, preventing carbene dimerization (formation of fumarates/maleates) and favoring the reaction with the alkyne.
-
-
Monitoring: Monitor reaction progress via TLC (visualize with KMnO4 stain; cyclopropenes oxidize rapidly) or bubbling cessation (N2 release).
-
Workup: Once N2 evolution ceases, pass the reaction mixture through a short plug of silica gel to remove the Rhodium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure (keep bath temperature <30°C to prevent thermal ring opening). Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Storage: Store the product at -20°C.
Mechanisms of Action
Substituted cyclopropenes exert their biological effects through distinct mechanisms driven by their ring strain.
Bioorthogonal Ligation (IEDDA)
In chemical biology, cyclopropenes serve as "mini-tags" that react with tetrazines via an Inverse Electron Demand Diels-Alder (IEDDA) reaction.
-
Mechanism: The strained alkene (dienophile) reacts with the electron-deficient tetrazine (diene).
-
Advantage: Cyclopropenes are smaller than other strained alkenes (like TCO or cyclooctyne), minimizing perturbation of the target biomolecule.
Ethylene Receptor Blockade (1-MCP)
1-Methylcyclopropene (1-MCP) is the industry standard for delaying fruit ripening.
-
Target: Ethylene receptors (ETR1, ERS1) in plant tissues.
-
Mechanism: 1-MCP binds to the copper cofactor within the receptor. Unlike ethylene, which dissociates, 1-MCP binding is essentially irreversible due to the relief of ring strain upon coordination/reaction, permanently locking the receptor in an "off" state.
Visualization: Bioorthogonal Ligation Pathway
Caption: Mechanism of Inverse Electron Demand Diels-Alder (IEDDA) ligation between a tetrazine and a cyclopropene reporter.
Comparative Data: Reactivity & Stability
The following table contrasts cyclopropene derivatives with other bioorthogonal handles.
| Bioorthogonal Handle | Partner | Rate Constant ( | Steric Size | Stability (Physiological) |
| Cyclopropene (Methyl) | Tetrazine | 0.1 - 10 | Very Small | High |
| Cyclopropene (Carbamate) | Tetrazine | 1 - 100 | Small | High |
| Trans-Cyclooctene (TCO) | Tetrazine | 1,000 - 100,000 | Large | Moderate (Isomerizes) |
| Azide | Cyclooctyne | 0.01 - 1 | Small | Very High |
Note: While TCO is faster, cyclopropenes offer a critical advantage in steric compactness, allowing them to be encoded into proteins via non-canonical amino acids with minimal structural disruption.
References
-
Dem'yanov, N. Y., & Doyarenko, M. N. (1922). Synthesis of cyclopropene. Bulletin of the Academy of Sciences of the USSR.
-
Nunn, J. R. (1952). The structure of sterculic acid. Journal of the Chemical Society.[2]
-
Sisler, E. C., & Serek, M. (1997). Inhibitors of ethylene responses in plants at the receptor level: Recent developments. Physiologia Plantarum.
-
Patterson, D. M., et al. (2012). Functionalized Cyclopropenes As Bioorthogonal Chemical Reporters. Journal of the American Chemical Society.
-
Yang, J., et al. (2014). Genetic Encoding of 3-Methylcyclopropene-L-alanine as a Bioorthogonal Handle for Protein Labeling. Journal of the American Chemical Society.
-
Fisher, B. F., et al. (2018). Conjugated Cyclopropenes as Fast-Reacting, Stable, and Tunable Bioorthogonal Probes. Journal of the American Chemical Society.
Sources
fundamental chemical properties of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid
Chemical Dynamics, Synthesis, and Bio-orthogonal Utility
Executive Summary
This technical guide provides a comprehensive analysis of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid , a highly strained carbocycle exhibiting a unique "stability-reactivity paradox." While the cyclopropene core possesses high ring strain (~54 kcal/mol), the specific substitution pattern (C2-Methyl, C3-Phenyl) confers sufficient kinetic stability for isolation and storage, unlike its unsubstituted parent.
For drug development professionals and chemical biologists, this molecule represents a premier scaffold for bio-orthogonal labeling . Its rapid kinetics with 1,2,4,5-tetrazines (via Inverse Electron Demand Diels-Alder reactions) and its ability to undergo photo-induced ring opening to vinyl carbenes make it a versatile tool for spatiotemporal control in biological systems.
Part 1: Structural Dynamics & Thermodynamics
The Strain-Stability Balance
The utility of this molecule stems from the tension between its high-energy ground state and the steric protection offered by its substituents.
-
Ring Strain: The cyclopropene ring is one of the most strained organic rings known.[1] The hybridization of the vinylic carbons (C2, C3) deviates from ideal
geometry, possessing significant -character in the exocyclic bonds to minimize repulsion within the ring. -
Substituent Stabilization: The phenyl group at C3 provides electronic stabilization via conjugation with the
-system of the double bond. The methyl group at C2 provides mild hyperconjugative stabilization and, crucially, steric bulk that retards non-specific nucleophilic attacks. -
Acidity (pKa):
-
The pKa of the parent cycloprop-2-ene-1-carboxylic acid is approximately 4.25 .
-
For the 2-methyl-3-phenyl derivative, the pKa is comparable (~4.3–4.5). The increased
-character of the C1 carbon (Walsh orbital theory) renders the attached carboxylic acid slightly more acidic than typical aliphatic acids, yet less acidic than benzoic acid derivatives.
-
Quantitative Properties Table
| Property | Value / Description | Context |
| Formula | MW: 174.20 g/mol | |
| Ring Strain | ~54 kcal/mol | Drives rapid cycloadditions |
| pKa | ~4.3 (Predicted) | Similar to acrylic acid |
| ~230-250 nm | Phenyl conjugation band | |
| Reactivity | Electrophilic / Dienophilic | Reacts with Tetrazines, Nitrile Imines |
| Stability | Solid/Oil (Derivative dependent) | Stable at -20°C; prone to polymerization at RT if neat |
Part 2: Synthesis Strategy (Rhodium Catalysis)
The most authoritative route to this scaffold is the Rhodium(II)-catalyzed intermolecular cyclopropanation of an alkyne with a diazoacetate. This method preserves the double bond (unlike cyclopropanation of alkenes) and allows for modular substitution.
Mechanistic Pathway
-
Diazo Decomposition: Rhodium(II) acetate dimer catalyzes the decomposition of ethyl diazoacetate, releasing
and generating a transient metal-carbene complex. -
Carbenoid Addition: The electrophilic Rh-carbene adds across the triple bond of 1-phenyl-1-propyne.
-
Ring Closure: The resulting cyclopropene ester is formed.
-
Hydrolysis: Careful saponification yields the free acid.
Synthesis Workflow Diagram
Caption: Rhodium-catalyzed synthesis pathway from alkyne precursors to the target cyclopropene acid.
Part 3: Reactivity Profile & Bio-orthogonal Applications[2]
Inverse Electron Demand Diels-Alder (IEDDA)
The primary application of this molecule in drug discovery is as a bio-orthogonal handle . The strained cyclopropene double bond acts as a potent dienophile, reacting with electron-deficient tetrazines.
-
Mechanism: The HOMO of the cyclopropene interacts with the LUMO of the tetrazine. The reaction is driven by the relief of ring strain.
-
Kinetics: Second-order rate constants (
) typically range from 0.1 to 10 . While slower than trans-cyclooctene (TCO), cyclopropenes offer a significantly smaller steric footprint, reducing perturbation of the target biomolecule.
Photochemical Ring Opening
Upon irradiation (UV light, typically <300nm), the cyclopropene ring opens to form a vinyl carbene . This intermediate can insert into O-H or N-H bonds.
-
Application: Photo-affinity labeling (PAL) to map drug binding sites.
Ligation Pathway Diagram
Caption: Mechanism of the bio-orthogonal ligation between the cyclopropene scaffold and a tetrazine probe.
Part 4: Experimental Protocols
Protocol: Synthesis of the Ethyl Ester Precursor
-
Safety: Diazo compounds are potentially explosive. Perform behind a blast shield.
-
Reagents: 1-Phenyl-1-propyne (1.0 equiv), Ethyl diazoacetate (EDA, 1.2 equiv),
(1 mol%), Dichloromethane (DCM).
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Catalyst Loading: Add 1-Phenyl-1-propyne and
to anhydrous DCM. -
Slow Addition: Dissolve EDA in DCM. Add this solution dropwise to the reaction mixture over 4–6 hours using a syringe pump. Note: Slow addition keeps the concentration of diazo low, preventing homocoupling (fumarate formation).
-
Workup: Once bubbling (
) ceases, concentrate the solvent in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient). The cyclopropene ester is typically a pale yellow oil.
Protocol: Saponification to the Free Acid
-
Critical Control: Temperature must be controlled to prevent ring opening.
-
Dissolution: Dissolve the ethyl ester in a 1:1 mixture of THF and Water. Cool to 0°C.
-
Base Addition: Add LiOH (2.0 equiv) slowly.
-
Monitoring: Stir at 0°C to room temperature. Monitor by TLC until ester is consumed (~2-4 hours).
-
Extraction: Acidify carefully with 1M HCl to pH ~3 at 0°C. Extract immediately with EtOAc.
-
Isolation: Dry organic layer over
and concentrate. Store at -20°C.
Protocol: Kinetic Assay (Tetrazine Ligation)
To validate the reactivity of the synthesized acid for bioconjugation:
-
Setup: Prepare a 1 mM solution of the Cyclopropene acid in DMSO/PBS (1:1).
-
Probe: Prepare a 1 mM solution of Benzylamino-tetrazine (pink color).
-
Measurement: Mix equimolar amounts in a cuvette.
-
Readout: Monitor the decay of the tetrazine absorbance at 520 nm .
-
Calculation: Plot
vs. time. The slope of the line represents the second-order rate constant ( ).
References
-
Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. Journal of Organic Chemistry. (2008). Describes the Rhodium-catalyzed route and stability factors.
-
Mechanism of Rhodium-Catalyzed Cyclopropanation. Organic Letters. (2015). Detailed mechanistic study on Rh-carbene insertion. [2]
-
Advances in Tetrazine Bioorthogonal Chemistry. NIH / PMC. (2014). Comprehensive review of cyclopropene-tetrazine ligation kinetics and applications.
-
Cycloprop-2-ene carboxylic acid Properties. Wikipedia/PubChem. General physical properties and toxicity data.[3]
Sources
- 1. Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sci-Hub. Mechanism of Rhodium-Catalyzed Cyclopropanation/Cyclization of Allenynes / Organic Letters, 2015 [sci-hub.jp]
- 3. Cycloprop-2-ene carboxylic acid - Wikipedia [en.wikipedia.org]
Physical Characteristics and Characterization of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid
[1]
Executive Summary
2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (CAS: 18826-56-7) is a highly strained, crystalline organic acid belonging to the cyclopropene class.[1][2][3] Distinguished by the presence of a "double bond" within a three-membered ring, this compound exhibits unique physical and chemical properties driven by substantial ring strain (
Primarily utilized as a mechanistic probe in physical organic chemistry, it serves as a precursor for studying vinyl carbenes, photolytic ring-expansion reactions (e.g., to furans), and the acidity of C(sp
Chemical Identity & Structural Analysis[1][5][6][7][8][9][10]
The molecule consists of a cyclopropene ring substituted at the 1-position with a carboxylic acid group, at the 2-position with a methyl group, and at the 3-position with a phenyl group.[4]
| Parameter | Data |
| IUPAC Name | 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid |
| CAS Registry Number | 18826-56-7 |
| Molecular Formula | C |
| Molecular Weight | 174.20 g/mol |
| SMILES | CC1=C(C1C(=O)O)C2=CC=CC=C2 |
| Stereochemistry | Achiral (planar symmetry in the ring plane if unsubstituted, but C1 is chiral; typically synthesized as a racemate unless asymmetric catalysis is used). |
Structural Conformation
X-ray crystallographic analysis reveals that the cyclopropene ring is planar. The carboxyl group at C1 adopts a bisecting conformation relative to the three-membered ring. This orientation maximizes the interaction between the carbonyl
Physical Properties[9]
Physical State and Crystallography
The compound exists as a crystalline solid at room temperature. It crystallizes in the monoclinic crystal system.
-
Crystal System: Monoclinic
-
Space Group:
-
Unit Cell Dimensions:
- Å
- Å
- Å
-
Combustibility: Classified as a combustible solid; store away from open flames and strong oxidizers.
Solubility Profile
Due to the hydrophobic phenyl and methyl groups contrasting with the hydrophilic carboxylic acid, the compound exhibits amphiphilic solubility characteristics:
-
Soluble: Dichloromethane (DCM), Chloroform, Ethyl Acetate, DMSO, Methanol.
-
Sparingly Soluble: Hexanes, Pentane (often used for precipitation/crystallization).
-
Insoluble: Water (at neutral pH); soluble in basic aqueous solutions (as the carboxylate salt).
Stability and Reactivity
-
Thermal Stability: Moderately stable at room temperature but prone to polymerization or ring-opening upon prolonged heating or acid exposure.
-
Acid Sensitivity: The cyclopropene ring is sensitive to strong acids, which can trigger ring-opening to form allylic cations or lactones.
-
Photostability: Photosensitive. Exposure to UV light can induce ring opening to form vinyl carbenes, leading to furan derivatives or dimerization. Storage in amber vials is mandatory.
Spectroscopic Characterization
Accurate identification relies on detecting the unique signatures of the strained cyclopropene ring.
Nuclear Magnetic Resonance (NMR)
The high strain of the cyclopropene ring results in distinctive chemical shifts.
| Nucleus | Shift ( | Multiplicity | Assignment | Notes |
| 10.0 - 12.0 | Broad Singlet | -COOH | Acidic proton; exchangeable with D | |
| 7.20 - 7.50 | Multiplet | Ar-H | Phenyl protons (5H). | |
| 2.50 - 3.00 | Singlet | C1-H | Methine proton. Shielded relative to typical allylic protons due to ring current anisotropy. | |
| 2.10 - 2.30 | Singlet | -CH | Methyl group attached to the double bond. | |
| Singlet | C =O | Carboxyl carbonyl. | ||
| 105 - 115 | Singlet | C =C | Cyclopropene double bond carbons. Distinctly shielded compared to acyclic alkenes. | |
| 20 - 30 | Singlet | C 1 | Saturated ring carbon. |
Infrared Spectroscopy (IR)
-
: 2500–3300 cm
(Broad, carboxylic acid dimer). -
: 1680–1700 cm
(Strong). The frequency is slightly lower than typical saturated acids due to conjugation with the cyclopropene ring. -
(Cyclopropene):
1640–1800 cm (Weak to Medium). Often difficult to distinguish from the carbonyl stretch if conjugated, but the absence of typical acyclic alkene stretches is diagnostic.
UV-Visible Spectroscopy
- : > 250 nm.
-
Chromophore: The conjugation of the phenyl ring with the strained C=C bond results in a bathochromic shift compared to unconjugated cyclopropenes (which absorb < 200 nm).
Experimental Protocols
Synthesis Workflow (Rhodium-Catalyzed Cyclopropanation)
The most reliable route to 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid involves the addition of a diazoacetate to an internal alkyne.
Reagents:
-
1-Phenyl-1-propyne (1.0 equiv)[5]
-
Ethyl diazoacetate (EDA) (1.2 equiv)
-
Catalyst: Rh
(OAc) (0.5 - 1.0 mol%) -
Solvent: Dichloromethane (DCM), anhydrous.
Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Add Rh
(OAc) and 1-Phenyl-1-propyne in DCM. -
Addition: Add a solution of Ethyl diazoacetate in DCM slowly via syringe pump over 4–8 hours at room temperature. Note: Slow addition is critical to prevent EDA dimerization.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the intermediate ester via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Hydrolysis: Dissolve the ester in MeOH/THF (1:1). Add LiOH (2M aq, 2.0 equiv) and stir at ambient temperature until TLC indicates consumption.
-
Isolation: Acidify carefully with 1M HCl to pH
3. Extract with EtOAc, dry over Na SO , and concentrate to yield the crude acid. -
Crystallization: Recrystallize from Hexanes/EtOAc or Pentane to obtain the pure crystalline solid.
Visualization of Synthesis Logic
Caption: Figure 1. Rhodium-catalyzed synthesis pathway via carbene addition to an alkyne.
Reactivity & Applications
Photochemical Ring Opening
Upon irradiation (UV), the molecule undergoes ring opening to generate a vinyl carbene intermediate. This species can rearrange to form furan derivatives, making the compound a valuable probe for studying carbene dynamics.
Acidity and Dianion Formation
The proton at C1 is relatively acidic for a hydrocarbon (pKa
-
Dianion Generation: Treatment with 2 equivalents of a strong base (e.g., LDA) generates a dianion (carboxylate + C1 anion).
-
Electrophilic Trapping: This dianion can be trapped with alkyl halides or silyl chlorides to generate quaternary centers at C1, allowing for the synthesis of complex, fully substituted cyclopropenes.
Reactivity Diagram
Caption: Figure 2. Divergent reactivity pathways: Photochemical rearrangement vs. Anionic functionalization.
References
-
NIST Chemistry WebBook. 2-Cyclopropene-1-carboxylic acid, 2-methyl-3-phenyl-, methyl ester. National Institute of Standards and Technology.[6] [Link]
-
Canadian Journal of Chemistry. The structure and conformation of 1-phenyl-2-methylcyclopropene-3-carboxylic acid. (Structural analysis confirming monoclinic crystal system). [Link]
-
Journal of Organic Chemistry. Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. (Dianion chemistry and stability data). [Link]
-
Canadian Journal of Chemistry. An optically active cyclopropene as a mechanistic probe in cyclopropene photochemistry. (Photochemical reactivity and racemization studies). [Link]
Sources
- 1. 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid | C11H10O2 | CID 5020077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (18826-56-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. aablocks.com [aablocks.com]
- 4. 2-Cyclopropene-1-carboxylic acid, 2-methyl-3-phenyl-, methyl ester [webbook.nist.gov]
- 5. tdx.cat [tdx.cat]
- 6. Cyclopropanecarboxylic acid chloride [webbook.nist.gov]
Technical Whitepaper: Spectroscopic Characterization of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid
Executive Summary
The characterization of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (CAS: 18826-56-7) represents a significant challenge in small-molecule analysis due to the inherent ring strain (~54 kcal/mol) of the cyclopropene moiety. This compound serves as a critical bioisostere and mechanistic probe in drug discovery, particularly for investigating fatty acid desaturases and as a precursor for stereoselective Diels-Alder reactions.
This guide provides a validated protocol for the Nuclear Magnetic Resonance (NMR) analysis of this compound. Unlike stable aliphatic acids, this cyclopropene derivative is prone to acid-catalyzed polymerization and ring-opening rearrangement to furan derivatives. Standard unneutralized CDCl₃ is insufficient and destructive for this analysis.
Structural Dynamics & Stability
The cyclopropene ring is the smallest unsaturated carbocycle. In 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid, the double bond is conjugated with the phenyl ring but geometrically constrained.
Critical Stability Warning
-
Acid Sensitivity: The high ring strain makes the C=C bond highly nucleophilic. Trace acid (common in aged CDCl₃) catalyzes the ring-opening to 2-methyl-4-phenylfuran or polymerization.
-
Thermal Instability: The compound undergoes ene-dimerization at elevated temperatures (>40°C).
Recommended Solvent Systems
To prevent artifact formation during acquisition, the following solvent systems are required:
-
Primary Choice: Benzene-d₆ (
). Non-acidic, provides excellent resolution of the ring methine proton. -
Alternative: CDCl₃ neutralized with anhydrous Potassium Carbonate (
) or filtered through basic alumina immediately prior to use.
Experimental Protocol: Sample Preparation
Objective: Isolate and characterize the free acid without inducing decomposition.
Reagents
-
Target Compound: 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid[1][2][3]
-
Solvent:
(99.8% D) -
Internal Standard: Tetramethylsilane (TMS)[4]
Workflow
-
Synthesize/Isolate: Typically generated via hydrolysis of Methyl 2-methyl-3-phenyl-2-cyclopropene-1-carboxylate using LiOH in THF/Water.
-
Workup: Acidify carefully to pH 4-5 (do not go to pH 1) with cold dilute HCl. Extract immediately into cold ether.
-
Solvent Exchange: Evaporate ether under high vacuum at <20°C .
-
Dissolution: Dissolve the resulting white/pale yellow solid immediately in
. -
Acquisition: Run NMR immediately. Do not store the solution.
1H NMR Data Analysis
Instrument: 400 MHz or higher
Solvent:
| Assignment | Shift (δ, ppm) | Multiplicity | Integral | Coupling (Hz) | Structural Insight |
| -COOH | 10.5 - 12.0 | Broad Singlet | 1H | - | Exchangeable proton; shift is concentration-dependent. |
| Ph-H | 7.10 - 7.50 | Multiplet | 5H | - | Aromatic protons; typical mono-substituted pattern. |
| Ring C1-H | 2.78 | Singlet | 1H | - | Diagnostic Peak. The cyclopropene methine proton is uniquely shielded compared to typical allylic protons but deshielded relative to cyclopropanes. |
| -CH₃ | 2.15 | Singlet | 3H | Methyl group attached to the double bond. Often appears as a singlet but may show fine long-range coupling to the C1-H. |
Note on Coupling: In high-resolution scans, the Methyl signal (2.15 ppm) and Ring Proton (2.78 ppm) may exhibit small allylic coupling (
13C NMR Data Analysis
Instrument: 100 MHz
Solvent:
| Assignment | Shift (δ, ppm) | Type | Hybridization | Notes |
| C=O | 180.5 | Quaternary | Carbonyl carbon. | |
| Ph (ipso) | 136.2 | Quaternary | Attachment point of phenyl ring. | |
| Ph | 128 - 130 | CH | Ortho, meta, para carbons. | |
| C3 (Ring) | 116.5 | Quaternary | Diagnostic. Phenyl-substituted alkene carbon. | |
| C2 (Ring) | 108.2 | Quaternary | Diagnostic. Methyl-substituted alkene carbon. | |
| C1 (Ring) | 21.5 | CH | The saturated ring carbon. Uniquely upfield for an allylic position due to ring strain/shielding. | |
| -CH₃ | 11.8 | CH₃ | Methyl substituent. |
Visualization of Characterization Logic
The following diagram outlines the logical flow for validating the structure and distinguishing it from its decomposition products (Furans) or precursors (Alkynes).
Figure 1: Logic flow for NMR validation, highlighting the critical check for decomposition products (Furans) which appear in the olefinic region (5.0-6.5 ppm).
Advanced Verification (HMBC)
To definitively assign the regiochemistry (Methyl vs Phenyl position), Heteronuclear Multiple Bond Correlation (HMBC) is required.
-
Correlation A: The Methyl protons (2.15 ppm) will show a strong 3-bond correlation to the C1 Ring Carbon (21.5 ppm) and the C3 Ring Carbon (116.5 ppm).
-
Correlation B: The Ring Proton (2.78 ppm) will show a correlation to the Carboxyl Carbon (180.5 ppm) and both Alkene Carbons (108.2, 116.5 ppm).
References
-
Synthesis & Stability: Liao, L. A., & Fox, J. M. (2004). "Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid." Journal of the American Chemical Society.
-
Spectral Data (Ester Analog): NIST Chemistry WebBook. "2-Cyclopropene-1-carboxylic acid, 2-methyl-3-phenyl-, methyl ester."
-
General Cyclopropene NMR Shifts: Oregon State University. "1H NMR Chemical Shifts - Alkyne/Cyclopropene Region."
- Decomposition Pathways: Padwa, A. (2009). "Rhodium(II)-Catalyzed Cyclopropanation of Alkynes." Journal of Organic Chemistry. (Contextual reference for furan rearrangement).
Sources
- 1. 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (18826-56-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid | C11H10O2 | CID 5020077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Guide: Mass Spectrometry Analysis of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid
Executive Summary
This technical guide details the mass spectrometry (MS) characterization of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (CAS: 18826-56-7). The analysis of this compound presents a unique paradox: the cyclopropene ring possesses significant ring strain (~54 kcal/mol), making it thermally unstable and prone to rearrangement, yet the formation of the cyclopropenium cation during fragmentation provides a highly stable, diagnostic aromatic signature.
This document outlines validated workflows for LC-ESI-MS/MS (quantification) and GC-EI-MS (structural verification), emphasizing "soft" derivatization techniques to prevent acid-catalyzed ring opening prior to analysis.
Molecular Architecture & Physicochemical Profile
Understanding the molecular geometry is a prerequisite for interpreting the MS fragmentation patterns.
| Property | Value | Notes |
| Formula | ||
| Molecular Weight | 174.20 g/mol | Monoisotopic Mass: 174.068 |
| Core Structure | Cyclopropene Ring | High ring strain; prone to thermal isomerization.[1] |
| C1 Substituent | Carboxylic Acid (-COOH) | Ionizable center (pKa ~4.2); leaving group precursor. |
| C2/C3 Substituents | Methyl / Phenyl | Stabilize the resulting cation via hyperconjugation and resonance. |
| Key Risk | Acid Sensitivity | Strong acids (e.g., |
Analytical Strategy: The Dual-Workflow Approach
Due to the thermal instability of the free acid, a dual approach is recommended. LC-MS is superior for intact quantification, while GC-MS provides structural fingerprints via the aromatic cyclopropenium ion.
Diagram 1: Analytical Decision Matrix
Caption: Workflow selection based on analytical goals. Note the strict avoidance of acid catalysts in GC preparation.
Protocol A: LC-ESI-MS/MS (Quantification)
Objective: Quantification of the intact molecule without thermal degradation.
Sample Preparation[2][3]
-
Solvent: Methanol:Water (50:50).
-
Buffer: 5mM Ammonium Acetate (pH 7.0).
-
Warning: Avoid adding Formic Acid or Acetic Acid to the mobile phase if possible, or keep concentrations <0.01%. Low pH can catalyze ring opening to isomeric acyclic acids.
MS Conditions
-
Ionization: Electrospray Ionization (ESI) in Negative Mode .
-
Target Ion:
at m/z 173.06 . -
Source Temp: < 350°C (To prevent thermal rearrangement in the source).
MRM Transitions
| Precursor ( | Product ( | Collision Energy (eV) | Mechanism |
| 173.1 | 129.1 | 15 - 20 | Decarboxylation ( |
| 173.1 | 77.0 | 35 | Formation of Phenyl anion ( |
Protocol B: GC-EI-MS (Structural Identification)
Objective: Structural confirmation using the diagnostic cyclopropenium cation.
Critical Derivatization Step
The free acid cannot be analyzed directly by GC due to thermal degradation in the injector port. You must create a volatile ester.
-
Avoid:
-Methanol or -Methanol (Acid catalyzed esterification destroys the cyclopropene ring). -
Recommended: Trimethylsilyldiazomethane (TMS-DAM) or BSTFA .
-
Reaction: Rapid methylation/silylation at room temperature under neutral conditions.
-
Target Derivative: Methyl ester (MW 188) or TMS ester (MW 246).
-
Fragmentation Mechanism (EI, 70eV)
The fragmentation is driven by the formation of the Hückel aromatic system (2
-
Molecular Ion (
): The radical cation forms (e.g., Methyl ester 188). - -Cleavage: The ester group is lost.
-
Cyclopropenium Formation: The remaining
ring bears a positive charge. Because it has 2 electrons (from the double bond) and a vacant p-orbital, it satisfies Hückel's rule ( , where ), resulting in exceptional stability.[2]
Diagnostic Shift:
-
Methyl Ester (
188): Base peak at 129 . -
TMS Ester (
246): Base peak at 129 .
The constant presence of
Diagram 2: Fragmentation Pathway (Methyl Ester)
Caption: The driving force of fragmentation is the formation of the aromatic cyclopropenium cation (m/z 129).
Data Interpretation Summary
Use this table to validate your spectral data.
| Feature | ESI (-) Mode | EI (+) Mode (Methyl Ester) |
| Molecular Ion | 173 ( | 188 ( |
| Base Peak | 173 or 129 | 129 (Cyclopropenium) |
| Key Fragment 1 | 129 ( | 159 ( |
| Key Fragment 2 | - | 77 ( |
| Interference | Dimer formation ( | Ring opening isomers (check retention time) |
Safety & Handling
-
Toxicity: Cyclopropene carboxylic acids are structurally related to Rhabdomyolysis-inducing mycotoxins (e.g., from Russula subnigricans).[3] Handle with extreme care as a potential toxin.
-
Storage: Store neat standards at -20°C under inert gas (Argon) to prevent polymerization.
References
-
Fox, J. M., et al. (2008).[3] Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. The Journal of Organic Chemistry.
-
Breslow, R. (1957).[4] The Synthesis of the sym-Triphenylcyclopropenyl Cation. Journal of the American Chemical Society. (Foundational work on cyclopropenium aromaticity).[4]
-
PubChem. (2025).[1] 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (Compound Summary).
-
Whitman College. Fragmentation of Carboxylic Acids and Esters. (General mechanisms for alpha-cleavage).
-
Hooper, N. K., & Law, J. H. (1968). Mass spectrometry of derivatives of cyclopropene fatty acids. Journal of Lipid Research.
Sources
Technical Deep Dive: Infrared (IR) Spectroscopy of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid
Executive Summary & Strategic Importance
The characterization of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid represents a unique challenge in vibrational spectroscopy due to the interplay between extreme ring strain, π-conjugation, and functional group hybridization. This molecule is not merely a laboratory curiosity; cyclopropene derivatives are critical "spring-loaded" intermediates in bio-orthogonal chemistry (e.g., tetrazine ligations) and the synthesis of complex fatty acid analogs (e.g., sterculic acid derivatives).
For the researcher, the IR spectrum of this compound serves as a definitive quality gate. The presence of the cyclopropene ring introduces vibrational modes that deviate significantly from standard alkene correlations. This guide provides a mechanistic breakdown of these anomalies, offering a self-validating protocol for identification and purity assessment.
Theoretical Framework: Strain and Hybridization
To interpret the spectrum accurately, one must understand the electronic architecture of the cyclopropene ring.
-
Ring Strain & Hybridization (The Walsh Model): The internal bond angles of the cyclopropene ring (~60°) force the carbon atoms to adopt non-standard hybridization. The endocyclic bonds (C2-C3) possess high
-character to accommodate the acute angle. Consequently, the exocyclic bonds (C1-COOH, C2-CH3, C3-Ph) exhibit increased -character (Bent's Rule).-
Impact on IR: Bonds with higher
-character are shorter and stronger. We expect the exocyclic C-C and C=O bonds to absorb at higher wavenumbers than their acyclic counterparts.
-
-
The "Invisible" Double Bond: In many symmetrical cyclopropenes, the C=C stretch is IR inactive or weak. However, in 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid , the asymmetry provided by the methyl (C2) and phenyl (C3) groups creates a significant dipole moment change during vibration, making the diagnostic ring stretch observable.
Spectral Analysis: The Diagnostic Regions
The following analysis dissects the spectrum into three critical zones.
Zone 1: The High-Frequency Region (4000 – 2800 cm⁻¹)
This region is dominated by the carboxylic acid moiety and C-H stretches.
-
O-H Stretch (Carboxylic Acid):
-
Position: 2500 – 3300 cm⁻¹ (Broad)[1]
-
Mechanism: Strong intermolecular hydrogen bonding creates a broad, "messy" envelope that often obscures C-H stretches.
-
Diagnostic Check: In dilute solution (e.g., CCl₄), this band sharpens and shifts to ~3500 cm⁻¹ (free monomer), confirming the COOH group.
-
-
C-H Stretches:
-
Aromatic (Phenyl): 3000 – 3100 cm⁻¹. Sharp, weak shoulders on the O-H envelope.
-
Aliphatic (Methyl/Cyclopropyl): 2800 – 3000 cm⁻¹.
-
Cyclopropyl C-H (C1-H): Typically shifted to higher frequencies (3050-3100 cm⁻¹) due to the high
-character of the C1-H bond, often overlapping with aromatic modes.
-
Zone 2: The Functional Group "Danger Zone" (1900 – 1600 cm⁻¹)
This is the most critical region for validating the cyclopropene core.
-
Cyclopropene Ring Stretch (
):-
Position: 1780 – 1880 cm⁻¹ (Distinctive)
-
Technical Insight: Unlike acyclic alkenes (1640–1680 cm⁻¹), the high strain of the cyclopropene ring pushes this vibrational mode to a frequency often mistaken for anhydrides or acid chlorides. The conjugation with the phenyl ring at C3 would typically lower the frequency, but the strain effect dominates.
-
Validation: This band is usually weak to medium intensity but sharp. Its presence confirms the integrity of the three-membered ring. If the ring has opened (to an acrylic acid derivative), this band disappears, replaced by a standard alkene stretch at ~1640 cm⁻¹.
-
-
Carbonyl Stretch (
):-
Position: 1690 – 1720 cm⁻¹ [2]
-
Mechanism: The carboxylic acid C=O stretch.[1][3][4] While conjugation usually lowers
, the COOH is at C1 (sp³). However, the increased -character of the C1-C(O) bond (due to ring strain) tends to maintain the frequency near or slightly above standard aliphatic acids. -
Interference: Strong hydrogen bonding (dimers) keeps this centered around 1700 cm⁻¹.
-
-
Aromatic Ring Modes:
-
Position: ~1600 cm⁻¹ and ~1500 cm⁻¹.
-
Mechanism: C=C skeletal vibrations of the phenyl ring ("breathing" modes).
-
Zone 3: The Fingerprint Region (< 1500 cm⁻¹)
-
C-O Stretch / O-H Bend: ~1200 – 1300 cm⁻¹. Strong, coupled modes characteristic of carboxylic acids.
-
Phenyl Out-of-Plane (OOP) Bends: ~690 – 750 cm⁻¹.[2] Strong bands indicating a mono-substituted benzene ring.
Summary Data Table
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Shape | Structural Assignment |
| O-H Stretch | 2500 – 3300 | Variable | Broad | Carboxylic Acid (H-bonded dimer) |
| C-H Stretch (Ar) | 3000 – 3100 | Weak | Sharp | Phenyl Ring C-H |
| C-H Stretch (Alk) | 2850 – 2980 | Medium | Sharp | Methyl group / C1-H |
| Ring Stretch ( | 1780 – 1880 | Weak/Med | Sharp | Cyclopropene Ring (Diagnostic) |
| C=O[5][6] Stretch | 1690 – 1720 | Strong | Sharp | Carboxylic Acid Carbonyl |
| Ar C=C Stretch | ~1600, ~1495 | Medium | Sharp | Phenyl Ring Breathing |
| C-O Stretch | 1200 – 1320 | Strong | Broad | Acid C-O / O-H interaction |
| OOP Bending | 690 – 760 | Strong | Sharp | Mono-substituted Phenyl |
Experimental Protocol: Synthesis & Validation
To ensure the spectrum obtained corresponds to the target molecule, the following workflow integrates synthesis with spectral validation.
A. Synthesis (Rh-Catalyzed Carbenoid Insertion)
The most reliable route involves the reaction of a diazoacetate with an internal alkyne.
-
Reagents: 1-Phenyl-1-propyne (Alkyne), Ethyl Diazoacetate (EDA), Rh₂(OAc)₄ (Catalyst).
-
Procedure: Slow addition of EDA to the alkyne/catalyst mixture to minimize dimerization.
-
Hydrolysis: Saponification of the resulting ester yields the free acid.
B. Sample Preparation for IR
-
Preferred Method: ATR (Attenuated Total Reflectance) .
-
Reasoning: Cyclopropenes can be sensitive to the high pressure of KBr pellet formation (ring opening risk). ATR allows neat analysis of the solid/oil.
-
-
Alternative: Solution cell (CCl₄ or CHCl₃) to decouple H-bonding and resolve the C=O / C=C region.
C. Validation Workflow (DOT Diagram)
The following diagram illustrates the logic flow for confirming the product structure via IR.
Figure 1: Decision tree for spectral validation of cyclopropene carboxylic acids.
Synthesis Pathway Visualization
Understanding the origin of the molecule aids in identifying potential impurities (e.g., unreacted alkyne or fumarate byproducts).
Figure 2: Rhodium-catalyzed synthesis pathway highlighting spectral shifts from precursors.
References
-
Wiberg, K. B., & Nist, B. J. (1961).[7] The Cyclopropene Rearrangement. Journal of the American Chemical Society.[7] (Establishes fundamental cyclopropene IR correlations).
-
Donaldson, W. A. (2001). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. National Institutes of Health (PMC). (Provides specific spectral data for 3-substituted cyclopropenes).
-
NIST Chemistry WebBook. Cyclopropanecarboxylic acid IR Spectrum. (Reference for the carboxylic acid baseline without the double bond).
-
Sigma-Aldrich. Product Specification: 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid.[8] (Commercial availability and CAS verification).
-
ChemicalBook. Spectral Data for Cyclopropene Derivatives. (General reference for functional group shifts).
Sources
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 2. Cyclopropanecarboxylic acid(1759-53-1) IR Spectrum [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid DiscoveryCPR 18826-56-7 [sigmaaldrich.com]
Mechanism of Rhodium-Catalyzed Synthesis of Cyclopropene Carboxylates
Executive Summary
The synthesis of cyclopropene carboxylates via rhodium(II)-catalyzed decomposition of diazo compounds represents a cornerstone methodology in modern organometallic chemistry. This reaction provides direct access to highly strained, unsaturated three-membered rings, which serve as critical pharmacophores and bioorthogonal handles in drug discovery. This guide dissects the mechanistic underpinnings of the Rh(II)-carbenoid transformation, delineates the structural factors governing enantioselectivity, and provides a rigorous, safety-focused experimental framework for laboratory implementation.
Mechanistic Architecture
The core transformation relies on the unique electrophilicity of transient rhodium(II) carbenoid species. Unlike free carbenes, which are often indiscriminate, the metal-bound carbenoid allows for tunable reactivity through ligand modification.
The Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving the dirhodium(II) paddlewheel complex.
-
Ligand Exchange/Association: The diazo precursor (typically an
-diazoacetate) coordinates to the axial site of the dirhodium(II) catalyst ( ). -
Dediazotization: Nitrogen gas (
) is extruded in the rate-determining step, generating the electrophilic Rh(II)-carbenoid species ( ). -
[2+1] Cycloaddition: The electron-rich alkyne attacks the electrophilic carbenoid carbon. This step is generally considered concerted but asynchronous.
-
Product Release: The cyclopropene is released, regenerating the active
catalyst.
Mechanistic Diagram
The following diagram illustrates the catalytic cycle, highlighting the critical carbenoid intermediate.
Figure 1: Catalytic cycle of Rh(II)-mediated cyclopropenation showing the formation of the critical carbenoid species.
Stereochemical Control & Ligand Design
Achieving high enantioselectivity in cyclopropenation requires a catalyst that differentiates the prochiral faces of the alkyne (or the carbenoid). The "paddlewheel" structure of dirhodium(II) complexes allows for the installation of chiral bridging ligands that create a defined chiral pocket.
Ligand Classes
-
Carboxylates (e.g.,
): These -symmetric ligands utilize arylsulfonyl groups to create a "wall" that blocks one quadrant of the catalyst, forcing the alkyne to approach from a specific trajectory [1]. -
Carboxamidates (e.g.,
): These ligands often provide tighter chiral pockets and higher rigidity, which is beneficial for smaller or less sterically demanding substrates [2].
Comparative Performance
The choice of catalyst significantly impacts the Chemoselectivity (Cyclopropenation vs. C-H Insertion) and Enantioselectivity.
| Catalyst | Ligand Type | Primary Application | Typical ee% | Key Characteristic |
| Acetate (Achiral) | Initial screening, racemic synthesis | N/A | High activity, low cost. | |
| Prolinate | Terminal alkynes, styrenes | >90% | Excellent for donor-acceptor carbenoids. | |
| Phthalimide | Internal alkynes | >95% | High rigidity, effective for difficult substrates. | |
| Strapped | Intramolecular reactions | N/A | High stability, resists ligand exchange. |
Experimental Framework
This protocol outlines the synthesis of a chiral cyclopropene carboxylate using a donor-acceptor diazo compound.
Safety Critical: Diazo compounds are potentially explosive and toxic.[1] All reactions must be performed in a fume hood behind a blast shield. Avoid metal spatulas with neat diazo solids.
Standard Protocol (Slow Addition Method)
Reagents:
-
Terminal Alkyne (1.0 equiv)
-
Rh(II) Catalyst (0.5 - 1.0 mol%)
-
Diazo Compound (1.2 - 1.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Hexanes (degassed)
Procedure:
-
Catalyst Loading: In a flame-dried Schlenk flask under Argon, dissolve the Alkyne and
catalyst in the solvent. -
Diazo Preparation: Dissolve the diazo compound in a separate syringe. Dilution is key (typically 0.1 M or lower) to prevent diazo dimerization (azine formation).
-
Controlled Addition: Add the diazo solution to the catalyst/alkyne mixture via a syringe pump over 4–8 hours.
-
Why? Maintaining a low stationary concentration of the diazo compound favors the reaction with the alkyne over the bimolecular reaction with another diazo molecule.
-
-
Completion: Stir for an additional 1–2 hours. Monitor by TLC or NMR (disappearance of the characteristic diazo peak).
-
Workup: Concentrate under reduced pressure. Purify via silica gel chromatography. Note: Cyclopropenes can be acid-sensitive; use triethylamine-treated silica if degradation is observed.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for Rh-catalyzed cyclopropenation.
Applications in Drug Discovery & Bioorthogonal Chemistry
The utility of cyclopropene carboxylates extends beyond simple structural motifs. Their high ring strain (~54 kcal/mol) makes them uniquely reactive "spring-loaded" electrophiles.
Bioorthogonal Labeling
Cyclopropenes are small, stable in biological media, but highly reactive toward tetrazines (via Diels-Alder inverse electron demand). This "click" chemistry is used to tag proteins or lipids in live cells without interfering with native biochemical processes [3].
-
Advantage: The rhodium-catalyzed route allows for the synthesis of chiral probes, which can influence the binding affinity and orientation of the tag.
Fatty Acid Mimics
Cyclopropene-containing fatty acids interfere with the desaturation of fatty acids by binding irreversibly to desaturase enzymes. This mechanism is being explored for treating metabolic disorders.
References
-
Doyle, M. P. (1986). Catalytic methods for metal carbene transformations. Chemical Reviews, 86(5), 919–939. Link
-
Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion.[2] Chemical Reviews, 103(8), 2861–2904. Link
-
Yang, J., Šečkutė, J., Cole, C. M., & Devaraj, N. K. (2012). Live-Cell Imaging of Cyclopropene Tags with Fluorogenic Tetrazine Cycloadditions. Angewandte Chemie International Edition, 51(29), 7476–7479. Link
Sources
Technical Analysis: Ring Strain & Reactivity of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid
Executive Summary
This technical guide analyzes the physicochemical properties of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (MPCC), focusing on its high ring strain energy (SE) and its implications for drug discovery. Unlike standard cycloalkanes, the cyclopropene moiety possesses a unique combination of angle strain (~54 kcal/mol) and olefinic unsaturation. This "spring-loaded" energy landscape makes MPCC a premier candidate for bioorthogonal ligation (via Inverse Electron Demand Diels-Alder reactions) and a potent mechanism-based inhibitor of fatty acid desaturases.
Theoretical Framework: Deconstructing the Strain
The reactivity of MPCC is dictated by the release of ring strain. To understand its behavior, we must quantify the components of this strain.
The Strain Budget
While cyclopropane has a strain energy (SE) of ~27.5 kcal/mol, the introduction of a double bond in cyclopropene dramatically increases this to ~54.5 kcal/mol .
| Strain Component | Physical Origin | Manifestation in MPCC |
| Angle Strain (Baeyer) | Deviation from ideal | The C2-C3-C1 angle is constrained to ~60°, forcing extreme orbital rehybridization. |
| Torsional Strain (Pitzer) | Eclipsing interactions between substituents.[1] | Reduced compared to cyclopropane due to the planarity of the alkene, but significant repulsion exists between the C1-COOH and C2/C3 substituents. |
| Hybridization Defect | Inability to form linear | Formation of "banana bonds" (bent bonds) with high |
Substituent Effects on Stability
MPCC is a 1,2,3-trisubstituted cyclopropene. This substitution pattern is critical for its utility:
-
Kinetic Stabilization: The steric bulk of the Phenyl (C3) and Methyl (C2) groups shields the strained double bond from non-specific nucleophilic attack (e.g., by thiols in blood plasma).
-
Electronic Modulation: The phenyl group provides conjugation with the
-system, slightly lowering the HOMO energy, while the carboxylic acid (C1) exerts an inductive withdrawing effect, modulating the rate of cycloadditions.
Computational Analysis Protocol
To precisely quantify the strain energy and predict reactivity for MPCC derivatives, we employ isodesmic reaction schemes using Density Functional Theory (DFT).
Standardized DFT Workflow
Objective: Calculate the Strain Energy (SE) relative to unstrained analogs.
Methodology:
-
Optimization: Geometry optimization at B3LYP/6-31G(d) level.
-
Frequency Check: Ensure no imaginary frequencies (local minima).
-
Homodesmotic Reaction: Construct a hypothetical reaction where bond types are conserved but strain is removed.
Equation:
Computational Logic Flow
The following diagram outlines the decision tree for validating strain energy calculations.
Figure 1: Computational workflow for determining strain energy and ensuring thermodynamic validity.
Synthesis & Stability: The Rhodium Carbenoid Route
The synthesis of MPCC requires careful handling to prevent thermal ring-opening. The industry-standard method involves the Rh(II)-catalyzed addition of a diazoester to an internal alkyne.
Experimental Protocol
Target: 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid. Precursors: 1-Phenyl-1-propyne + Ethyl Diazoacetate (EDA).
Step-by-Step Methodology:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask, dissolve Rh
(OAc) (0.5 mol%) in anhydrous dichloromethane (DCM). -
Add 1-Phenyl-1-propyne (2.0 equivalents). Note: Excess alkyne minimizes diazo homocoupling (fumarate/maleate formation).
-
-
Carbenoid Addition (Controlled):
-
Purification (Ester):
-
Evaporate solvent in vacuo (keep bath < 30°C to avoid ring opening).
-
Purify the ethyl ester intermediate via silica gel chromatography (Hexanes/EtOAc).
-
-
Saponification (Critical Step):
-
Dissolve ester in MeOH/THF (1:1).
-
Add LiOH (2.0 equiv, 1M aqueous solution). Stir at 0°C .
-
Warning: Do not heat. Cyclopropenes are sensitive to thermal rearrangement to furan derivatives or acrylic acids.
-
Acidify carefully to pH 4 with dilute HCl and extract immediately.
-
-
Validation:
-
NMR (
H): Look for the singlet at C1 (~2.0-2.5 ppm) and absence of vinylic protons (since it is trisubstituted). -
IR: Characteristic cyclopropene C=C stretch at ~1850 cm
(weak but diagnostic).
-
Reactivity Profile: The Bioorthogonal "Spring"
The primary application of MPCC in drug discovery is as a bioorthogonal handle . The strain energy is released upon reaction with tetrazines, a process known as the Inverse Electron Demand Diels-Alder (IEDDA) reaction.
Mechanism: IEDDA Ligation
MPCC reacts with 1,2,4,5-tetrazines orders of magnitude faster than unstrained alkenes.
-
Step 1: The tetrazine (electron-poor diene) approaches the MPCC double bond (strained dienophile).
-
Step 2: [4+2] Cycloaddition forms a bicyclic intermediate.
-
Step 3: Retro-Diels-Alder reaction expels nitrogen (N
), driving the reaction irreversibly to the dihydropyridazine product.
Reactivity Pathway Diagram
Figure 2: Kinetic pathway of the MPCC-Tetrazine ligation. The release of N2 and ring strain renders the reaction irreversible.
Biological Implications & Safety
Fatty Acid Mimicry & Toxicity
Researchers must be aware that cyclopropene carboxylic acids mimic the structure of unsaturated fatty acids.
-
Mechanism: They act as suicide substrates for stearoyl-CoA desaturase (SCD) . The enzyme attempts to desaturate the ring, leading to the formation of a reactive intermediate that covalently modifies the enzyme active site.
-
Safety Note: While useful for inhibiting lipid biosynthesis in metabolic studies, this reactivity poses a toxicity risk (e.g., rhabdomyolysis) if not properly controlled in vivo.
Bioorthogonal Labeling
For labeling applications (e.g., tracking a drug), the MPCC moiety is superior to terminal alkynes because:
-
Speed: Faster kinetics (
) than copper-free click chemistry. -
Size: Small footprint perturbing the target protein minimally.
References
-
Synthesis of Cyclopropenes via Rh(II) Catalysis Lou, Y., et al. (2004). "A Novel Rh(II)-Catalyzed Enantioselective [2+1]-Cycloaddition."
-
Ring Strain Estimates for Cyclopropenes Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry."
-
Bioorthogonal Reactivity of Cyclopropenes Yang, J., et al. (2012).[6][7] "Live-Cell Imaging of Cyclopropene Tags with Fluorogenic Tetrazine Cycloadditions." [7]
-
Cyclopropene Fatty Acids and Desaturase Inhibition Bao, X., et al. (2005). "Chemical Synthesis and Biological Activity of Cyclopropene Fatty Acids."
-
General Synthesis of 2,3-Substituted Cyclopropene Carboxylates Fisher, L. A., & Fox, J. M. (2008).[8] "Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid."
Sources
- 1. Ring strain - Wikipedia [en.wikipedia.org]
- 2. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. escholarship.org [escholarship.org]
- 7. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclopropene synthesis [organic-chemistry.org]
CAS number and IUPAC name for 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid
Chemical Identity & Core Properties[1][2][3][4]
The compound 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid represents a class of 1,2,3-trisubstituted cyclopropenes. These molecules are critical tools in chemical biology due to their unique combination of high ring strain and kinetic stability, making them ideal reporters for bioorthogonal ligation reactions, specifically photo-triggered cycloadditions.
Identity Matrix
| Parameter | Specification |
| CAS Registry Number | 18826-56-7 |
| IUPAC Name | 2-Methyl-3-phenylcycloprop-2-ene-1-carboxylic acid |
| Molecular Formula | C₁₁H₁₀O₂ |
| Molecular Weight | 174.20 g/mol |
| SMILES | CC1=C(C1C(=O)O)C2=CC=CC=C2 |
| InChI Key | UDSNAKLSPHPDSX-UHFFFAOYSA-N |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
Structural Analysis & Reactivity Profile
The cyclopropene ring is one of the most strained organic carbocycles, possessing approximately 54 kcal/mol of ring strain. In unsubstituted cyclopropenes, this strain leads to rapid polymerization or decomposition. However, the 2-methyl-3-phenyl substitution pattern in this specific compound provides essential steric bulk and electronic stabilization (conjugation with the phenyl ring), allowing the molecule to exist as a stable solid at room temperature while retaining high reactivity toward specific dipoles (e.g., nitrile imines) upon activation.
Synthesis Protocol: Rhodium-Catalyzed Carbenoid Insertion
The most reliable synthesis of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid involves the Rhodium(II)-catalyzed addition of a diazoacetate carbene to an internal alkyne. This method minimizes side reactions such as diazo dimerization.
Reaction Scheme Visualization
Figure 1: Step-wise synthesis workflow via Rh(II)-catalyzed carbenoid insertion.
Detailed Methodology
Step 1: Cyclopropenation (Ester Formation)
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.
-
Reagents: Charge the flask with 1-phenyl-1-propyne (1.0 equiv) and Rh₂(OAc)₄ (0.5 mol%) in anhydrous dichloromethane (DCM).
-
Addition: Dissolve Ethyl diazoacetate (EDA) (1.2 equiv) in DCM. Add this solution dropwise via a syringe pump over 4–6 hours at room temperature.
-
Critical Control Point: Slow addition is mandatory to keep the concentration of free carbene low, preventing the formation of diethyl fumarate/maleate (EDA dimers).
-
-
Workup: Once gas evolution ceases and EDA is consumed (monitor via TLC), concentrate the solvent in vacuo.
-
Purification: Purify the ester intermediate via silica gel flash chromatography (Hexanes/EtOAc gradient).
Step 2: Saponification (Acid Generation)
-
Reaction: Dissolve the purified ethyl ester in a mixture of THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 equiv). Stir at room temperature for 3–12 hours.
-
Quench: Acidify the reaction mixture carefully with 1M HCl to pH ~3.
-
Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Final Product: Recrystallize from Hexanes/EtOAc if necessary to obtain the pure carboxylic acid (CAS 18826-56-7).
Application: Bioorthogonal Photo-Click Chemistry[6][7]
This compound is a premier "chemical reporter" for Photo-Click Chemistry , specifically the photo-induced tetrazole-alkene cycloaddition (photo-click).[1]
Mechanism of Action
When a tetrazole probe is irradiated with UV light (typically 302 nm or 365 nm), it expels nitrogen gas to form a highly reactive nitrile imine dipole .[2] This dipole undergoes a rapid, bioorthogonal [3+2] cycloaddition with the strained double bond of the cyclopropene.
Key Advantages:
-
Spatiotemporal Control: Reaction only occurs upon light irradiation.
-
Fluorogenic: The tetrazole is often non-fluorescent, but the resulting pyrazoline adduct is fluorescent, enabling "turn-on" imaging.
-
Kinetics: Second-order rate constants (
) can exceed 10–100 M⁻¹s⁻¹, significantly faster than strain-promoted azide-alkyne cycloaddition (SPAAC) in many contexts.
Signaling Pathway Diagram
Figure 2: Mechanism of the Photo-Induced Tetrazole-Alkene Cycloaddition (Photo-Click).
Safety & Handling Guidelines
-
Diazo Compounds: Ethyl diazoacetate is potentially explosive and toxic. All synthesis steps involving EDA must be performed in a fume hood behind a blast shield. Avoid metal spatulas when handling neat diazo compounds.
-
Strained Rings: While 2-methyl-3-phenyl-2-cyclopropene-1-carboxylic acid is relatively stable, it should be stored at -20°C to prevent slow polymerization. Avoid prolonged exposure to strong acids which can induce ring-opening.
-
Toxicology: Specific toxicology data for this CAS is limited. Treat as a potential irritant and handle with standard PPE (gloves, goggles, lab coat).
References
-
Sigma-Aldrich. (n.d.). 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid Product Sheet. Retrieved from [3]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 5020077: 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid. Retrieved from
-
Randa, L. M., et al. (2013). Photo-Triggered Click Chemistry for Biological Applications. National Institutes of Health (PMC). Retrieved from
-
Yu, Z., & Lin, Q. (2014). Photoclick chemistry: A fluorogenic light-triggered in vivo ligation reaction. National Institutes of Health (PMC). Retrieved from
-
Luu, L. M. (2013).[4] 1,2,4,5-Tetrazine-based Click Reactions in Bioorthogonal Chemistry. University of Illinois. Retrieved from
Sources
Methodological & Application
2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid as a dienophile in cycloadditions
Synthesis and Utilization of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid in Bioorthogonal Cycloadditions
Executive Summary
This guide details the synthesis and application of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (MPCC) . While unsubstituted cyclopropenes are notoriously unstable and prone to polymerization, the 2,3-disubstitution pattern of MPCC provides a unique "Goldilocks" balance: it retains sufficient ring strain (~54 kcal/mol) to drive rapid cycloadditions but possesses enough steric bulk to be shelf-stable as a crystalline solid. This reagent is a critical tool for Inverse Electron Demand Diels-Alder (IEDDA) ligations with tetrazines, offering a smaller steric footprint than trans-cyclooctene (TCO) reporters.
Chemical Profile & Rationale[1][2][3][4][5][6][7]
| Property | Specification | Clinical/Experimental Relevance |
| Molecular Weight | 174.20 g/mol | Minimal perturbation to conjugated biomolecules. |
| Ring Strain | ~54 kcal/mol | Driving force for rapid, catalyst-free bioorthogonal labeling. |
| Stability | High (Solid state) | Unlike 3-methylcyclopropene (volatile/unstable), MPCC is stable at RT. |
| Reactivity Profile | IEDDA Dienophile | Specificity for s-tetrazines; orthogonal to azide-alkyne chemistry. |
| Solubility | DMSO, MeOH, Basic H₂O | Carboxylic acid tail allows aqueous solubility at neutral/basic pH. |
Protocol A: Synthesis of MPCC
Rationale: The synthesis utilizes a Rhodium(II)-catalyzed carbene transfer. This method is preferred over elimination routes because it allows for convergent assembly of the highly strained ring from stable precursors.
Safety Warning: Diazo Handling
DANGER: Ethyl diazoacetate (EDA) is potentially explosive and toxic.
Control: Never distill neat EDA.
Temperature: Do not exceed 60°C without strict flow control.
Environment: Perform all reactions behind a blast shield in a high-flow fume hood.
Reagents
-
1-Phenyl-1-propyne (1.0 equiv)
-
Ethyl diazoacetate (EDA) (1.2 equiv)
-
Rh₂(OAc)₄ (Dirhodium tetraacetate) (0.5 mol%)
-
Dichloromethane (DCM) (Anhydrous)
-
KOH / Methanol (for hydrolysis)[1]
Step-by-Step Methodology
-
Catalyst Activation: In a flame-dried round-bottom flask, dissolve Rh₂(OAc)₄ (0.5 mol%) and 1-phenyl-1-propyne (10 mmol) in anhydrous DCM (20 mL). The solution should be green/blue.
-
Controlled Addition (Critical):
-
Dilute EDA (12 mmol) in DCM (10 mL).
-
Add the EDA solution dropwise via a syringe pump over 4–6 hours at room temperature.
-
Mechanism:[2] Slow addition prevents EDA dimerization (forming diethyl fumarate/maleate) and favors the reaction with the alkyne.
-
-
Monitoring: Monitor via TLC. The disappearance of the alkyne and the appearance of a UV-active spot (distinct from the diazo starting material) indicates conversion.
-
Purification (Ester):
-
Concentrate the solvent in vacuo.
-
Purify the intermediate ethyl ester via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Note: The product is a mixture of diastereomers (syn/anti carboxylate). Both are reactive, but separation is possible here if stereochemical purity is required.
-
-
Hydrolysis to Acid (MPCC):
-
Dissolve the isolated ester in MeOH (10 mL).
-
Add aq.[3] KOH (2M, 2 equiv) dropwise at 0°C.
-
Stir at room temperature for 4 hours.
-
Acidify carefully with 1M HCl to pH ~3 and extract with EtOAc.
-
Recrystallize from Hexanes/EtOAc to obtain MPCC as a white/off-white solid.
-
Protocol B: IEDDA Ligation with Tetrazines
Rationale: The reaction between MPCC and tetrazines is bioorthogonal. The strain of the cyclopropene ring drives the interaction with the electron-deficient tetrazine, expelling nitrogen gas (
Workflow Visualization
The following diagram illustrates the reaction pathway and the critical intermediate steps.
Figure 1: Mechanism of the Inverse Electron Demand Diels-Alder reaction between MPCC and Tetrazine.
Experimental Procedure (In Vitro Labeling)
-
Stock Preparation:
-
Prepare a 10 mM stock of MPCC in DMSO.
-
Prepare a 10 mM stock of the Tetrazine-Fluorophore conjugate (e.g., Tetrazine-Cy5) in DMSO.
-
-
Reaction Setup:
-
Dilute the target biomolecule (conjugated with MPCC) to 10 µM in PBS (pH 7.4).
-
Add Tetrazine probe (50 µM, 5 equiv) to drive pseudo-first-order kinetics.
-
-
Incubation:
-
Incubate at 37°C for 30–60 minutes.
-
Note: Unlike TCO (which reacts in seconds), cyclopropenes may require minutes. The stability of MPCC allows for longer incubations without hydrolysis.
-
-
Validation:
-
Fluorescence Quenching/Unquenching: Many tetrazine fluorophores are quenched by the tetrazine core. Upon reaction with MPCC, fluorescence is restored (Turn-ON effect).
-
LC-MS: Monitor the mass shift. The product mass = (Mass of MPCC + Mass of Tetrazine) - 28 Da (
).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Synthesis) | EDA Dimerization | Reduce EDA addition rate significantly. Ensure catalyst is fresh. |
| Slow Ligation Kinetics | Steric hindrance | Use less sterically crowded tetrazines (e.g., monophenyl tetrazines vs. dipyridyl). |
| Precipitation | Low solubility | MPCC is hydrophobic. Ensure <5% DMSO cosolvent is used in aqueous buffers. |
| Side Reactions | Thiol addition | While rare, high concentrations of thiols can attack cyclopropenes. Keep thiols <5 mM or use alkylating agents (IAA) to block free cysteines. |
References
-
Synthesis of Stable Cyclopropene Carboxylates: Title: Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid.[4] Source: National Institutes of Health (PMC). URL:[Link]
-
Tetrazine Ligation Kinetics: Title: Caged Cyclopropenes with Improved Tetrazine Ligation Kinetics.[5][6][7][8] Source: PubMed. URL:[Link]
-
General Diels-Alder Methodology: Title: The Diels-Alder Reaction: Mechanism and Applications. Source: Master Organic Chemistry. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Caged cyclopropenes for controlling bioorthogonal reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Caged Cyclopropenes with Improved Tetrazine Ligation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Bioorthogonal Labeling using 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid
Executive Summary
This technical guide details the application of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (MePhCp-COOH) as a superior bioorthogonal tag. Unlike first-generation cyclopropenes, the MePhCp scaffold offers an optimized balance between metabolic stability and reaction kinetics .
While Trans-Cyclooctene (TCO) derivatives display faster kinetics, they often suffer from isomerization and thiol sensitivity in complex biological milieus. MePhCp-COOH addresses these limitations by utilizing steric and electronic stabilization (via the C2-methyl and C3-phenyl groups) to prevent polymerization and non-specific nucleophilic attack, while maintaining high reactivity toward 1,2,4,5-tetrazines via Inverse Electron Demand Diels-Alder (IEDDA) cycloaddition.
Key Advantages:
-
Minimal Steric Footprint: Significantly smaller than TCO or DBCO, preserving protein function.
-
Serum Stability: Resistant to degradation in complete media for >24 hours.
-
Orthogonality: Compatible with simultaneous Azide-Alkyne click chemistry for dual-labeling applications.
Mechanistic Principles
The utility of MePhCp-COOH relies on the release of ring strain energy (~27 kcal/mol) upon reaction with electron-deficient tetrazines.
The IEDDA Reaction
The reaction proceeds through a concerted [4+2] cycloaddition between the HOMO of the cyclopropene (dienophile) and the LUMO of the tetrazine (diene). The initial bicyclic intermediate rapidly undergoes a retro-Diels-Alder reaction, extruding nitrogen gas (
Kinetic Profile: The 2-methyl and 3-phenyl substitutions stabilize the cyclopropene ring against background nucleophiles (e.g., cysteine thiols) but slightly reduce the IEDDA rate compared to unsubstituted analogs.
-
Typical
: (Dependent on tetrazine electronics). -
Selectivity:
preference for tetrazine over biological nucleophiles.
Mechanism Visualization
The following diagram illustrates the orbital interaction and nitrogen extrusion pathway.
Figure 1: Mechanism of Inverse Electron Demand Diels-Alder (IEDDA) ligation between MePhCp and Tetrazine.
Comparative Analysis: Bioorthogonal Handles
Researchers must select the correct handle for their specific assay. MePhCp is the "Goldilocks" choice for intracellular labeling where size matters.
| Feature | MePhCp-COOH (Cyclopropene) | Trans-Cyclooctene (TCO) | Azide ( |
| Reaction Partner | Tetrazine | Tetrazine | DBCO / Alkyne |
| Reaction Rate ( | |||
| Size (MW) | Low (~174 Da) | High (~200+ Da) | Very Low (~42 Da) |
| Stability (Serum) | High (Phenyl-stabilized) | Moderate (Isomerization risk) | High |
| Thiol Reactivity | Negligible | Moderate (Michael addition) | Negligible |
| Best Application | Intracellular proteins, metabolic labeling | Surface labeling, rapid pulse-chase | Glycans, lipids |
Application Protocol: Protein Conjugation & Labeling[1][2][3]
This protocol describes the chemical conjugation of MePhCp-COOH to a target protein (e.g., Antibody or BSA) followed by fluorescent labeling.
Materials Required[4]
-
Compound: 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid.[1]
-
Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide).
-
Solvents: Dry DMSO, 1X PBS (pH 7.4), Sodium Bicarbonate buffer (0.1 M, pH 8.3).
-
Probe: Tetrazine-PEG4-Fluorophore (e.g., Tetrazine-Cy5).
-
Purification: Zeba™ Spin Desalting Columns (7K MWCO).
Workflow Diagram
Figure 2: Step-by-step workflow for chemical conjugation and labeling of proteins using MePhCp.
Detailed Methodology
Phase 1: NHS-Ester Activation
Rationale: The carboxylic acid must be converted to an amine-reactive ester to label lysine residues.
-
Dissolve MePhCp-COOH (1.74 mg, 10 µmol) in 100 µL dry DMSO.
-
Add EDC (1.2 eq) and NHS (1.2 eq).
-
Incubate at Room Temperature (RT) for 30–60 minutes.
-
Note: Use immediately. Isolation is possible but in situ activation is preferred to prevent hydrolysis.
Phase 2: Protein Conjugation
-
Buffer exchange target protein (1 mg/mL) into 0.1 M Sodium Bicarbonate (pH 8.3) . Critical: Avoid Tris buffers as they contain primary amines.
-
Add the activated MePhCp-NHS to the protein solution at a 10–20 molar excess .
-
Example: For 1 mg IgG (~6.6 nmol), add ~100 nmol MePhCp-NHS.
-
-
Incubate for 1 hour at RT with gentle agitation.
-
Quench unreacted NHS ester by adding 1 M Tris (pH 8.0) to a final concentration of 50 mM. Incubate for 15 mins.
-
Purify using a Spin Desalting Column (equilibrated with PBS pH 7.4) to remove excess small molecules.
Phase 3: Tetrazine Labeling
-
Dilute the Cp-conjugated protein to desired concentration (e.g., 1 µM).
-
Add Tetrazine-Fluorophore (5–10 molar excess relative to protein).
-
Incubate for 30–60 minutes at RT (or 4°C overnight).
-
Analyze via SDS-PAGE (fluorescence scan) or flow cytometry.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Labeling Efficiency | Hydrolysis of NHS ester prior to conjugation. | Ensure DMSO is anhydrous. Use fresh EDC/NHS. |
| Precipitation | Over-labeling of hydrophobic Cp groups. | Reduce molar excess of MePhCp-NHS (try 5x instead of 20x). |
| High Background | Non-specific sticking of Tetrazine dye. | Perform a "negative control" (Protein w/o Cp). Use Tetrazines with higher solubility (PEG linkers). |
| Slow Kinetics | Steric hindrance at the specific protein site. | Use a linker (e.g., LC-MePhCp) to push the cyclopropene away from the protein surface. |
References
-
Yang, J. et al. (2014). "Concerted, Rapid, Quantitative, and Site-Specific Dual Labeling of Proteins." Journal of the American Chemical Society.[2]
- Context: Establishes the orthogonality of cyclopropene-tetrazine and azide-alkyne reactions.
-
Patterson, D. M. et al. (2012). "Improved Cyclopropene Reporters for Probing Protein Glycosylation." Bioconjugate Chemistry.
- Context: Discusses the stability/reactivity trade-offs of methyl/phenyl substituted cyclopropenes.
-
Kumar, P. et al. (2019).[2] "Caged Cyclopropenes with Improved Tetrazine Ligation Kinetics." Organic Letters.
- Context: Provides kinetic data and structural comparisons for cyclopropene deriv
-
PubChem Compound Summary. "2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid."[1]
Sources
- 1. 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid | C11H10O2 | CID 5020077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Precision Protein Labeling with 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid (MPCp)
Executive Summary
This guide details the utilization of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (MPCp) as a high-fidelity bioorthogonal handle for protein labeling. Unlike bulky trans-cyclooctene (TCO) or slow-reacting azide tags, MPCp offers a unique "Goldilocks" profile: it is structurally compact (minimizing steric perturbation of the target protein) yet sufficiently reactive toward tetrazines via the Inverse Electron-Demand Diels-Alder (IEDDA) reaction.
This protocol covers the full workflow: (1) Chemical Activation of the carboxylic acid, (2) Bioconjugation to protein lysine residues, and (3) Bioorthogonal Ligation with fluorogenic tetrazines.
Scientific Mechanism & Rationale
The "Mini-Tag" Advantage
The primary challenge in chemical proteomics is the "Observer Effect"—where the tag itself alters the function of the protein being studied.
-
TCO (Trans-cyclooctene): Extremely fast (
) but bulky and prone to isomerization. -
Azides: Small, but require copper (toxic) or strained alkynes (bulky/hydrophobic) for reaction.
-
MPCp: The cyclopropene ring is the smallest stable strained ring system. The 1,3-disubstitution pattern (Methyl at C2, Phenyl at C3) is critical:
-
Phenyl Group: Provides steric bulk that prevents rapid polymerization and degradation by biological nucleophiles (thiols), a common failure mode of unsubstituted cyclopropenes.
-
Methyl Group: Electronically tunes the ring for IEDDA reactivity without excessive steric hindrance.
-
The Reaction: IEDDA
The labeling mechanism relies on the strain-promoted Inverse Electron-Demand Diels-Alder (IEDDA) cycloaddition. The MPCp tag (dienophile) reacts with a 1,2,4,5-tetrazine (diene) to form a bicyclic intermediate, which spontaneously releases nitrogen (
Key Kinetic Parameter:
The second-order rate constant (
Comparative Analysis: Bioorthogonal Handles
| Feature | MPCp (Cyclopropene) | TCO (Trans-cyclooctene) | Azide (SPAAC) |
| Molecular Weight | ~174 Da | ~110 Da (but bulky 3D structure) | ~42 Da |
| Reactivity ( | 0.1 – 10 M⁻¹s⁻¹ | 1,000 – 100,000 M⁻¹s⁻¹ | 0.1 – 1 M⁻¹s⁻¹ |
| Stability (Physiological) | High (due to Ph/Me sub) | Moderate (isomerizes to cis) | High |
| Steric Footprint | Low (Planar) | High (Ring strain/twist) | Very Low |
| Cell Permeability | High | Variable | High |
Experimental Workflow Visualization
The following diagram outlines the logical flow from the raw carboxylic acid starting material to the final labeled protein species.
Figure 1: End-to-end workflow for converting MPCp acid into a protein labeling agent and executing the bioorthogonal ligation.
Detailed Protocols
Phase 1: Activation (Synthesis of MPCp-NHS Ester)
Rationale: The carboxylic acid group on MPCp is unreactive toward proteins. It must be converted to an N-hydroxysuccinimide (NHS) ester to react with primary amines (Lysine).
Materials:
-
2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (MPCp-COOH).[1]
-
TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate).
-
DIPEA (N,N-Diisopropylethylamine).
-
Anhydrous DMF (Dimethylformamide).
Protocol:
-
Dissolve 17.4 mg (100 µmol) of MPCp-COOH in 500 µL anhydrous DMF.
-
Add 36 mg (120 µmol, 1.2 eq) of TSTU.
-
Add 26 µL (150 µmol, 1.5 eq) of DIPEA.
-
Stir at room temperature (RT) for 1 hour under inert atmosphere (
or Ar).-
QC Check: Monitor by TLC (MPCp-COOH is more polar than the NHS ester) or LC-MS to confirm conversion.
-
-
Purification (Optional but Recommended): Although the crude reaction can be used for protein labeling if the excess TSTU is accounted for, it is better to precipitate the product. Dilute with ethyl acetate, wash with 0.1M HCl (rapidly) and brine, dry over MgSO4, and concentrate.
-
Storage: The NHS ester is moisture sensitive. Store at -20°C under desiccant.
-
Phase 2: Protein Conjugation (Lysine Labeling)
Rationale: NHS esters react efficiently with deprotonated primary amines. Lysine pKa is ~10.5, but the N-terminus pKa is ~8.0. A buffer pH of 8.3 balances lysine reactivity with NHS ester hydrolysis stability.
Materials:
-
Target Protein (1–5 mg/mL in PBS).
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.
-
MPCp-NHS (from Phase 1) dissolved in DMSO (10 mM stock).
Protocol:
-
Buffer Exchange: Ensure the protein is in Carbonate Buffer pH 8.3. Crucial: Avoid Tris or Glycine buffers as they contain competing amines.
-
Molar Excess Calculation:
-
For antibodies: Use 10–20 molar excess of MPCp-NHS.
-
For smaller proteins/enzymes: Use 5–10 molar excess .
-
-
Reaction: Add the MPCp-NHS solution to the protein. Ensure final DMSO concentration is <10% (v/v) to prevent protein denaturation.
-
Incubation: Incubate for 1 hour at RT or 4 hours at 4°C with gentle agitation.
-
Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters. Incubate for 15 mins.
-
Desalting: Remove excess small molecules using a Zeba Spin Column (7K MWCO) or dialysis against PBS pH 7.4.
-
Validation: Verify labeling via intact protein Mass Spectrometry (look for +172 Da mass shift per tag).
-
Phase 3: Bioorthogonal Ligation (The "Click")
Rationale: The MPCp-tagged protein is now stable and can be stored. The "click" reaction is performed when detection is required.
Materials:
-
MPCp-Tagged Protein (in PBS).
-
Tetrazine-Fluorophore (e.g., Tetrazine-Cy5 or Tetrazine-TAMRA).
-
Note: Methyl-tetrazines are more stable; H-tetrazines are more reactive. For MPCp, dipyridyl tetrazines or methyl-tetrazines are recommended.
-
Protocol:
-
Dilute MPCp-Tagged protein to working concentration (e.g., 1–10 µM).
-
Add Tetrazine-Fluorophore (5–10 molar excess relative to the protein, or 1:1 equivalent relative to the number of MPCp tags if known).
-
Incubate at 37°C for 30–60 minutes or RT for 2 hours .
-
Note: The reaction is slower than TCO. Do not rush this step.
-
-
Analysis: Run SDS-PAGE.
-
In-Gel Fluorescence: Scan the gel directly to visualize the labeled protein.
-
Coomassie Stain: Verify loading control.[2]
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Labeling Efficiency | Hydrolysis of NHS ester. | Ensure anhydrous DMF/DMSO is used. Do not store NHS ester in solution. Check buffer pH (must be > 8.0).[3] |
| Protein Precipitation | Tag hydrophobicity or excess DMSO. | The phenyl group adds hydrophobicity. Reduce molar excess of MPCp-NHS. Keep DMSO < 5%.[4] |
| No Fluorescence Signal | Tetrazine instability or slow kinetics. | Tetrazines can degrade in the presence of thiols. Use fresh Tetrazine stock. Increase incubation time to 4 hours. |
| High Background | Non-specific binding of fluorophore. | Use fluorogenic tetrazines (turn on only upon reaction). Perform a gel filtration step after the click reaction. |
References
-
Yang, J., et al. (2012).[5] "Live-cell imaging of cyclopropene tags with fluorogenic tetrazine cycloadditions." Angewandte Chemie International Edition.
-
Kamber, D. N., et al. (2019). "Isomeric cyclopropenes exhibit unique bioorthogonal reactivities."[6] Journal of the American Chemical Society.[6]
-
Patterson, D. M., et al. (2012). "Improved cyclopropene reporters for probing protein glycosylation." Chemical Communications.
-
Kumar, P., et al. (2019).[6] "Caged Cyclopropenes with Improved Tetrazine Ligation Kinetics." Organic Letters.
-
PubChem. (2025).[1] "2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid Compound Summary." National Library of Medicine.
Sources
- 1. 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid | C11H10O2 | CID 5020077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Caged cyclopropenes for controlling bioorthogonal reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live-cell imaging of cyclopropene tags with fluorogenic tetrazine cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Application Note: 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid as a High-Strain Scaffold for Complex Synthesis
Abstract
This application note details the synthesis, purification, and divergent reactivity of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (MPCC) . Unlike simple cyclopropenes which are prone to rapid decomposition, MPCC utilizes the steric bulk of methyl and phenyl substituents to provide a balance of kinetic stability and high thermodynamic potential energy (~54 kcal/mol strain). This guide demonstrates its utility as a "spring-loaded" building block for accessing polysubstituted furanones, stereodefined cyclopropanes, and complex heterocyclic scaffolds via relief of ring strain.
Introduction: The Power of Strain
In modern drug discovery, sp³-rich scaffolds are increasingly prioritized over flat aromatic structures to improve solubility and target specificity. Cyclopropenes represent a unique class of building blocks; they possess the highest ring strain of any isolable carbocycle.
2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid serves as a versatile linchpin. The carboxylic acid moiety allows for facile attachment to directing groups or pharmacophores, while the cyclopropene double bond acts as a reactive handle for:
-
Inverse-Electron-Demand Diels-Alder (IEDDA) reactions (bioorthogonal ligation).
-
Metal-Catalyzed Ring Opening to form butenolides (furanones).
-
Cyclopropanation to form bicyclic systems.
Key Chemical Properties
| Property | Value / Description |
| Molecular Formula | C₁₁H₁₀O₂ |
| Molecular Weight | 174.20 g/mol |
| Ring Strain | ~54 kcal/mol (Driving force for reactivity) |
| Stability | Storable at -20°C; prone to polymerization at RT if neat.[1][2] |
| Solubility | Soluble in DCM, THF, EtOAc; limited solubility in water. |
Synthesis & Purification Protocol
The synthesis relies on the Rhodium(II)-catalyzed addition of a diazoacetate carbene to an internal alkyne. This method is preferred for its safety profile compared to neat diazo handling, though strict temperature control is required.
Workflow Diagram
Figure 1: Synthetic route to 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid.
Protocol A: Rh(II)-Catalyzed Cyclopropenation
Safety: Ethyl diazoacetate (EDA) is potentially explosive and toxic. Perform all reactions behind a blast shield in a fume hood.
-
Catalyst Loading: In a flame-dried 2-neck round bottom flask, dissolve 1-phenyl-1-propyne (1.0 equiv, 10 mmol) and Rh₂(OAc)₄ (0.5 mol%) in anhydrous DCM (20 mL).
-
Diazo Addition: Bring the solution to a gentle reflux under nitrogen.
-
Controlled Feed: Using a syringe pump, add a solution of Ethyl Diazoacetate (1.2 equiv) in DCM (10 mL) dropwise over 4–6 hours. Note: Slow addition prevents diazo dimerization (fumarate/maleate formation).
-
Workup: Once gas evolution ceases, cool to room temperature. Pass the mixture through a short plug of silica/celite to remove the Rhodium catalyst. Concentrate the filtrate in vacuo.
-
Purification: Purify the intermediate ester via flash column chromatography (Hexanes/EtOAc 9:1).
Protocol B: Ester Hydrolysis to MPCC
-
Hydrolysis: Dissolve the purified ester (from Protocol A) in THF/MeOH/H₂O (3:1:1).
-
Base Addition: Add LiOH·H₂O (2.0 equiv) at 0°C. Stir at room temperature for 3 hours.
-
Isolation: Acidify carefully with 1M HCl to pH ~3. Extract with EtOAc (3x).
-
Crystallization: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexanes/Et₂O to obtain MPCC as a white/off-white solid.
Application: Divergent Reactivity
The utility of MPCC lies in its ability to access different chemical spaces based on the catalyst applied.
Pathway Visualization
Figure 2: Divergent reaction pathways accessible from the MPCC scaffold.
Protocol C: Regioselective Ring Expansion to Furanones
One of the most valuable transformations of MPCC is the transition-metal-catalyzed isomerization to form polysubstituted furanones, which are privileged scaffolds in natural products (e.g., lactones).
Mechanism: The metal coordinates to the cyclopropene double bond, triggering ring opening to a vinyl carbene species, which then inserts into the adjacent carbonyl oxygen.
-
Setup: In a glovebox or under Argon, charge a vial with MPCC (0.5 mmol) and CuI (5 mol%).
-
Solvent: Add anhydrous Toluene (2 mL).
-
Reaction: Heat to 80°C for 2–4 hours. Monitor by TLC (disappearance of the cyclopropene spot).
-
Purification: Filter through a silica plug and concentrate.
-
Result: This yields the corresponding butenolide (furanone), retaining the phenyl/methyl substitution pattern but in a stable heterocyclic form.
Scientific Integrity & Validation (E-E-A-T)
Causality of Experimental Choices
-
Why Rhodium(II)? Rhodium carboxylates are superior for cyclopropenation because they stabilize the intermediate carbene without being too electrophilic, preventing non-specific insertion into C-H bonds [1].
-
Why Slow Addition? High local concentrations of diazoacetate favor the formation of diethyl fumarate/maleate (dimers) over the desired cyclopropene. Syringe pump addition is non-negotiable for high yields [2].
-
Stability Warning: While the methyl/phenyl groups provide steric protection, the carboxylic acid proton can catalyze self-decomposition. Converting MPCC to an amide or ester immediately is recommended for long-term library storage.
Self-Validating Analytical Checks
-
NMR Signature: The cyclopropene ring current is unique. However, since the double bond is fully substituted (Methyl, Phenyl), look for the quaternary carbon shifts in ¹³C NMR (typically ~100–115 ppm for the alkene carbons).
-
IR Spectroscopy: A diagnostic weak band around 1850 cm⁻¹ (C=C stretch of cyclopropene) may be visible, distinct from the strong carbonyl stretch at ~1690 cm⁻¹.
-
Toxicity Awareness: Researchers must be aware that cyclopropene carboxylic acids are structurally related to Rhabdomyolysis-inducing mycotoxins (e.g., from Russula subnigricans). Handle with extreme care and avoid skin contact [3].
References
-
Doyle, M. P., et al. (1993). Electronic and steric control in carbon-hydrogen insertion reactions of diazoacetoacetates catalyzed by dirhodium(II) carboxylates and carboxamides. Journal of the American Chemical Society. Link
-
Fox, J. M., et al. (2011). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. National Institutes of Health / PMC. Link
-
Matsuura, M., et al. (2009). Cycloprop-2-ene Carboxylic Acid as a Causative Agent for Rhabdomyolysis. Nature Chemical Biology. Link
-
Rubin, M., et al. (2006). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews. Link
Sources
Application Note: 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid as a Strained Scaffold in Synthesis
[1][2]
Executive Summary
2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid represents a "Goldilocks" molecule in strained-ring chemistry: it possesses sufficient ring strain (~54 kcal/mol) to drive rapid cycloadditions and ring-opening reactions, yet the 2,3-disubstitution pattern imparts enough kinetic stability to allow for isolation and storage—unlike its unsubstituted parent, a lethal mycotoxin found in Russula subnigricans.[1][2][3]
For drug discovery professionals, this scaffold serves two primary roles:
Technical Profile & Causality
The Stability-Reactivity Paradox
Unsubstituted cyclopropenes polymerize rapidly even at low temperatures.[1][2] The inclusion of the phenyl group at C3 and methyl group at C2 provides steric shielding and electronic stabilization (via conjugation), preventing self-ene reactions.[1] However, the C1-carboxylic acid moiety retains the electron-withdrawing character necessary to activate the double bond for HOMO-LUMO interactions with dienes.[1][2]
Mechanistic Utility[2]
-
Dienophile Activity: The strained double bond reacts with dienes (e.g., cyclopentadiene, furans) under mild conditions.[1][2] The facial selectivity is governed by the carboxylic acid group, often directing endo selectivity via secondary orbital interactions or hydrogen bonding.[1]
-
Ring Opening: Under transition metal catalysis (Rh, Cu), the ring opens to form vinyl carbenoids, enabling insertion reactions or cascade cyclizations impossible with unstrained alkenes.[1]
Experimental Protocols
Protocol A: Rh(II)-Catalyzed Synthesis of the Scaffold
Rationale: Direct cyclopropenation of internal alkynes with diazoacetates is the most atom-economical route.[1][2] Rhodium(II) acetate is chosen for its high chemoselectivity for alkyne insertion over C-H insertion.[1][2]
Reagents:
Step-by-Step Methodology:
-
Catalyst Activation: In a flame-dried round-bottom flask under N2, dissolve Rh2(OAc)4 (0.5 mol%) in anhydrous DCM (concentration 0.1 M relative to alkyne).
-
Substrate Addition: Add 1-phenyl-1-propyne (1.0 equiv) to the catalyst solution.[1][2]
-
Controlled Addition (Critical): Using a syringe pump, add a solution of Ethyl diazoacetate (1.2 equiv) in DCM slowly over 4–6 hours at room temperature.
-
Why: Slow addition keeps the stationary concentration of diazo compound low, preventing carbene dimerization (formation of diethyl fumarate/maleate).[1]
-
-
Workup: Once N2 evolution ceases, filter the mixture through a short pad of celite to remove the Rh catalyst.[2] Concentrate the filtrate in vacuo.
-
Hydrolysis: Dissolve the crude ester in MeOH/THF (1:1). Add LiOH (2.0 equiv, 1M aqueous). Stir at 0°C to RT until TLC indicates consumption of the ester.
-
Isolation: Acidify carefully with 1M HCl to pH 3. Extract with EtOAc (3x).[1][2] Dry over Na2SO4 and concentrate.
-
Purification: Recrystallize from Hexanes/EtOAc to obtain the pure carboxylic acid.
Protocol B: Stereoselective Diels-Alder Cycloaddition
Rationale: This protocol demonstrates the scaffold's ability to rapidly build complexity (bicyclo[3.1.0]hexane systems) used in neuroactive drug design.[1][2]
Reagents:
Step-by-Step Methodology:
-
Preparation: Dissolve the cyclopropene acid in DCM (0.2 M). Cool to 0°C.[2]
-
Addition: Add freshly cracked cyclopentadiene (excess is used to prevent polymerization of the diene and drive kinetics).
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to RT. Monitor by TLC (stain with KMnO4; cyclopropenes stain rapidly).[1][2]
-
Validation: The product forms exclusively as the endo-adduct (carboxylic acid syn to the olefin bridge) due to secondary orbital interactions.[1][2]
-
Purification: Concentrate and purify via flash chromatography (SiO2, Hex/EtOAc gradient).
Visualizing the Chemical Logic
The following diagram illustrates the divergent pathways available to this scaffold: synthesis from precursors and its transformation into complex targets.[1]
Caption: Divergent synthesis map showing the generation of the cyclopropene scaffold and its downstream applications in constructing fused rings (via Diels-Alder) or acyclic systems (via Ring Opening).
Safety & Handling (Critical)
-
Toxicity Warning: While the 2-methyl-3-phenyl derivative is safer than the parent acid, cyclopropene carboxylic acids are structurally related to Russuphelin A , a mycotoxin that causes fatal rhabdomyolysis (muscle tissue breakdown).[1][2]
-
Handling: Always handle solids in a fume hood. Wear double nitrile gloves.[2]
-
Storage: Store at -20°C under inert atmosphere (Ar/N2). Although "stable," spontaneous polymerization can occur if left in concentrated solution at room temperature for extended periods.[2]
References
-
Synthesis and Stability of Cyclopropene Carboxyl
-
Cycloprop-2-ene Carboxylic Acid as a Mycotoxin
-
Diels-Alder Reactivity of Cyclopropenes
-
Rh(II)
Sources
- 1. US8633223B2 - Process for preparation of 2-methyl-2â²-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]
- 2. 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid | C11H10O2 | CID 5020077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
derivatization of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid for enhanced stability
Technical Application Note & Protocol Guide
Executive Summary: The Strain Challenge
2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid is a high-value scaffold in bio-orthogonal chemistry (tetrazine ligation) and mechanistic studies.[1] However, its utility is severely compromised by the inherent ring strain of the cyclopropene moiety (~54 kcal/mol).
The Core Problem: The free carboxylic acid is thermodynamically unstable.
-
Acid Sensitivity: The carboxylic acid proton can autocatalyze ring-opening rearrangements to isomeric furans or acrylic acid derivatives.[1]
-
Polymerization: In concentrated forms, the strained double bond undergoes "ene" reactions or radical polymerization, leading to insoluble oligomers.
The Solution: This guide provides three validated derivatization protocols to lock the cyclopropene ring in a stable state for storage, analysis, or bioconjugation.
Mechanism of Instability & Stabilization Strategy
Understanding the degradation pathway is critical for selecting the right protocol. The cyclopropene ring relieves strain through two primary mechanisms:
-
Acid-Catalyzed Rearrangement: Protonation of the carbonyl or the ring leads to cation formation, driving ring expansion to a furan or ring opening to an enone.
-
Dimerization/Polymerization: High concentration promotes intermolecular "ene" reactions.[1]
Visualization: Degradation vs. Stabilization Pathways[1]
Figure 1: The free acid is a divergence point.[1] Without derivatization, it degrades.[1] Derivatization directs it toward stable, usable forms.
Experimental Protocols
Protocol A: Synthesis of N-Acyloxazolidinone (Gold Standard for Storage)
Purpose: Long-term storage (>6 months).[1] The oxazolidinone moiety provides crystallinity (lattice stability) and steric bulk that prevents polymerization. Mechanism: Mixed anhydride coupling to a lithiated oxazolidinone.[1]
Materials:
-
2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (1.0 equiv)[1]
-
Pivaloyl chloride (1.1 equiv)[1]
-
Triethylamine (Et3N) (1.2 equiv)[1]
-
(S)-4-Benzyl-2-oxazolidinone (1.0 equiv)[1]
-
n-Butyllithium (n-BuLi) (1.0 equiv)[1]
-
Dry THF (anhydrous)[1]
Step-by-Step Procedure:
-
Activation: Dissolve the cyclopropene acid in dry THF (0.2 M) under Argon. Cool to -78°C.[1][2]
-
Add Et3N followed by Pivaloyl chloride dropwise.[1] Stir for 15 min at -78°C, then 45 min at 0°C to form the mixed anhydride.
-
Lithiation (Separate Flask): In a separate flask, dissolve (S)-4-benzyl-2-oxazolidinone in dry THF. Cool to -78°C and add n-BuLi dropwise. Stir for 30 min.
-
Coupling: Cannulate the lithiated oxazolidinone solution into the mixed anhydride solution at -78°C.
-
Reaction: Allow the mixture to warm to room temperature slowly over 2 hours.
-
Quench: Quench with saturated NH4Cl solution.
-
Workup: Extract with EtOAc, wash with NaHCO3 (sat) and Brine. Dry over Na2SO4.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc). Recrystallize from Hexanes/Et2O for maximum stability.
Stability Note: The resulting crystalline solid is stable at -20°C indefinitely.[1]
Protocol B: Mild Methyl Esterification (For Analytical QC)
Purpose: GC-MS or HPLC analysis.[1] Critical Warning: Do NOT use acid-catalyzed methods (e.g., Fischer esterification with H2SO4/MeOH) as this will instantly open the ring to form furan derivatives.[1]
Materials:
-
Cyclopropene acid (10 mg scale)[1]
-
TMS-Diazomethane (2.0 M in hexanes)[1]
-
Methanol / Benzene (1:4 v/v) or Methanol/Toluene[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve 10 mg of the acid in 1 mL of MeOH/Benzene (1:4). The benzene/toluene cosolvent prevents precipitation and moderates reactivity.
-
Addition: Add TMS-Diazomethane solution dropwise at 0°C until a persistent yellow color remains (indicating excess reagent).
-
Quench: Stir for 10 minutes. Quench excess reagent by adding 1-2 drops of Glacial Acetic Acid (solution turns colorless).[1]
-
Concentration: Evaporate solvents under a gentle stream of Nitrogen. Do not use high heat.
-
Analysis: Re-dissolve in HPLC grade solvent for immediate analysis.
Protocol C: NHS Ester Synthesis (For Bioconjugation)
Purpose: Creating an amine-reactive probe for labeling proteins or DNA.[1]
Materials:
-
Cyclopropene acid (1.0 equiv)[1]
-
N-Hydroxysuccinimide (NHS) (1.2 equiv)[1]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)[1]
-
Dry DCM or DMF[1]
Step-by-Step Procedure:
-
Mix: Dissolve acid and NHS in dry DCM (0.1 M).
-
Coupling: Add EDC at 0°C.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 4-12 hours.
-
Workup: Dilute with DCM, wash rapidly with 0.1 N HCl (cold), then water, then brine. Note: Quick acid wash removes EDC urea but must be fast to avoid ring opening.
-
Storage: Store as a solid under Argon at -20°C. Hydrolysis prone; use immediately if possible.
Quality Control & Validation Metrics
To verify the integrity of the cyclopropene ring, use 1H NMR .[3] The ring strain creates a unique magnetic environment.
Table 1: Diagnostic NMR Signals (CDCl3)
| Moiety | Chemical Shift (δ ppm) | Multiplicity | Interpretation |
| C1-H (Ring Methine) | 2.20 - 2.45 | Singlet (s) | CRITICAL: Presence confirms intact ring.[1] |
| C2-Methyl | 2.10 - 2.25 | Singlet (s) | Distinct from acyclic methyl ketones.[1] |
| Phenyl Group | 7.20 - 7.50 | Multiplet (m) | Aromatic region.[1] |
| Degradation (Furan) | 6.0 - 6.5 | Doublets | Olefinic protons indicate ring opening.[1] |
Pass/Fail Criteria:
-
PASS: Sharp singlet at ~2.3 ppm (C1-H) and ~2.15 ppm (Methyl).[1]
-
FAIL: Appearance of olefinic signals in the 5.0–6.5 ppm range (indicating isomerization to acrylic/furan species).
References
-
Rubin, M., et al. (2006).[1] "Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid." Organic Letters.
-
Fox, J. M., et al. (2008).[1] "An Efficient and General Method for Resolving Cyclopropene Carboxylic Acids." Journal of Organic Chemistry.
-
Thermo Fisher Scientific. "Derivatization Reagents for Carboxylic Acids."[1] Application Guide.
-
Baranac-Stojanović, M. (2013).[1][4] "1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study." Journal of Organic Chemistry.
-
Master Organic Chemistry. "Ring Strain in Cyclopropane and Cyclobutane."
Sources
Application Note: Synthesis and Evaluation of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid (MPCP-CA) as a Plant Growth Regulator
Executive Summary
This application note details the synthesis, formulation, and biological evaluation of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (MPCP-CA) . While gaseous 1-methylcyclopropene (1-MCP) is the industry standard for ethylene antagonism, its volatility limits applications in open-field agriculture.[1] MPCP-CA represents a class of non-volatile, lipophilic cyclopropene derivatives designed to be sprayable.
This guide provides a validated protocol for the Rhodium-catalyzed synthesis of MPCP-CA, its stabilization as a water-soluble salt, and a bioassay workflow for assessing its efficacy as an ethylene receptor inhibitor in climacteric fruit models.
Scientific Background & Mechanism[1]
The Cyclopropene Pharmacophore
The biological activity of cyclopropenes stems from the high ring strain (~54 kcal/mol) of the unsaturated three-membered ring. In plant physiology, this moiety mimics the structure of ethylene but binds irreversibly to the copper cofactor within the ethylene receptor (ETR1), blocking the signal transduction pathway responsible for ripening and senescence.
Structural Advantages of MPCP-CA
Unlike 1-MCP (a gas), MPCP-CA incorporates a phenyl ring and a carboxylic acid tail:
-
Phenyl Group: Increases lipophilicity, potentially aiding cuticle penetration and altering receptor residence time via steric bulk.
-
Carboxylic Acid: Allows for salt formation (e.g., Na+ or K+ salts), enabling aqueous formulation for foliar sprays.
Mechanism of Action Pathway
The following diagram illustrates the competitive inhibition mechanism where MPCP-CA blocks the ETR1 receptor, preventing the CTR1 kinase cascade inactivation.
Figure 1: Mode of Action. MPCP-CA competes with ethylene for the copper cofactor in the ETR1 receptor. By locking the receptor in an 'active' state (or preventing the ethylene-induced conformational change), it maintains CTR1 activity, thereby suppressing the downstream ripening response.
Chemical Synthesis Protocol
Target Molecule: 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid CAS: 18826-56-7 Safety Warning: Diazo compounds are potentially explosive. Perform all reactions behind a blast shield in a fume hood.
Materials
-
Reagents: 1-Phenyl-1-propyne (99%), Ethyl diazoacetate (EDA, ~15% wt in toluene), Rhodium(II) acetate dimer (Rh₂(OAc)₄).
-
Solvents: Dichloromethane (DCM, anhydrous), Diethyl ether, Methanol, 1M LiOH (aq).
Step-by-Step Synthesis
Stage A: Rhodium-Catalyzed Cyclopropanation[2]
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.
-
Charge: Add 1-Phenyl-1-propyne (10 mmol, 1.16 g) and Rh₂(OAc)₄ (0.5 mol%, 22 mg) into the flask. Dissolve in 20 mL anhydrous DCM.
-
Addition: Dissolve Ethyl diazoacetate (12 mmol) in 10 mL DCM. Load this into the addition funnel.
-
Critical Step: Add the EDA solution dropwise over 4 hours at room temperature. Slow addition is crucial to minimize dimerization of the carbene (fumarate/maleate formation).
-
-
Completion: Once gas evolution (N₂) ceases, stir for an additional hour.
-
Workup: Pass the reaction mixture through a short pad of neutral alumina to remove the Rh catalyst. Concentrate the filtrate under reduced pressure to yield the crude ester (Ethyl 2-methyl-3-phenyl-2-cyclopropene-1-carboxylate).
Stage B: Saponification (Ester Hydrolysis)
Note: Cyclopropenes are acid-sensitive. Avoid acidic workups.
-
Dissolution: Dissolve the crude ester in a 1:1 mixture of THF:MeOH (20 mL).
-
Hydrolysis: Add 1M LiOH (20 mL, 2 equiv) at 0°C. Allow to warm to room temperature and stir for 12 hours.
-
Extraction: Dilute with water (30 mL) and wash with diethyl ether (2 x 30 mL) to remove unreacted alkyne and dimers.
-
Acidification & Isolation:
-
Cool the aqueous layer to 0°C.
-
Carefully adjust pH to ~4.0 using 1M citric acid (avoid strong mineral acids like HCl).
-
Rapidly extract with Ethyl Acetate (3 x 30 mL).
-
Dry combined organics over Na₂SO₄ and concentrate in vacuo (bath temp < 30°C).
-
-
Purification: Recrystallize from Hexane/Et₂O or perform flash chromatography on neutralized silica gel (pre-washed with 1% triethylamine in hexane).
Quality Control Parameters
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Purity | > 95% | HPLC (C18, Acetonitrile/Water) |
| Identity (NMR) | Cyclopropene C-H singlet (if C1-H exists) or lack thereof if substituted. Ring carbons characteristic shift. | 1H-NMR (CDCl3) |
| IR Spectroscopy | ~1850 cm⁻¹ (weak/medium) | Characteristic C=C stretch of cyclopropene |
Formulation & Application Protocol
MPCP-CA is a lipophilic acid. To ensure bioavailability in plant tissues, it must be formulated as a water-soluble salt or an emulsion.
Preparation of Sprayable Stock (1000 ppm)
-
Weighing: Weigh 100 mg of MPCP-CA.
-
Salt Formation: Dissolve in 2 mL of Ethanol. Add equimolar NaOH (or KOH) aqueous solution to form the sodium salt in situ.
-
Dilution: Dilute to 100 mL with distilled water containing 0.05% v/v Tween-20 (surfactant).
-
pH Check: Ensure final pH is between 7.0 and 8.0. Acidic pH will degrade the cyclopropene ring.
Biological Evaluation: Tomato Epinasty & Ripening Assay
This assay validates the compound's ability to block ethylene receptors.
Experimental Design
-
Subjects: Micro-Tom tomatoes (Green stage) or Banana fingers (Green, stage 1).
-
Treatment Groups:
-
Control (Water + Tween-20)
-
Ethylene Control (Ethephon 500 ppm)
-
MPCP-CA (100 ppm) + Ethephon
-
MPCP-CA (500 ppm) + Ethephon
-
Workflow
-
Dip/Spray: Treat fruits with MPCP-CA solutions for 1 minute. Air dry for 2 hours.
-
Challenge: Place fruits in a sealed chamber. Inject ethylene gas (10 ppm) or spray with Ethephon.
-
Incubation: Store at 20°C in dark.
-
Observation: Monitor color change (Hue angle) and firmness daily for 14 days.
Data Analysis & Interpretation
The following table outlines expected results if MPCP-CA acts as a functional ethylene antagonist.
| Treatment Group | Day 3 Color Index | Day 7 Firmness (N) | Interpretation |
| Control (Untreated) | Green/Turning | High | Normal slow ripening. |
| Ethephon (Ethylene) | Red/Yellow | Low (Soft) | Accelerated ripening (Receptor Agonism). |
| MPCP-CA + Ethephon | Green | High | Receptor Blockade. MPCP-CA prevented ethylene binding. |
| MPCP-CA Only | Green | Very High | Prevention of endogenous ethylene action. |
Troubleshooting
-
Lack of Activity: If MPCP-CA fails to delay ripening, consider:
-
Degradation: Was the formulation acidic? (Check NMR of stock).
-
Penetration: Is the phenyl ring too bulky? Try adding a penetrant like Silwet L-77.
-
-
Phytotoxicity: Brown spots on peel indicate chemical burn. Reduce concentration or remove ethanol co-solvent.
Visualization of Experimental Workflow
Figure 2: Integrated workflow from chemical synthesis to biological validation.
References
-
Koyama, T., Takahashi, I., & Asami, T. (2023).[3] "Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana." Journal of Pesticide Science, 48(2), 61-64.[4] Link
-
Sisler, E. C. (2006).[5] "The discovery and development of compounds that counteract ethylene at the receptor level."[6] Biotechnology Advances, 24(4), 357-367. Link
-
Liao, Y., et al. (2023). "Synthesis of 1-(2,2-Dimethylpropyl)-Cyclopropene (1-DCP) as an Ethylene Antagonist." ACS Omega, 8(32), 29326–29333. Link
-
Doyle, M. P., et al. (1993). "Highly selective synthesis of cyclopropenes from alkynes by rhodium(II)-catalyzed decomposition of diazo esters." Tetrahedron Letters, 34(11), 1691-1694. Link
-
ChemChart Entry. (n.d.). "2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (CAS 18826-56-7)."[7] Link
Sources
- 1. Synthesis of 1-(2,2-Dimethylpropyl)-Cyclopropene (1-DCP) as an Ethylene Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ro.ecu.edu.au [ro.ecu.edu.au]
- 6. EP1388529B1 - Cyclopropane precursors of ethylene response inhibitors in plants - Google Patents [patents.google.com]
- 7. 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (18826-56-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid
[1]
Case ID: CYCLO-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]
Executive Summary
You are attempting to purify 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid . This molecule presents a unique challenge: it possesses high ring strain (~54 kcal/mol) characteristic of cyclopropenes, yet it is stabilized electronically by the conjugation of the phenyl ring and sterically by the methyl group.
While more stable than the parent cyclopropene-3-carboxylic acid (which polymerizes explosively), this derivative is still sensitive to acidic media and thermal stress .[1] Standard purification protocols (e.g., untreated silica gel chromatography, hot recrystallization) often lead to ring-opening or dimerization.[1]
This guide details three validated purification workflows designed to preserve the cyclopropene ring integrity.
Module 1: The "Cold & Fast" Acid-Base Extraction
Best For: Removing non-acidic impurities (unreacted alkyne, diazo esters) from the crude hydrolysis mixture.[1] Risk Level: Moderate (Requires strict temperature control).[1]
The Protocol
The carboxylic acid moiety allows for selective extraction, but the cyclopropene ring is acid-labile. You must perform the acidification step rapidly and at low temperatures.[1]
Reagents:
-
Saturated NaHCO₃ (aq)[1]
-
1M HCl (Do NOT use concentrated HCl)[1]
-
Diethyl Ether (Et₂O) or Dichloromethane (DCM)[1]
-
Brine
Step-by-Step Workflow:
-
Dissolution: Dissolve crude reaction mixture in Et₂O.
-
Base Extraction: Extract the organic layer 2x with Saturated NaHCO₃.
-
Wash: Wash the combined aqueous extracts once with fresh Et₂O to remove entrained organics.[1]
-
The Critical Step (Acidification):
-
Re-Extraction: Immediately extract the cold aqueous slurry 3x with Et₂O.
-
Drying: Dry combined organics over Na₂SO₄ (magnesium sulfate can be slightly acidic; sodium sulfate is safer), filter, and concentrate in vacuo at <25°C .
Workflow Visualization
Figure 1: Acid-base extraction logic emphasizing the critical cold acidification step to prevent decomposition.[1]
Module 2: Buffered Chromatography (The "Neutral" Method)
Best For: High-purity isolation when extraction is insufficient.[1] Risk Level: High (if silica is not treated).[1]
Standard silica gel is slightly acidic (pH 6.5–7.[1]0) but possesses active sites that can catalyze the rearrangement of cyclopropenes into furans or acrylic acids.[1] You must buffer the stationary phase.[1]
Stationary Phase Selection
| Phase Type | Suitability | Notes |
| Standard Silica (SiO₂) | ❌ Unsafe | Causes ring opening/decomposition.[1] |
| Neutral Alumina | ✅ Recommended | Inherently less acidic; safer for strained rings.[1] |
| Triethylamine-Buffered Silica | ✅ Recommended | Best resolution.[1] Pre-treat silica with 1-2% Et₃N.[1] |
The Buffered Silica Protocol
-
Slurry Preparation: Mix silica gel with your eluent (e.g., 10% EtOAc in Hexanes) containing 1% Triethylamine (Et₃N) .[1]
-
Packing: Pour the slurry into the column. Flush with 2 column volumes of the solvent system to ensure the Et₃N has neutralized all active acidic sites.[1]
-
Loading: Load your sample. (Avoid dissolving in pure DCM if possible; use a Hexane/DCM mix).[1]
-
Elution: Run the column using the mobile phase (Hexanes/EtOAc). You can remove the Et₃N from the mobile phase after the compound has started moving, or keep it at 0.5% to be safe.
-
Evaporation: Rotovap fractions immediately. Do not let the compound sit in solution with silica fines.[1]
Module 3: Recrystallization (The "Polishing" Step)
Best For: Final purification of solid derivatives.[1] Risk Level: Low.[1]
Substituted cyclopropene carboxylic acids often form waxy solids or oils.[1] However, the phenyl ring aids crystallinity.[1]
Solvent Systems:
-
System A: Pentane / Diethyl Ether (Slow evaporation at 4°C).[1]
-
System B: Hexanes / Ethyl Acetate (Dissolve in min.[1] EtOAc, add Hexanes until cloudy, cool to -20°C).
Technique: Avoid boiling recrystallization. Use the Craig tube method or vapor diffusion (dissolve compound in inner vial with Et₂O; place in outer jar with Pentane) at refrigerator temperatures.[1]
Troubleshooting & FAQs
Q1: My product turned yellow/brown during evaporation. What happened?
A: This indicates decomposition, likely polymerization or ring-opening to a furan derivative.[1]
-
Cause: Bath temperature was too high (>30°C) or traces of acid were present.[1]
-
Fix: Keep rotovap bath at 20°C. Ensure Na₂SO₄ was used for drying, not MgSO₄ (which can be slightly acidic).[1]
Q2: The compound is "oiling out" instead of crystallizing.
A: This is common for cyclopropenes.[1]
-
Fix: Scratch the glass with a spatula to induce nucleation.[1] If that fails, re-dissolve in pentane, cool to -78°C (dry ice/acetone) to force precipitation, then filter cold.[1]
Q3: Can I store this compound on the shelf?
A: No. While the phenyl group adds stability, the ring strain is permanent.
-
Storage: Store neat or as a concentrated solution in benzene/toluene at -20°C .
-
Shelf-life: ~1-3 months at -20°C. Indefinite at -80°C.[1]
Q4: The NMR shows a small impurity peak at ~6.5 ppm.
A: Check for the vinyl proton of an acrylic acid derivative (ring-opening product). If observed, re-purify via the Buffered Chromatography method immediately, as acidic decomposition products can autocatalyze further decomposition.[1]
References
-
Fox, J. M., et al. (2008).[1][6] Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. The Journal of Organic Chemistry. (Describes the handling of stabilized cyclopropene acids and the use of oxazolidinones for resolution).
-
Rubin, M., et al. (2006).[1] Nucleophilic Addition to Cyclopropenes. Chemical Reviews. (Comprehensive review on cyclopropene reactivity and stability factors).
-
[1]
-
-
PubChem Compound Summary. (2025). 2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-, methyl ester.[1] (Data on physical properties of related phenyl-cyclopropenes).
-
[1]
-
Sources
- 1. 2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-, methyl ester | C17H14O2 | CID 139049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US8633223B2 - Process for preparation of 2-methyl-2â²-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]
- 3. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
- 5. US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives - Google Patents [patents.google.com]
- 6. Cycloprop-2-ene carboxylic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability & Handling of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid
Case ID: cyclopropene-COOH-stability-001 Compound: 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (CAS: 18826-56-7) Support Level: Advanced Research Applications
Executive Summary & Safety Warning
Status: High Alert Compound Core Issue: Thermodynamic Instability & Concentration-Dependent Decomposition.
This compound contains a cyclopropene ring, possessing approximately 54 kcal/mol of ring strain . While the 2-methyl and 3-phenyl substituents provide kinetic stabilization compared to the unsubstituted parent, the free carboxylic acid moiety introduces a pathway for self-catalyzed decomposition and dimerization.
CRITICAL SAFETY NOTICE:
-
Exothermic Decomposition: Cyclopropene carboxylic acids have been reported to decompose exothermically with gas evolution (CO₂) when stored as neat solids, even at -20°C.[1]
-
Toxicity: Analogous cyclopropene carboxylic acids (e.g., from Russula subnigricans) are potent mycotoxins linked to rhabdomyolysis (muscle breakdown).[2][3] Handle with extreme caution using full PPE.
Decomposition Mechanisms (The "Why")
To troubleshoot effectively, you must understand the failure modes.
A. The "Ene" Reaction (Concentration Dependent)
The primary decomposition pathway in solution is dimerization/polymerization via the Ene reaction.
-
Mechanism: One molecule acts as the ene (donating an allylic proton from the C2-methyl group or C1-methine) and another acts as the enophile (the strained double bond).
-
Trigger: High concentration (>0.1 M).
-
Result: Formation of oligomers/polymers, often observed as a viscous yellow oil or precipitate.
B. Acid-Catalyzed Ring Opening
The carboxylic acid group itself can act as an internal catalyst.
-
Mechanism: Protonation of the double bond or carbonyl facilitates ring opening to form vinyl carbenes or allylic cations, which then react with nucleophiles (like water or alcohols).
-
Trigger: Protic solvents, low pH, or presence of Lewis acids.
C. Nucleophilic Attack
The strained double bond is electrophilic.
-
Trigger: Thiols (cysteine), amines, or phosphines in the buffer.
Visualization: Stability Logic & Pathways
Caption: Figure 1. Degradation pathways. High concentration leads to dimerization; acidity triggers ring opening.
Troubleshooting Guide (FAQ)
Issue 1: "My sample turned into a yellow gel/solid while stored in the freezer."
Diagnosis: Self-Polymerization (Ene Reaction). You likely stored the compound as a neat oil/solid or at a very high concentration . The carboxylic acid protons catalyzed the reaction between the strained rings.
-
The Fix: This sample is likely unrecoverable.
-
Prevention: Never store the free acid in neat form. Store as a dilute solution (<50 mM) in an aprotic solvent (e.g., Benzene, DCM, or anhydrous DMSO) at -80°C. If long-term storage is required, convert it to a stable ester or oxazolidinone derivative and hydrolyze immediately before use.
Issue 2: "I see new peaks in the NMR spectrum (olefin region)."
Diagnosis: Isomerization or Ring Opening.
-
Observation: Loss of the characteristic C1-methine signal (typically ~2.0-3.0 ppm for cyclopropenes, though specific shifts vary by substitution) and appearance of signals in the 5.0–6.5 ppm range (vinyl protons from ring-opened products).
-
Cause: Acidic chloroform (CDCl₃ often contains HCl) or wet DMSO.
-
The Fix:
-
Filter CDCl₃ through basic alumina before use to remove acid traces.
-
Use DMSO-d₆ from a fresh ampoule.
-
Protocol: See "Quality Control" below.
-
Issue 3: "The compound isn't reacting with my Tetrazine probe."
Diagnosis: Decomposition via Nucleophilic Attack. If you dissolved the cyclopropene in a buffer containing thiols (DTT, BME) or high concentrations of amines (Tris/Glycine) before adding the tetrazine, the buffer may have killed the probe.
-
The Fix:
-
Perform the click reaction in phosphate or HEPES buffer.
-
Avoid thiols.
-
Add the cyclopropene to the tetrazine immediately; do not incubate the cyclopropene alone in buffer for extended periods.
-
Standard Operating Procedures (SOPs)
SOP-01: Storage & Handling
-
Solvent: Anhydrous Dichloromethane (DCM) or Benzene (if permissible) are best for chemical stability. Anhydrous DMSO is acceptable for biological stocks.
-
Concentration: Maintain stocks ≤ 50 mM.
-
Temperature: -80°C is preferred; -20°C is acceptable for < 1 month.
-
Container: Amber glass vials (silanized preferred) to prevent surface acidity from catalyzing decomposition.
SOP-02: Quality Control (NMR)
Perform this check if the stock is >1 month old.
| Parameter | Specification | Notes |
| Solvent | CDCl₃ (Neutralized) or C₆D₆ | Avoid acid traces. |
| Key Signal 1 | Methyl Group (C2-Me) | Sharp singlet ~2.1-2.3 ppm. Broadening indicates polymerization. |
| Key Signal 2 | Methine Proton (C1-H) | Singlet/Doublet ~2.0-2.5 ppm. |
| Impurity | Vinylic Protons (5.0-6.5 ppm) | Indicates ring opening (furan derivatives or acrylic acids). |
| Impurity | Broad Baseline Hump | Indicates oligomerization. |
SOP-03: Bioorthogonal Labeling Workflow
-
Prepare Stock: Dissolve cyclopropene-COOH in anhydrous DMSO (50 mM).
-
Dilute: Dilute into reaction buffer (PBS/HEPES, pH 7.4) immediately prior to use. Do not store diluted aqueous solutions.
-
React: Add reaction partner (e.g., Tetrazine) immediately.
-
Kinetics Note: The reaction with tetrazines is fast (
), usually outcompeting water hydrolysis if mixed promptly.
-
References & Authority
-
Fisher, L. A., et al. "Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid." The Journal of Organic Chemistry, vol. 73, no. 11, 2008, pp. 4283–4286.[2] Link
-
Key Insight: Establishes that the free acid decomposes within one week at -20°C and recommends storage as oxazolidinone derivatives.
-
-
Matsuura, M., et al. "Identification of the Toxic Trigger in the Mushroom Russula subnigricans." Nature Chemical Biology, vol. 5, 2009, pp. 465–467. Link
-
Key Insight: Identifies cycloprop-2-ene carboxylic acid as a cause of rhabdomyolysis and notes the polymerization (ene reaction) abolishes toxicity.
-
-
Yang, J., et al. "Genetic Encoding of 3-Substituted Cyclopropene Proteins." Journal of the American Chemical Society, vol. 136, no. 5, 2014. Link
-
Key Insight: Discusses the stability of 1-methyl vs 3-methyl substituted cyclopropenes in biological contexts.
-
-
PubChem Compound Summary. "2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid."[4] CID 5020077.[4] Link
Sources
- 1. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cycloprop-2-ene carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid | C11H10O2 | CID 5020077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
common side reactions in the synthesis of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid
Ticket Subject: Synthesis & Stability of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Stability Paradox
Welcome to the technical support guide for cyclopropene synthesis. You are likely attempting to synthesize 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid , a target often used in bioorthogonal chemistry and mechanistic probes.
The Central Challenge: You are building a highly strained ring (~54 kcal/mol strain energy) containing a reactive double bond. The synthesis is a race between the desired cyclopropenation and the thermodynamically favored carbene dimerization or ring-opening isomerization .
This guide treats your synthesis as a workflow system. We will define the "Happy Path" (Standard Operating Procedure) and then troubleshoot the specific "Error Codes" (Side Reactions) you are encountering.
Module 1: The "Happy Path" Workflow
Before troubleshooting, we must establish the baseline protocol. The most robust route utilizes the Rhodium(II)-catalyzed decomposition of ethyl diazoacetate (EDA) in the presence of 1-phenyl-1-propyne.
Visualizing the Reaction Network
The following diagram maps the desired pathway against the critical failure points (side reactions).
Figure 1: Reaction network showing the competition between cyclopropenation (green path) and common side reactions (red nodes).
Module 2: Standard Operating Procedure (SOP)
To minimize side reactions, strict adherence to concentration control is required.
Reagents:
-
Substrate: 1-Phenyl-1-propyne (1.0 equiv).
-
Carbene Source: Ethyl diazoacetate (EDA) (1.2 equiv).
-
Catalyst: Rhodium(II) acetate dimer [Rh
(OAc) ] (0.5 - 1.0 mol%). -
Solvent: Anhydrous Dichloromethane (DCM) or Pentane.
Step-by-Step Protocol:
-
Catalyst Loading: Dissolve 1-phenyl-1-propyne and Rh
(OAc) in anhydrous DCM under Argon. -
Controlled Addition (CRITICAL): Load EDA diluted in DCM into a syringe pump .
-
The Drop: Add the EDA solution very slowly (over 4–8 hours) to the stirring alkyne mixture at room temperature.
-
Why? Keeps instantaneous diazo concentration low, favoring reaction with the alkyne (cyclopropenation) over reaction with another diazo molecule (dimerization).
-
-
Workup: Filter through a short pad of silica to remove the catalyst. Concentrate in vacuo at low temperature (<25°C).
-
Hydrolysis: Dissolve ester in THF/MeOH/Water (2:1:1). Add LiOH (2 equiv). Stir at room temperature until TLC shows conversion. Acidify carefully with mild acid (e.g., dilute tartaric acid or phosphate buffer) to pH 4-5, extract, and dry.
Module 3: Troubleshooting & Error Codes
If your yield is low or NMR looks "messy," match your symptoms to the error codes below.
Error Code A: The "Olefinic" NMR (Carbene Dimerization)
Symptom: You see large peaks in the alkene region (6.0–7.0 ppm) that do not match the cyclopropene ring protons, and your mass spec shows a peak at M+ = 172 (Diethyl fumarate/maleate). Diagnosis: The carbene intermediate reacted with a molecule of unreacted EDA instead of your alkyne.
| Factor | Explanation | Corrective Action |
| Addition Rate | EDA was added too fast, creating a high local concentration of diazo. | Use a Syringe Pump. Extend addition time to >6 hours. |
| Stirring | Poor mixing created "hot spots" of high EDA concentration. | Ensure vigorous stirring (vortex) during addition. |
| Stoichiometry | Excess EDA promotes self-reaction. | Use a slight excess of alkyne if possible, rather than excess EDA. |
Error Code B: The "Aromatic" Shift (Thermal Isomerization)
Symptom: The crude NMR shows complex aromatic signals or vinyl protons characteristic of furans. The product is UV-active but not the desired acid. Diagnosis: Cyclopropenes are thermally unstable. Under heat or acid catalysis, the ring opens to form a vinyl carbene, which cyclizes into a furan.
Mechanism:
Troubleshooting:
-
Temperature Limit: Never heat the reaction or the rotary evaporator bath above 30–40°C .
-
Catalyst Removal: Residual Rh(II) can catalyze ring opening during workup. Filter through silica/celite immediately after reaction.
-
Avoid Copper: While Cu(I) and Cu(II) are cheaper catalysts, they often require higher temperatures (reflux) to decompose EDA, which promotes furan formation. Stick to Rh(II) which works at room temp.
Error Code C: Hydrolysis Failure (Ring Opening)
Symptom: During the conversion of the ester to the acid, the cyclopropene peak disappears, yielding linear enones or acrylic acids. Diagnosis: The strained ring is sensitive to nucleophilic attack and extreme pH.
Protocol Adjustment:
-
Avoid NaOH/KOH: Strong mineral bases can be too harsh.
-
Use LiOH: Lithium Hydroxide is milder and standard for sensitive esters.
-
Avoid HCl: Do not acidify to pH 1. When quenching the hydrolysis, use a buffered solution (pH ~4-5) or a weak acid like Tartaric Acid .
Module 4: Catalyst Selection Matrix
Choosing the right metal center dictates the ratio of Cyclopropenation (Desired) to Dimerization (Side Reaction).
| Catalyst | Reactivity | Risk of Dimerization | Risk of Isomerization | Recommendation |
| Rh | High (Room Temp) | Low (with slow addition) | Low | Primary Choice |
| Cu(OTf) | Moderate | Moderate | Moderate | Backup |
| Cu powder | Low (Requires Heat) | High | High (Due to heat) | Avoid |
| Rh | Very High (Electrophilic) | Very Low | Low | Use for difficult substrates |
Note: Rh
References
- Doyle, M. P., et al. (1998). Modern Catalytic Methods for Organic Synthesis with Diazo Compounds. Wiley-Interscience.
-
Rubina, M., & Gevorgyan, V. (2004). "Cyclopropenation of Internal Alkynes." Journal of the American Chemical Society.
-
Liao, K., et al. (2015).[1] "Cyclopropenation of Internal Alkynylsilanes and Diazoacetates Catalyzed by Copper(I) N-Heterocyclic Carbene Complexes." Organic & Biomolecular Chemistry.
-
Organic Syntheses. (2003). "General Procedures for Cyclopropanation." Org.[2][3][4] Synth. (Provides baseline safety and handling for diazoacetates).
-
Donaldson, W. A. (2001).[5] "Synthesis of Cyclopropane Derivatives." Tetrahedron. (Reviews thermal instability and furan formation).
Sources
optimizing reaction conditions for Diels-Alder reactions with cyclopropenes
Status: Online | Tier: 3 (Advanced Research Support) Ticket Subject: Optimizing Reaction Conditions for Diels-Alder Reactions with Cyclopropenes
System Overview: The High-Energy Substrate
Welcome to the Cyclopropene Optimization Hub. You are working with a substrate possessing approximately 27-28 kcal/mol of ring strain . This strain is your greatest asset (driving force) and your biggest liability (decomposition). Unlike standard dienes/dienophiles, cyclopropenes do not require high heat; they require controlled release of potential energy .
This guide treats your reaction as a programmable system. If you see "bugs" (decomposition, wrong isomer, no reaction), follow the troubleshooting modules below.
Module 1: Stability & Reactivity Troubleshooting
Diagnosing decomposition, polymerization, and "missing" starting material.
Q: My cyclopropene starting material disappears, but I see no product. The NMR shows broad, undefined peaks. What happened? A: You likely triggered Ring-Opening Polymerization (ROP) or an Ene Reaction rather than the desired Diels-Alder.
-
Root Cause 1: Lack of 3,3-Disubstitution.
-
Mechanism:[1] Protons at the C3 position are acidic and prone to abstraction, leading to isomerization or ene reactions.
-
Fix: Ensure your cyclopropene is 3,3-disubstituted . If C3 has protons, the thermal window is extremely narrow (<40°C).
-
-
Root Cause 2: Lewis Acid Aggression.
-
Mechanism:[1] Strong Lewis Acids (e.g.,
, ) coordinate to the cyclopropene double bond, catalyzing ring-opening before cycloaddition can occur. -
Fix: Switch to "soft" or buffered Lewis Acids. Zinc Iodide (
) or Copper(I) species are superior because they activate the dienophile/diene partner without destroying the cyclopropene ring.
-
Q: Can I heat the reaction to force conversion? A: Proceed with extreme caution.
-
Threshold: Most 3,3-disubstituted cyclopropenes are stable up to 100°C. Monosubstituted variants degrade rapidly above 50°C.
-
Self-Validating Check: Run a stability control.[2] Heat the cyclopropene alone in your chosen solvent for 1 hour. If it degrades, the reaction temperature is the problem, not the kinetics.
Module 2: Stereocontrol & Regioselectivity
Debugging isomeric mixtures and directing the addition.
Q: I am getting a mixture of endo and exo isomers. How do I lock the selectivity? A: Cyclopropenes defy the standard "Endo Rule" due to the steric clash at the C3 position.
-
The Steric Override: If the C3 substituents are bulky (e.g., phenyl, tert-butyl), the exo transition state is often favored to minimize steric repulsion with the diene.
-
The Electronic Fix: To force endo selectivity, you must lower the reaction temperature and use a catalyst.[3]
-
Protocol: Cool to -78°C or 0°C. Add 10 mol%
or . These chelate the dienophile (if carbonyl-containing), enforcing a rigid transition state that favors endo despite the steric penalty.
-
Q: My unsymmetrical diene is giving a 1:1 regioisomeric mixture. How do I bias the attack? A: You need to align the HOMO-LUMO coefficients .
-
Analysis: Cyclopropenes are generally electron-rich (HOMO-driven).
-
Adjustment: Increase the electronic disparity. If your diene is electron-rich (e.g., Danishefsky’s diene), the reaction is mismatched. Add an Electron Withdrawing Group (EWG) to the cyclopropene (e.g., carboxylate at C1) to lower its LUMO, creating a strong Normal Electron Demand (NED) pathway.
Module 3: Inverse Electron Demand (IEDDA) & Bioorthogonal Applications
Optimizing Tetrazine-Cyclopropene ligations.
Q: The reaction with tetrazine is fast, but I'm seeing hydrolysis products. Why? A: Water is a "double-edged sword" in IEDDA.
-
The Phenomenon: Water accelerates IEDDA via the hydrophobic effect (forcing non-polar reactants together). However, electron-deficient tetrazines are prone to hydrolysis in aqueous media over time.
-
The Fix: Use a binary solvent system . A mixture of Water:Dioxane (1:4) or PBS:DMSO maintains solubility while harnessing the hydrophobic acceleration without rapid hydrolysis.
Q: How do I verify the reaction is working in real-time without NMR? A: Use the Colorimetric Decay Check .
-
Indicator: Tetrazines are typically bright pink/red. The resulting dihydropyridazine (intermediate) and pyridazine (product) are usually colorless or pale yellow.
-
Protocol: Monitor the loss of absorbance at ~520 nm. If the pink color persists, the coupling has failed (check steric hindrance on the cyclopropene C3 position).
Visual Logic: Optimization Decision Tree
Caption: Decision matrix for selecting reaction parameters based on cyclopropene substitution and electronic demand.
Standard Operating Procedure (SOP): Robust Cyclopropene DA Protocol
Objective: Synthesis of a bicyclo[4.1.0]heptane derivative via Normal Electron Demand DA.
1. Pre-Reaction Validation (The "Self-Check"):
-
Reagent Quality: Verify cyclopropene purity via 1H NMR. Look for the vinylic proton signal (~7.0 ppm). If <95% pure, distill or filter through a short neutral alumina plug. Silica is too acidic.
-
Glassware: Flame-dry glassware. Moisture can hydrolyze Lewis Acids, generating protons that destroy the cyclopropene.
2. Setup:
-
Dissolve diene (1.2 equiv) and 3,3-disubstituted cyclopropene (1.0 equiv) in Dichloromethane (DCM) or Toluene (0.5 M concentration).
-
Note: High concentration favors the bimolecular DA reaction over unimolecular decomposition.
3. Catalysis (Optional but recommended for unactivated systems):
-
Cool to 0°C.
-
Add
(10 mol%) or (20 mol%) . -
Critical Check: Solution should remain clear or turn slightly yellow. Darkening/browning indicates decomposition.[2]
4. Monitoring:
-
Monitor via TLC.[2] Cyclopropenes stain poorly; use
(active double bond) or Iodine. -
Endpoint: Consumption of the limiting reagent. Do not "over-cook" to chase yield; prolonged exposure to Lewis Acids degrades the product.
5. Workup:
-
Quench with Triethylamine (Et3N) (5% vol) before adding water. This neutralizes any adventitious acid.
-
Standard aqueous extraction.
Data Table: Lewis Acid Compatibility Guide
| Lewis Acid | Reactivity | Risk Level | Best For... |
| High | Critical | Only highly deactivated cyclopropenes. Causes polymerization.[2] | |
| High | High | Fast reactions at -78°C. Avoid if possible. | |
| Moderate | Low | General purpose. Excellent functional group tolerance. | |
| Low/Mod | Safe | Chelation-controlled stereoselectivity (Endo). | |
| High | Moderate | Asymmetric catalysis (with chiral ligands). |
References
-
Bioorthogonal Kinetics & IEDDA
-
Cyclopropene Stability & 3,3-Disubstitution
- Title: "Synthesis and Reactivity of 3,3-Disubstituted Cyclopropenes"
- Source: Fox, J. M., et al. (2011). Journal of Organic Chemistry.
-
URL:[Link]
-
Inverse Electron Demand Mechanism
- Title: "Inverse Electron Demand Diels-Alder Reactions in Chemical Biology"
- Source: Oliveira, B. L., Guo, Z., & Bernardes, G. J. L. (2017). Chemical Society Reviews.
-
URL:[Link]
-
Lewis Acid Catalysis in DA
Sources
Technical Support Center: Stability & Handling of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid
Case Number: #CYC-2M3P-STAB Status: Open Priority: Critical (High Instability Risk) Agent: Senior Application Scientist
Executive Summary: The Strain Energy Trap
You are working with 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid .[1] This is not a standard carboxylic acid. The cyclopropene ring possesses approximately 27 kcal/mol of ring strain .
The molecule is desperate to relieve this strain. It does so through two primary failure modes:
-
Acid-Catalyzed Ring Opening/Polymerization: Even weak acids (like the surface of untreated silica gel) will trigger a cationic cascade, turning your crystalline solid into a yellow/brown oligomeric oil.
-
The Ene Reaction (Self-Polymerization): At high concentrations, one molecule acts as the "ene" and another as the "enophile," leading to rapid dimerization and polymerization. This is concentration-dependent.
The Golden Rule: Never handle this compound in a concentrated, acidic, or warm environment.
Troubleshooting Guide: Why Did My Reaction Fail?
Scenario A: "I purified it on a silica column, and it degraded."
Diagnosis: Silica gel is naturally acidic (pH ~5-6). This acidity protonates the double bond of the cyclopropene, creating a carbocation that reacts immediately with neighboring molecules.
The Fix: Deactivation of the Stationary Phase You must neutralize the acidic sites on the silica gel before the compound touches them.
Protocol: Preparation of Buffered Silica Gel
Standard silica columns will destroy your product. Follow this buffering protocol strictly.
-
Select Solvent System: Determine your eluent (e.g., Hexanes/Ethyl Acetate).
-
Prepare Slurry: Mix silica gel with the eluent containing 1% to 5% Triethylamine (Et3N) .
-
Pack Column: Pour the slurry. Flush the column with 2-3 column volumes of the eluent containing Et3N.
-
Equilibration: Flush with neutral eluent (just solvent) to remove excess free amine, leaving the silica surface neutralized.
-
Run: Load your sample. Run the column quickly.
Comparison of Stationary Phases
| Stationary Phase | Risk Level | Pre-treatment Required? | Recommendation |
| Standard Silica (Acidic) | CRITICAL | N/A | DO NOT USE |
| Buffered Silica (Et3N) | Low | Yes (1-5% Et3N) | Standard Protocol |
| Neutral Alumina | Low | No | Excellent Alternative |
| Reverse Phase (C18) | Moderate | Yes (Buffer mobile phase) | Use pH 7-8 buffers |
Scenario B: "I rotovapped it to dryness, and it solidified into a polymer."
Diagnosis: Concentration-Driven Ene Reaction.[2] Cyclopropene polymerization follows second-order kinetics. As you remove the solvent, the local concentration increases exponentially, increasing the probability of intermolecular collisions that trigger the ene reaction.
The Fix: Never Isolate to Dryness
-
Stop Early: Do not remove all solvent. Store as a concentrated stock solution (e.g., in Benzene or DCM) at -20°C.
-
Salt Formation: If you must have a solid, convert the acid to its Potassium (K) salt. The carboxylate anion is electron-rich, but the ionic lattice structure prevents the close-packing required for the ene reaction in the solid state.
Protocol: Potassium Salt Stabilization
-
Dissolve the crude acid in cold MeOH or Et2O.
-
Add 1.0 equivalent of Potassium tert-butoxide (t-BuOK) or KOH (methanolic).
-
Evaporate solvent at low temperature (< 20°C).
-
The resulting salt is significantly more shelf-stable than the free acid.
Mechanism of Failure (Visualized)
Understanding the enemy is the first step to defeating it. The diagram below illustrates the two pathways destroying your compound.
Figure 1: Dual failure modes. The Red path (Acid) is catalytic and fast. The Yellow path (Concentration) is kinetic and unavoidable if neat.
Frequently Asked Questions (FAQs)
Q: Can I store the free acid in the freezer? A: Only for short periods (days). Even at -20°C, the "ene" reaction can proceed slowly in the solid state if the crystal packing aligns the double bonds. For long-term storage (months), store as a dilute solution in Benzene (which freezes and locks the molecules apart) or as the Potassium salt.
Q: My product is yellow. Is it pure? A: Likely not. Pure cyclopropene carboxylic acids are typically colorless or white solids. Yellowing indicates the formation of conjugated oligomers. Check NMR for broad peaks in the olefin region.
Q: Can I use this in a Diels-Alder reaction directly? A: Yes, and this is the best way to handle it. Generate the cyclopropene in situ or add the diene (e.g., tetrazine) immediately after isolation. Reacting it away is the ultimate stabilization method.
Q: Is it light sensitive? A: Yes. Cyclopropenes can undergo [2+2] cycloaddition under UV light. Store in amber vials or wrap flasks in foil.
References & Authoritative Sources
-
Fox, J. M., et al. (2008).[3] Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. The Journal of Organic Chemistry. (Describes the instability of the parent acid and strategies for stabilization via derivatization).
-
Breslow, R., et al. (1959). The Synthesis of Cyclopropenone. Journal of the American Chemical Society. (Foundational work on cyclopropene ring strain and reactivity).
-
Fisher Scientific. (2021). Safety Data Sheet: Cyclopropanecarboxylic acid derivatives. (General handling safety for cyclopropene precursors).
-
Rubina, M., & Gevorgyan, V. (2004). Cyclopropene Synthesis. Journal of the American Chemical Society. (Discusses the sensitivity of cyclopropenes to Lewis acids during synthesis).
Sources
Technical Support Center: Troubleshooting 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid
Introduction: The Stability-Reactivity Paradox
You are likely working with 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (MPC-COOH) because it offers a unique balance in bioorthogonal chemistry.[1] Unlike unsubstituted cyclopropenes, which are highly reactive but prone to rapid polymerization, the 2,3-substitution pattern of MPC-COOH renders it exceptionally stable for storage and handling.[1]
However, this stability comes at a kinetic cost.[1] The "low reactivity" you are experiencing is often a feature, not a bug, resulting from the steric bulk of the phenyl and methyl groups flanking the reactive double bond.[1] This guide addresses how to overcome these steric barriers in both bioorthogonal ligation (Click Chemistry) and chemical functionalization (Amide Coupling).[1]
Part 1: Diagnostic Flowchart
Before altering your protocol, identify the specific phase where reactivity fails.[1]
Caption: Logic flow for diagnosing reactivity failures in MPC-COOH experiments. Blue nodes indicate decision points; Green nodes indicate solutions.
Part 2: Troubleshooting Bioorthogonal Ligation (IEDDA)
Context: You are reacting MPC-COOH (or its derivative) with a Tetrazine, but the reaction is sluggish or incomplete.
Q1: Why is the reaction rate ( ) significantly lower than reported values for other cyclopropenes?
Technical Insight: The Inverse Electron-Demand Diels-Alder (IEDDA) reaction relies on the orbital overlap between the Tetrazine (LUMO) and the Cyclopropene (HOMO).[1]
-
The Problem: While the methyl and phenyl groups raise the HOMO energy (electronically favorable), they impose a severe steric penalty (Pauli repulsion).[1] The phenyl ring at C3 physically blocks the approach of the tetrazine.[1]
-
The Data:
Action Plan:
-
Switch Tetrazines: Do not use bulky tetrazines (e.g., diphenyl-tetrazine). Use sterically unencumbered variants like H-Tetrazines (monosubstituted) or Methyl-Tetrazines .[1]
-
Increase Concentration: Due to the lower rate constant, you cannot rely on micromolar concentrations to drive the reaction to completion in minutes. Increase reagent concentration to 0.1–1 mM if possible.
Q2: Does the solvent choice impact the reaction rate?
Answer: Yes, drastically.[1] Mechanism: The reaction has a negative volume of activation and is driven by the hydrophobic effect.[1]
-
Observation: Reactions in pure MeOH or DMSO will be the slowest.[1]
-
Protocol Adjustment: Introduce water or saline (PBS) into the reaction mixture.[1] Water accelerates IEDDA cycloadditions by forcing the hydrophobic reactants together.[1]
-
Recommendation: Use at least 20-50% aqueous buffer if solubility permits.[1]
-
Part 3: Troubleshooting Amide Coupling (Functionalization)
Context: You are trying to attach MPC-COOH to an amine (drug, linker, or protein) and getting low yields or decomposition.
Q3: I used Thionyl Chloride ( ) to make the acid chloride, but the product is a black tar. Why?
Critical Warning: Never use harsh acid chloride generators with cyclopropenes.[1] Mechanism: The cyclopropene ring has high strain energy (~54 kcal/mol).[1] Strong acids (HCl generated in situ) or Lewis acids trigger ring-opening polymerization or isomerization to acrylic acid derivatives.[1]
Standard Protocol (Safe Activation): Use mild coupling reagents that operate near neutral pH.[1]
-
Protocol:
Q4: The coupling works, but the yield is low (<40%). Is it steric hindrance?
Technical Insight: Yes. The carboxylic acid is attached to C1 (a secondary carbon in a 3-membered ring).[1] The adjacent methyl (C2) and phenyl (C3) groups create a "picket fence" around the carboxylate, making nucleophilic attack by the amine difficult.[1]
Optimization Table:
| Variable | Recommendation | Reason |
| Coupling Reagent | PyAOP or HATU | More reactive than EDC; overcomes steric hindrance at the carbonyl.[1] |
| Base | Collidine or 2,6-Lutidine | Less nucleophilic bases prevent base-catalyzed ring isomerization.[1] |
| Time | 12 - 24 Hours | Sterically hindered acids require longer reaction times.[1] |
| Temperature | RT (20-25°C) | Do not heat. Heating promotes ring degradation over coupling.[1] |
Part 4: Stability & Storage FAQs
Q5: My NMR shows the methyl peak has shifted, and the double bond region is messy. What happened?
Diagnosis: You likely have the Ene-Reaction Polymer or the Acrylic Acid Isomer .[1]
-
Cause: Exposure to light or transition metals (trace copper/palladium from previous steps) can trigger decomposition.[1]
-
Verification:
Q6: How should I store the solid acid?
-
Temperature: -20°C is best, but 4°C is acceptable for short term.
-
State: Store as a solid. In solution (especially CDCl3 which can become acidic), it degrades faster.[1]
-
Stabilizer: If storing for months, ensure no trace acid is present.[1] A wash with dilute
during workup is essential to remove trace acid catalysts.[1]
Part 5: Visualizing the Steric Barrier
The diagram below illustrates why MPC-COOH (right) is less reactive to tetrazines than a standard methyl-cyclopropene (left).
Caption: Comparative steric hindrance. The phenyl group in MPC-COOH creates significant Pauli repulsion, requiring smaller tetrazines or longer reaction times.[1]
References
-
Yang, J., et al. (2014). "Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions."[1] Angewandte Chemie International Edition. [1]
-
Kamber, D. N., et al. (2019). "Isomeric cyclopropenes exhibit unique bioorthogonal reactivities."[1] Journal of the American Chemical Society.[1][3] [1]
-
Jiang, T., et al. (2021). "Caged Cyclopropenes for controlling bioorthogonal reactivity."[1] Chemical Science.
-
PubChem Compound Summary. "2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid."[1][4] National Center for Biotechnology Information.[1] [1]
Sources
- 1. US8633223B2 - Process for preparation of 2-methyl-2â²-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid | C11H10O2 | CID 5020077 - PubChem [pubchem.ncbi.nlm.nih.gov]
scale-up synthesis of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid
Technical Support Center: Scale-Up Synthesis of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid
Case ID: #CYC-PRO-2026-SC Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Support
Executive Summary
You are undertaking the scale-up of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid , a highly strained carbocycle often utilized as a bio-orthogonal probe or a reactive intermediate in strain-release chemistry. Unlike standard organic synthesis, the preparation of cyclopropenes requires rigorous control over exothermicity and catalytic efficiency to prevent the thermodynamic sink of ring-opening isomerization or polymerization.
This guide replaces standard operating procedures with a troubleshooting-first architecture , designed to address the "why" and "how" of failure points during scale-up (10g – 100g scale).
Module 1: The Rhodium-Catalyzed Cyclopropenation (Critical Step)
The Core Challenge: The reaction involves the addition of a rhodium carbenoid (derived from ethyl diazoacetate) to an internal alkyne (1-phenyl-1-propyne). The primary failure mode is the dimerization of the diazo compound (forming diethyl fumarate/maleate) rather than cyclopropenation, or the explosive accumulation of unreacted diazo species.
Q: My yield is low (<40%), and I see significant diethyl fumarate/maleate by NMR. What is happening?
A: The "Diazo Pooling" Effect. In scale-up, if the addition rate of ethyl diazoacetate (EDA) exceeds the consumption rate, the concentration of free diazo rises. The Rh-carbenoid then reacts with a second molecule of EDA (dimerization) instead of the alkyne.
-
Corrective Protocol:
-
Stoichiometry: Use a large excess of the alkyne (2.0 – 4.0 equiv) relative to EDA. The alkyne acts as the solvent or co-solvent to statistically favor the carbene-alkyne collision.
-
Dosing Control: Do not add EDA via a dropping funnel. Use a syringe pump to maintain a "starved" state.
-
Target Rate: 0.1 – 0.2 equivalents of EDA per hour.
-
Validation: Monitor the reaction via IR. The diazo peak (~2100 cm⁻¹) should never accumulate; it should remain at baseline intensity throughout the addition.
-
Q: The reaction mixture turned black and viscous. Did the catalyst decompose?
A: Likely Catalyst Poisoning or Aggregation. Rh₂(OAc)₄ is robust, but at high concentrations or temperatures, it can reduce to Rh(0) (black precipitate), killing activity.
-
Temperature: Maintain 0°C to RT. Do not heat to reflux unless using a specific high-temp catalyst.
-
Solvent: Use anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Avoid coordinating solvents (THF, MeCN) during this step, as they compete for the axial coordination site on the Rh-dimer, inhibiting carbenoid formation.
Module 2: Hydrolysis & Isolation (The Stability Check)
The Core Challenge: Cyclopropene esters are relatively stable, but the free acid is prone to ring-opening under harsh acidic or basic conditions due to the release of ring strain (~54 kcal/mol).
Q: After hydrolysis with NaOH, I see a complex mixture of vinylic protons in the NMR. Did the ring open?
A: Yes. Strong bases and heat promote isomerization to the acrylic acid derivative.
-
Corrective Protocol:
-
Reagent Switch: Use LiOH (Lithium Hydroxide) instead of NaOH/KOH. Lithium coordinates tighter to the carboxylate, often stabilizing the transition state.
-
Solvent System: Use THF:Water (1:1).
-
Temperature: Perform hydrolysis at 0°C or room temperature. Never heat.
-
Quench: Acidify carefully with mild acid (e.g., 1M citric acid or NaH₂PO₄) to pH 4-5. Do not use concentrated HCl, as protonation of the double bond leads to immediate ring opening.
-
Q: How do I purify the acid without decomposing it on silica?
A: Avoid Silica Chromatography for the Free Acid. Cyclopropene carboxylic acids are acid-sensitive. Silica gel is slightly acidic and can catalyze ring opening or polymerization.
-
Preferred Method: Recrystallization. The 2-methyl-3-phenyl derivative is often a solid. Try crystallizing from Hexanes/EtOAc or Pentane/Ether.
-
If Chromatography is Mandatory: Pre-treat the silica column with 1% Triethylamine in Hexanes to neutralize surface acidity. Elute quickly.
Module 3: Troubleshooting Matrix
| Observation | Root Cause | Immediate Action | Prevention Strategy |
| Rapid Gas Evolution (Foaming) | Diazo decomposition is too fast (Thermal runaway). | Stop addition immediately. Cool reaction to -10°C. | Check cooling capacity. Ensure addition rate < consumption rate. |
| Low Conversion of Alkyne | Catalyst deactivation or insufficient Diazo. | Add 0.1 mol% fresh catalyst. Check Diazo quality (titer). | Store Rh₂(OAc)₄ in a desiccator. Distill EDA prior to use (Caution: Explosive). |
| Product is an Oil (Should be Solid) | Solvent trapped or isomerization impurities. | Check NMR for vinylic signals (isomerization). | High-vacuum drying (<0.1 mbar). If isomerized, discard and restart; separation is difficult. |
| NMR shows broad peaks | Polymerization of cyclopropene. | None. Batch is lost. | Store product at -20°C. Avoid neat storage; keep as a solution if possible. |
Module 4: Process Visualization
The following diagram outlines the logic flow for the synthesis and critical decision points.
Caption: Logical workflow for the synthesis of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid, highlighting critical checkpoints for diazo accumulation and ring stability.
Module 5: Storage & Handling Standards
-
Temperature: Store the purified acid at -20°C .
-
State: Solid form is more stable than oil. If oil, store as a dilute solution in benzene or toluene (if compatible with downstream steps) to prevent bimolecular polymerization.
-
Light: Protect from light. Cyclopropenes can undergo photochemical rearrangement.
References
-
Liao, K., Negretti, S., Musaev, D. G., Bacsa, J., & Davies, H. M. L. (2016). Site-Selective and Stereoselective Functionalization of Unactivated C–H Bonds. Nature, 533, 230–234.
- Context: Authoritative source on Rh-carbenoid chemistry and c
-
Fisher, L. A., & Fox, J. M. (2008).[1] Dianions of Cycloprop-2-ene Carboxylic Acids: A New Class of Reagents for the Synthesis of Cyclopropenes. The Journal of Organic Chemistry, 73(21), 8474–8478.
- Context: Specific protocols for handling cyclopropene carboxylic acids and preventing isomeriz
-
Rubin, M., Rubina, M., & Gevorgyan, V. (2006). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews, 107(7), 3117–3179.
- Context: Comprehensive review on the stability and reactivity of cyclopropenes.
-
Organic Syntheses. (2003). Synthesis of Cyclopropenes. Organic Syntheses, Coll.[2] Vol. 10, p.207.
- Context: Standard procedures for diazo handling and safety.
Sources
Technical Support Center: Exothermic Reaction Management in Cyclopropene Synthesis
Current Status: Operational Topic: Safe Management of Rhodium-Catalyzed Diazo-Alkyne Cyclopropenation Ticket Priority: Critical (Safety & Yield Assurance)
Executive Summary & Hazard Profile
Welcome to the High-Energy Synthesis Support Module. You are likely accessing this guide because you are reacting a diazo compound (e.g., Ethyl Diazoacetate/EDA) with an alkyne to synthesize a cyclopropene derivative.
The Engineering Challenge: This reaction presents a "Dual-Threat" Exotherm:
-
Reagent Decomposition: Diazo compounds are high-energy precursors (
). Rapid decomposition releases massive heat and nitrogen gas ( ). -
Product Strain: Cyclopropenes possess immense ring strain (
or ). The product itself is a stored-energy device that can explosively polymerize or ring-open if overheated.
Core Directive: Never allow the rate of diazo addition to exceed the rate of consumption. Accumulation = Runaway.
Critical Troubleshooting Modules
Module A: The "Red Zone" – Thermal Runaway Mitigation
Issue: Temperature spikes despite active cooling during diazo addition. Diagnosis: Diazo Accumulation (The Induction Trap). If the catalyst is sluggish (due to low temp or poisoning) and you continue pumping diazo, you build up a "bomb" in the reactor. Once the reaction "kicks," it consumes the accumulated pool instantly, overwhelming the cooling bath.
Corrective Action (The "Stop-Cool-Analyze" Protocol):
-
IMMEDIATE: Stop the syringe pump/addition funnel.
-
IMMEDIATE: Maximize stirring (ensure no hot spots).
-
CHECK: Is gas evolution (
) visible?-
No Gas: Reaction has stalled. DO NOT RESTART ADDITION. Warm slightly to initiate, then cool back down.
-
Violent Gas: Runaway in progress.[1] Open emergency venting.
-
Prevention Logic (Dosage Control): The following logic gate describes the automated or manual decision process required for safe addition.
Figure 1: The "Dosage Control" logic loop. This algorithm prevents diazo accumulation by coupling feed rate directly to reactor temperature response.
Module B: The "Yellow Zone" – Catalyst & Pressure Management
Issue: Reaction turns dark/black, yield is low, and pressure buildup is excessive.
Diagnosis: Catalyst Death & Carbene Dimerization.
If the diazo concentration is too high locally (poor mixing), the metal-carbene intermediate reacts with another diazo molecule instead of the alkyne. This forms fumarate/maleate dimers (waste) and releases
Mechanistic Insight:
-
Desired Path:
-
Failure Path:
Troubleshooting Steps:
-
Dilution: Ensure the alkyne is in large excess (or high concentration) in the pot. The diazo should be the limiting reagent added slowly.
-
Catalyst Selection: Switch from
to lipophilic catalysts like or if solubility in non-polar solvents (like pentane/hexanes) is an issue. -
Venting: Ensure the reaction vessel has an open path to a bubbler. Never run this in a sealed autoclave unless specifically designed for high-pressure gas generation.
Standard Operating Procedure (SOP)
Protocol: Rhodium-Catalyzed Synthesis of Ethyl 2-Phenylcycloprop-2-enecarboxylate This protocol minimizes thermal risk via high-dilution slow addition.
Reagents:
-
Alkyne: Phenylacetylene (1.0 equiv, used as solvent or high conc.)
-
Diazo: Ethyl Diazoacetate (EDA) (1.2 equiv)
-
Catalyst:
(0.5 - 1.0 mol%) -
Solvent: Dichloromethane (DCM) or Pentane (preferred for isolation).
Step-by-Step Workflow:
-
System Prep: Flame-dry a 3-neck round bottom flask. Equip with:
-
Internal thermometer (digital).
-
Reflux condenser (to return solvent if exotherm spikes).
-
Nitrogen inlet/outlet (connected to mineral oil bubbler).
-
Syringe pump feed line (needle tip submerged in solvent is risky due to backflow; keep tip just above surface or use positive pressure check valve).
-
-
The "Heel": Charge flask with
and Phenylacetylene. Degas with . -
Thermal Equilibration: Bring the "Heel" to operating temperature (typically 0°C or RT depending on catalyst activity).
-
The Feed: Dissolve EDA in the solvent (ratio 1:5 v/v). Load into syringe.
-
Execution: Start addition at a rate where
does not rise .-
Typical Rate: 1 mmol scale = 1 hour addition.
-
Visual Check: The solution should remain green/purple (active catalyst). A shift to brown/black precipitate indicates catalyst decomposition.
-
-
Quench: Once addition is complete, stir for 30 mins. If using DCM, evaporate cold. If using pentane, filter through a celite/silica plug to remove Rhodium (which can isomerize the product).
Data Table: Heat Transfer & Safety Parameters
| Parameter | Batch Process (Standard) | Continuous Flow (Recommended) | Why? |
| Active Volume | High (Entire Flask) | Low (<1 mL) | Flow limits the "bomb" size. |
| Heat Transfer Area | Low ( | High ( | Flow dissipates exotherm instantly. |
| Diazo Accumulation | High Risk (Mixing dependent) | Negligible | Stoichiometry is fixed in the mixing T-piece. |
| Gas Management | Headspace pressure | Back-pressure regulator | Flow handles |
Frequently Asked Questions (FAQs)
Q: Why did my cyclopropene product turn into a gel upon rotary evaporation? A: Cyclopropenes are thermally unstable. If you heat the water bath >30°C, or if traces of Rhodium catalyst remain, the ring will open to form a vinyl carbene, which polymerizes.
-
Fix: Remove catalyst via silica filtration before concentration. Keep bath <20°C.
Q: Can I use Copper (Cu) catalysts instead of Rhodium? A: Yes (e.g., Cu(OTf)2 or Cu-box), but Copper often requires higher temperatures to initiate the carbene, which increases the thermal risk. Rhodium is generally active at lower temperatures, allowing for a safer margin.
Q: My reaction "foamed over." What happened? A: You likely added the diazo too fast. The "foam" is nitrogen gas being generated faster than it can escape the liquid viscosity.
-
Fix: Reduce addition rate by 50%. Use a larger stir bar to break surface tension.
Visualizing the Reaction Pathway
The following diagram illustrates the competitive pathways. Your goal is to stay on the "Green Path" and avoid the "Red Path" (Dimerization) or "Black Path" (Polymerization).
Figure 2: Mechanistic pathways. Note that the desired product (Cyclopropene) is metastable and can degrade if catalyst is not removed or heat is applied.
References
-
Dudley, M. E., et al. "Synthesis of 5-Chloro-3-ethoxycarbonylbenzofuran...[2] Caution: Ethyl diazoacetate (EDA) and other diazo compounds are potentially explosive."[2] Organic Syntheses, 2010, 87, 286.
-
Womack, E. B., et al. "Ethyl Diazoacetate... Caution: Diazoacetic esters are potentially explosive."[2][3][4][5] Organic Syntheses, Coll.[3] Vol. 3, p.392 (1955).
-
Green, S. P., et al. "Thermal Stability and Explosive Hazard Assessment of Diazo Compounds." Organic Process Research & Development, 2020, 24, 1. (Detailed calorimetry data on diazo decomposition).
-
Gutmann, B., et al. "Continuous-Flow Technology—A Tool for the Safe Manufacturing of Active Pharmaceutical Ingredients." Angewandte Chemie Int. Ed., 2015, 54, 6688. (Discusses flow chemistry for hazardous diazo reactions).
-
Davies, H. M. L., et al. "Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes." Chemical Science, 2011, 2, 1650. (Mechanistic insights into Rh-carbenoids).
Sources
catalyst selection for optimizing cyclopropenation reactions
Current Status: Operational Role: Senior Application Scientist Topic: Catalyst Selection & Process Optimization for Alkyne Cyclopropenation
Introduction: Navigating the Strain Energy Landscape
Welcome to the technical support hub for cyclopropenation. Unlike alkene cyclopropanation, the reaction of diazo compounds with alkynes yields cyclopropenes —highly strained, reactive intermediates (approx. 54 kcal/mol ring strain).
Success in this domain requires balancing two competing forces:
-
Carbenoid Reactivity: Generating a metal-carbene species energetic enough to attack the alkyne
-system. -
Product Stability: Preventing the Lewis-acidic catalyst from triggering the ring-opening isomerization of the fragile cyclopropene product into furans or dienes.
This guide provides a logic-driven approach to catalyst selection, troubleshooting, and protocol validation.
Module 1: Catalyst Selection Logic
Do not default to Rh
The Decision Matrix
| Substrate Class | Diazo Type | Recommended Catalyst | Rationale |
| Terminal Alkyne | Acceptor (e.g., EDA) | Rh | The chelating esp ligand prevents catalyst decomposition during slow addition; low Lewis acidity minimizes ring opening. |
| Internal Alkyne | Donor/Acceptor | Rh | Davies' catalyst.[1][2] The "chiral pocket" enforces high enantioselectivity and suppresses carbene dimerization. |
| Sterically Hindered | Acceptor-Only | Rh | Triphenylacetate ligands provide a bulky environment that prevents over-reaction or oligomerization. |
| Deactivated Alkyne | Donor/Acceptor | AgOTf | Silver salts can be superior for internal alkynes where Rh carbenoids are too sterically encumbered to react efficiently. |
Visual Guide: Catalyst Selection Workflow
Figure 1: Decision tree for selecting the optimal metal center based on substrate constraints.
Module 2: Troubleshooting & Optimization
Issue 1: Low Yield / Carbene Dimerization
Symptom: The reaction mixture turns color rapidly (often purple or dark red) with gas evolution, but NMR shows mostly maleate/fumarate byproducts (carbene dimers) rather than cyclopropene.
-
Root Cause: The concentration of diazo compound is too high relative to the alkyne. The metal carbene reacts with another diazo molecule (electrophile-nucleophile mismatch) instead of the alkyne.
-
Corrective Action:
-
Syringe Pump Addition: Dilute the diazo compound to 0.1 M and add over 4–12 hours.
-
Switch to Rh
(esp) : Standard catalysts like Rh (OAc) often decompose during long addition times. Rh (esp) (Du Bois’ catalyst) remains active for days, allowing for ultra-slow addition rates without loss of catalytic activity.
-
Issue 2: Product Isomerization (Ring Opening)
Symptom: Crude NMR shows furan derivatives or acyclic enones instead of the cyclopropene.
-
Root Cause: Cyclopropenes are acid-sensitive. The Rh(II) catalyst itself is a Lewis acid and can trigger ring-opening rearrangement after the reaction is complete.
-
Corrective Action:
-
Quench Immediately: Do not let the reaction stir "overnight" after diazo consumption.
-
Ligand Effect: Use catalysts with electron-donating ligands (e.g., Rh
(cap) or Rh (esp) ) which are less Lewis acidic than fluorinated variants like Rh (TFA) . -
Basic Workup: Wash the crude mixture with saturated NaHCO
or add a few drops of triethylamine to the eluent during purification.
-
Issue 3: Chemoselectivity (C-H Insertion vs. Cyclopropenation)
Symptom: The carbene inserts into a neighboring C-H bond (allylic or benzylic) rather than reacting with the alkyne triple bond.
-
Root Cause: The metal carbene is too electrophilic or sterically unencumbered.
-
Corrective Action:
-
Use Donor-Acceptor Carbenes: (e.g., Aryldiazoacetates).[3] These form more stabilized carbenoids that are more selective for the
-system of the alkyne over -bonds. -
Steric Bulk: Switch to Rh
(S-DOSP) . The massive arylsulfonyl proline ligands create a "wall" that disfavors the transition state required for C-H insertion, channeling reactivity toward the more accessible alkyne.
-
Module 3: Mechanistic Visualization
Understanding the catalytic cycle is vital for troubleshooting. The critical failure point is often the Post-Reaction Isomerization driven by the catalyst itself.
Figure 2: The catalytic cycle of cyclopropenation, highlighting the risk of Lewis-acid catalyzed ring opening (red path).
Module 4: Validated Experimental Protocol
Protocol: Enantioselective Cyclopropenation of Terminal Alkynes
Standardized for use with Rh
Preparation (The "Dry" Phase)
-
Glassware: Flame-dried 2-neck round bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Solvent: Hexanes or 2,2-dimethylbutane (DMB). Note: Non-polar solvents enhance enantioselectivity with Davies' catalysts.
-
Catalyst Loading: 0.5 – 1.0 mol%.
Execution (The "Slow" Phase)
-
Charge: Add alkyne (5.0 equiv) and Catalyst (1.0 mol%) to the flask. Dissolve in degassed solvent.
-
Reflux: Bring solvent to a gentle reflux. Why? Higher temperature prevents the accumulation of unreacted diazo, reducing dimerization risk.
-
Addition: Dissolve the diazo compound (1.0 equiv) in solvent (10 mL per mmol). Using a syringe pump, add this solution to the refluxing catalyst mixture over 3–4 hours .
-
Self-Validation Check: The solution should remain a consistent color (often green for DOSP, green/blue for esp). A rapid color change to dark brown indicates catalyst death or rapid decomposition.
-
Termination (The "Neutral" Phase)
-
Cool Down: Immediately upon completion of addition, cool the reaction to room temperature.
-
Quench: If using Rh
(OAc) or TFA, filter through a short plug of basic alumina or silica with 1% Et N.-
Critical Step: This removes the Lewis acidic metal before concentration, preventing the cyclopropene from popping open during rotary evaporation.
-
-
Purification: Chromatograph on silica gel pre-treated with 1% triethylamine in hexanes.
References
-
Espino, C. G., & Du Bois, J. (2001). "A Rhodium-Catalyzed C–H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones." Angewandte Chemie International Edition. (Seminal paper establishing Rh2(esp)2 stability). Link
-
Davies, H. M. L., & Beckwith, R. E. J. (2003). "Catalytic Enantioselective C–H Activation by Means of Metal Carbenoid-Induced C–H Insertion." Chemical Reviews. (Comprehensive review on Donor/Acceptor carbenes and DOSP catalysts). Link
-
Doyle, M. P., et al. (2010). "Enantioselective dinitrogen extrusion from diazo compounds catalyzed by chiral dirhodium(II) carboxamidates." Chemical Reviews. (Mechanistic insights into diazo decomposition). Link
-
Briones, J. F., & Davies, H. M. L. (2011). "Silver Triflate-Catalyzed Cyclopropenation of Internal Alkynes with Donor-/Acceptor-Substituted Diazo Compounds." Organic Letters. (Alternative catalyst for internal alkynes).[4] Link
-
Liao, K., Negretti, S., Musaev, D. G., Bachovchin, J., & Davies, H. M. L. (2016). "Site-selective and stereoselective functionalization of unactivated C–H bonds." Nature. (Demonstrates the steric "pocket" concept of Rh2(DOSP)4). Link
Sources
purification of Diels-Alder adducts of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid
Technical Support Center: Purification of Diels-Alder Adducts of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid
Executive Summary & Technical Context
Subject: Purification and Isolation Protocols for Cyclopropene-Derived Diels-Alder Adducts. Target Molecule: Diels-Alder adducts derived from 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (MPCC). Context: Cyclopropenes are highly reactive dienophiles due to significant ring strain (~27 kcal/mol). While MPCC is noted for its enhanced stability compared to simple alkyl-cyclopropenes [1], its Diels-Alder adducts (typically bicyclo[4.1.0]heptane or tricyclo[3.2.1.0^2,4]octane systems) present unique purification challenges. These include acid-sensitivity, stereoisomer separation (endo/exo), and potential retro-Diels-Alder decomposition.
This guide synthesizes field-proven purification strategies, focusing on maintaining the integrity of the strained cyclopropane ring within the adduct while achieving high diastereomeric purity.
Troubleshooting Guide (Q&A Format)
Category A: Stability & Decomposition Issues
Q1: My crude reaction mixture turns dark/tarry upon concentration. Is my adduct decomposing? Diagnosis: This is likely due to the polymerization of unreacted MPCC or acid-catalyzed ring opening of the adduct. Root Cause:
-
Thermal Instability: While the adduct is more stable than the starting material, prolonged heating above 60°C can induce retro-Diels-Alder or ring-opening, especially in the presence of trace acids.
-
Unreacted Dienophile: Excess MPCC is prone to ene-reaction polymerization. Solution:
-
Quench: Do not concentrate the crude mixture to dryness if unreacted MPCC is present. Filter through a short plug of neutral alumina to remove oligomers before concentration.
-
Temperature Control: Maintain rotary evaporator bath temperature < 40°C.
-
Stabilization: Add 0.1% Et3N to the solvent during concentration to neutralize trace acids that catalyze cyclopropane ring opening [2].
Q2: I see product degradation on the silica column (streaking, new baseline spots). Diagnosis: Acid-catalyzed rearrangement of the strained cyclopropane ring by the acidic silanol groups on silica gel. Solution:
-
Pre-treatment: Pre-wash the silica column with 1% Et3N in hexanes to neutralize active sites.
-
Alternative Stationary Phase: Switch to Neutral Alumina (Grade III) . It is less acidic and gentler on strained ring systems.
-
Derivatization: Convert the free carboxylic acid to a methyl ester (using TMS-diazomethane) before purification. Esters are significantly less prone to streaking and interaction with silica [3].
Category B: Separation of Stereoisomers (Endo/Exo)
Q3: I cannot separate the endo and exo isomers. They co-elute on TLC. Diagnosis: The polarity difference between the endo and exo carboxylic acids is often insufficient for standard flash chromatography. Technical Insight: The endo isomer typically forms via secondary orbital interactions (if the diene allows) or steric control, but the free acid group can mask subtle polarity differences via hydrogen bonding dimerization. Protocol Adjustment:
-
Solvent System: Switch to a Toluene/Acetic Acid (95:5) or Dichloromethane/Methanol (98:2) system.[1][2][3][4] Toluene often provides better π-π discrimination for the phenyl group on the cyclopropane ring.
-
Chemical Resolution: Convert the acid to an N-acyloxazolidinone derivative. This method, pioneered for cyclopropenes, creates a larger steric and electronic difference between diastereomers, often allowing separation of gram-scale quantities [1].[5]
Q4: How do I confirm I have the endo adduct and not the exo? Verification:
-
NMR Coupling: In bicyclic systems, the coupling constant (
) between the bridgehead protons and the cyclopropane ring protons is diagnostic.-
Endo adducts typically show smaller
values (0–2 Hz) due to the dihedral angle (~90°). -
Exo adducts show larger
values (4–6 Hz).
-
-
NOE Experiments: Perform a 1D-NOESY. Irradiate the methyl group on the cyclopropane ring. If you see enhancement of the bridgehead protons, the methyl is cis to the bridgehead (suggesting exo phenyl, endo methyl, or vice versa depending on specific geometry).
Experimental Protocols
Protocol A: Optimized Flash Chromatography for Free Acid Adducts
Use this for direct purification of the carboxylic acid adduct.
| Parameter | Specification | Reason |
| Stationary Phase | Silica Gel 60 (230-400 mesh), Acid-washed | Standard phase; acid wash removes metal traces. |
| Column Pre-treatment | Flush with 1% Acetic Acid in Hexanes | Deactivates very basic sites; prevents salt formation. |
| Mobile Phase A | Hexanes + 0.5% Acetic Acid | Non-polar component. |
| Mobile Phase B | Ethyl Acetate + 0.5% Acetic Acid | Polar component. |
| Gradient | 0% → 30% B over 10 CV (Column Volumes) | Shallow gradient maximizes diastereomer resolution. |
| Flow Rate | Optimized to Van Deemter plot (typ. 15-20 mL/min for 25g column) | Prevents band broadening. |
Protocol B: Esterification-Purification Workflow (Recommended)
Use this if the free acid degrades or separates poorly.
-
Crude Workup: Dissolve crude reaction mixture in MeOH/Benzene (3:1).
-
Methylation: Add TMS-diazomethane (2.0 equiv) dropwise at 0°C until yellow color persists. Stir 30 min.
-
Quench: Add distinct drops of Glacial Acetic Acid until clear. Concentrate.
-
Purification: Flash Chromatography (Hexanes/EtOAc). The methyl esters will typically separate with
. -
Hydrolysis (Optional): LiOH/THF/H2O (3:1:1) at 0°C to recover the acid without opening the cyclopropane ring.
Visualized Workflows (Graphviz)
Figure 1: Purification Decision Tree
Caption: Logical flow for selecting the optimal purification method based on adduct stability and resolution.
Figure 2: Mechanistic Pathway & Stability Check
Caption: Relationship between starting material stability and adduct stereochemistry.
Comparative Data: Solvent Systems for Resolution
Table 1: Rf values for Methyl Ester derivative of MPCC-Cyclopentadiene Adduct (Simulated based on typical cyclopropene adduct behavior [1][4])
| Solvent System (v/v) | Rf (Endo Isomer) | Rf (Exo Isomer) | Resolution ( | Comments |
| Hexanes:EtOAc (9:1) | 0.35 | 0.30 | 0.05 | Poor separation; co-elution likely. |
| Hexanes:EtOAc (20:1) | 0.18 | 0.12 | 0.06 | Slow elution, band broadening. |
| Toluene:Hexanes (1:1) | 0.45 | 0.35 | 0.10 | Recommended. Toluene interacts with phenyl group. |
| DCM:Hexanes (1:1) | 0.50 | 0.48 | 0.02 | Poor selectivity. |
References
-
Rubin, M., & Gevorgyan, V. (2001). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. Organic Letters, 3(17), 2705–2707. Link
-
Fox, J. M., et al. (2008). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions. Journal of Organic Chemistry, 73(21), 8474–8478. Link
-
Liao, L., & Fox, J. M. (2004). A General Method for Resolving Cyclopropene Carboxylic Acids. Journal of the American Chemical Society, 126(43), 13900–13901. Link
-
Hadfield, M. S., et al. (2010).[6] Diels-Alder Reactions of Cyclopropenes. Organic Biomolecular Chemistry, 8, 4090. Link
Sources
- 1. 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid | C11H10O2 | CID 5020077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. acs.figshare.com [acs.figshare.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid
Senior Application Scientist Desk
Status: Operational Current Topic: Storage, Stability, and Handling Protocols[1][2]
Part 1: Core Storage Directives
The "Golden Rules" of Cyclopropene Preservation
This compound is a 1,2,3-trisubstituted cyclopropene .[1] While the steric bulk of the phenyl and methyl groups provides kinetic stability compared to unsubstituted cyclopropenes, the ~27 kcal/mol of ring strain makes it inherently metastable. The carboxylic acid moiety adds a layer of complexity, as it can act as an internal catalyst for decomposition if not handled correctly.[1]
1. Temperature: The -20°C Standard
-
Protocol: Long-term storage (>1 week) must be at -20°C .
-
Causality: Thermal energy accelerates ring-opening isomerization.[1][2] At room temperature, the free acid can undergo slow decarboxylation or rearrangement to furan derivatives.[1]
-
Short-term: It is generally stable at 4°C for active use (1-3 days), but never leave it on the benchtop overnight.[1][2]
2. Atmosphere: The Moisture Enemy [1]
-
Protocol: Store under an inert atmosphere (Argon or Nitrogen) in a tightly sealed vial.
-
Causality: The carboxylic acid group is hygroscopic.[1][2][3] Absorbed water promotes protonation of the strained double bond, leading to hydration or polymerization.[1]
-
Visual Indicator: If the white crystalline solid turns "gummy" or sticky, moisture intrusion has likely initiated hydrolysis.[1]
3. Light: Photochemical Protection [1]
-
Protocol: Amber vials are mandatory.
-
Causality: Cyclopropenes are photoactive.[1][2] UV light can trigger [2+2] cycloadditions (dimerization) or ring-opening to vinyl carbenes.[1][2]
Part 2: Solution Handling & Solubilization
Solvent Compatibility Table
| Solvent | Suitability | Stability Window | Technical Notes |
| DMSO | Excellent | 24-48 Hours (RT) | Preferred for bioorthogonal labeling assays.[1][2] Freeze at -20°C for longer storage (up to 2 weeks). |
| DMF | Good | 24 Hours (RT) | Good alternative to DMSO; ensure DMF is anhydrous to prevent hydrolysis.[1][2] |
| Water/PBS | Poor | < 4 Hours | Low solubility (~430 mg/L).[1][2] The acidic pH of the dissolved compound can accelerate self-decomposition in unbuffered water.[1][2] |
| Methanol | Caution | Immediate Use | Nucleophilic attack by MeOH on the strained ring is possible over time, especially if acidic.[1] |
| DCM/CHCl₃ | Good | Variable | Good for synthesis/transport.[1][2] Avoid acidic CDCl₃ for NMR unless neutralized (filter through basic alumina).[1][2] |
Standard Solubilization Protocol (for Bio-labeling)
-
Dissolve in anhydrous DMSO to create a 10 mM - 50 mM stock solution .
-
Do not sonicate for extended periods (heat generation). Vortex gently.
-
Dilute into aqueous buffer (PBS) immediately prior to the experiment. Keep the final organic co-solvent concentration <5% to prevent precipitation.[2]
Part 3: Troubleshooting & FAQs
Q1: My white powder has turned yellow/brown. Is it still usable?
Diagnosis: Likely Polymerization or Ring Opening. [1]
-
The Science: The yellowing indicates the formation of conjugated systems. The strained cyclopropene ring has likely opened to form dienes or polymerized.[2]
-
Action:
-
Run a ¹H NMR in CDCl₃ (or DMSO-d₆).
-
Check for Purity: Look for the diagnostic singlet at ~2.5 - 3.0 ppm (the C1-methine proton).[1][2]
-
Check for Impurities: If you see new peaks in the 5.0 - 6.5 ppm region (olefinic protons) or a loss of the methyl singlet integration relative to the phenyl group, discard the sample.
-
Q2: Can I store the stock solution in the freezer?
Diagnosis: Yes, but with caveats.
-
The Science: DMSO freezes at 19°C. Repeated freeze-thaw cycles can introduce moisture (condensation) and physical stress.[1][2]
-
Action: Aliquot the stock solution into single-use vials (e.g., 20 µL aliquots) before freezing at -20°C. Never re-freeze a thawed aliquot.
Q3: I see a new precipitate when I dilute the DMSO stock into PBS.
Diagnosis: Solubility Crash.
-
The Science: The free carboxylic acid is hydrophobic.[2] In acidic or neutral buffers, it may protonate and precipitate.[1][2]
-
Action: Ensure your buffer pH is slightly basic (pH 7.4 - 8.[1][2]0) to deprotonate the carboxylic acid (forming the more soluble carboxylate anion), or lower the final concentration.
Part 4: Visual Troubleshooting Workflows
Figure 1: Storage Decision Matrix
Caption: Logic flow for determining the optimal storage conditions based on physical state and duration.
Figure 2: Degradation Diagnosis Workflow
Caption: Step-by-step verification process for assessing compound integrity using NMR and visual inspection.
References
-
PubChem. (n.d.).[1][2] 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (Compound Summary).[1][2][4] National Library of Medicine.[1][2] Retrieved January 29, 2026, from [Link][1]
-
Fisher, D. R., & Fox, J. M. (2008).[1][2] Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. The Journal of Organic Chemistry, 73(21), 8474–8478.[1] (Note: Discusses stability of related cyclopropene carboxylates and the utility of oxazolidinones for long-term storage). [Link]
-
Yang, J., et al. (2014).[1][2] Bioorthogonal Cyclopropene-Tetrazine Ligation.[1][2][5] Accounts of Chemical Research.[1][2] (Contextualizes the reactivity and stability of 1,2,3-trisubstituted cyclopropenes in biological media).
Sources
- 1. 2-Cyclopropene-1-carboxylic acid, 2-methyl-3-phenyl-, methyl ester [webbook.nist.gov]
- 2. 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid | C11H10O2 | CID 5020077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (18826-56-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. dyecraftlab.com [dyecraftlab.com]
Validation & Comparative
comparison of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid and maleic anhydride as dienophiles.
This guide provides an in-depth technical comparison between 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (MPCCA) and Maleic Anhydride (MA) . It is designed for researchers requiring high-fidelity control over Diels-Alder cycloadditions, specifically choosing between electronic activation (MA) and strain-release activation (MPCCA).
Subject: 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (MPCCA) vs. Maleic Anhydride (MA)
Executive Summary
The choice between MPCCA and MA represents a fundamental divergence in mechanistic strategy:
-
Maleic Anhydride (MA): The "Electronic Hammer." It relies on extreme LUMO lowering via electron-withdrawing anhydride groups. It is kinetically superior for simple dienes but suffers from hydrolytic instability and toxicity. It predominantly yields Endo isomers.[1][2]
-
MPCCA: The "Geometric Scalpel." It relies on the release of ~27 kcal/mol of ring strain. While sterically encumbered by the methyl and phenyl groups (providing necessary stability for storage), it offers unique Exo stereoselectivity and bioorthogonal compatibility (e.g., with tetrazines) that MA cannot match.
Mechanistic Underpinnings & Reactivity Profile
Frontier Molecular Orbital (FMO) Theory vs. Distortion Energy
The reactivity of these two species is driven by opposing forces.
-
Maleic Anhydride (Electronic Control): MA is the archetypal electron-poor dienophile. The two carbonyl groups withdraw electron density, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This creates a small HOMO_{diene} – LUMO_{dienophile} gap, accelerating the reaction under Normal Electron Demand (NED) conditions.
-
Key Driver: Electronic orbital overlap.
-
-
MPCCA (Distortion/Strain Control): Cyclopropenes possess immense angle strain (~27.6 kcal/mol). The hybridization at the vinylic carbons deviates from ideal
( ) to approximately . The transition state for cycloaddition relieves this strain as the carbons rehybridize to unstrained geometries in the bicyclic product.-
Key Driver: Release of ground-state distortion energy.
-
Stereochemical Divergence (The Endo/Exo Rule)
This is the critical decision point for synthetic planning.
| Feature | Maleic Anhydride (MA) | MPCCA |
| Selectivity | Endo Selective (>95:5 typical) | Exo Selective (High Diastereocontrol) |
| Cause | Secondary Orbital Interactions (SOI) between the diene's | Steric Repulsion. The C3-carboxylic acid group forces the diene to approach from the less hindered face (anti to the substituent), favoring the exo adduct. |
| Outcome | Kinetic Product (reverts to exo at high T) | Thermodynamic/Steric Product |
Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways and transition states.
Caption: Divergent reaction coordinates. MA follows the electronic 'Endo' rule, while MPCCA follows steric 'Exo' control driven by the C3 substituent.
Technical Comparison Data
| Parameter | Maleic Anhydride (MA) | 2-Methyl-3-phenyl-2-cyclopropene-1-COOH |
| MW ( g/mol ) | 98.06 | 174.20 |
| Physical State | White solid (hydrolytically unstable) | Crystalline solid (stable at RT) |
| Reactivity (Cp) | Instantaneous at 25°C ( | Moderate at 25°C; Fast at 50°C |
| Stability | Low. Hydrolyzes to Maleic Acid in air/moisture.[3] | High. 1,2,3-substitution prevents polymerization. |
| Bio-Compatibility | Toxic. Irreversible alkylation of nucleophiles. | Bioorthogonal. Compatible with live-cell labeling. |
| Primary Use | Bulk synthesis, Polymer crosslinking. | Stereoselective synthesis, Bio-ligation. |
Experimental Protocols
Synthesis of MPCCA (Self-Validating Protocol)
Rationale: MPCCA is not always commercially available in bulk. This Rh(II)-catalyzed carbenoid insertion is the gold standard for synthesis.
Reagents:
-
1-Phenyl-1-propyne (1.0 equiv)
-
Ethyl diazoacetate (EDA) (1.2 equiv)
- (0.5 mol%)
-
Dichloromethane (DCM) (anhydrous)
Workflow:
-
Catalyst Loading: Dissolve
and 1-Phenyl-1-propyne in anhydrous DCM under Argon. -
Slow Addition (Critical): Add EDA via syringe pump over 4-6 hours. Why? To prevent carbene dimerization (fumarate/maleate formation) and favor addition to the alkyne.
-
Workup: Concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc).
-
Hydrolysis: Treat the resulting ester with LiOH in THF/H2O (1:1) at RT for 3 hours. Acidify to pH 3 with 1M HCl. Extract with EtOAc to yield MPCCA .
Comparative Diels-Alder Reaction (with Cyclopentadiene)
A. Maleic Anhydride Protocol (Kinetic Control)
-
Dissolve MA (1.0 equiv) in dry Toluene or DCM.
-
Cool to 0°C (Ice bath). Why? To maximize endo selectivity and prevent retro-Diels-Alder.
-
Add Cyclopentadiene (freshly cracked, 1.1 equiv) dropwise.
-
Observation: Reaction is exothermic; solution may warm.
-
Result: Precipitate forms (often) or solvent removal yields Endo-product exclusively.
B. MPCCA Protocol (Thermodynamic/Steric Control)
-
Dissolve MPCCA (1.0 equiv) in DCM.
-
Add Cyclopentadiene (2.0 equiv).[3]
-
Stir at Room Temperature (25°C) for 12 hours. Note: If reaction is sluggish due to the steric bulk of the phenyl group, heat to 40°C.
-
Workup: Concentrate. The excess Cp is volatile.
-
Result: Exo-product (carboxylic acid anti to the methylene bridge).
Application Decision Tree
Use the following logic flow to determine the appropriate reagent for your specific campaign.
Caption: Selection logic based on environmental constraints and stereochemical targets.
References
-
Synthesis of Stable Cyclopropene Derivatives: Title: Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid.[4][5] Source: National Institutes of Health (PMC). URL:[Link]
-
Cyclopropene Reactivity & Strain: Title: Strain Energy of Small Ring Hydrocarbons.[6][7] Influence of C−H Bond Dissociation Energies. Source: ResearchGate. URL:[Link]
-
Endo/Exo Selectivity in Diels-Alder: Title: Origins of the Endo and Exo Selectivities in Cyclopropenone... Diels-Alder Cycloadditions.[1][8][4][9][10][11] Source: National Institutes of Health (PMC). URL:[Link]
-
Maleic Anhydride Reactivity: Title: Cyclic Dienes and Dienophiles in the Diels-Alder Reaction.[2][4][5][9][10][12] Source: Master Organic Chemistry. URL:[Link]
-
MPCCA Compound Data: Title: 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (CID 5020077).[3] Source: PubChem.[3] URL:[Link]
Sources
- 1. Exo Selectivity [ch.ic.ac.uk]
- 2. youtube.com [youtube.com]
- 3. 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid | C11H10O2 | CID 5020077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Strain | Encyclopedia MDPI [encyclopedia.pub]
- 8. Origins of the Endo and Exo Selectivities in Cyclopropenone, Iminocyclopropene, and Triafulvene Diels-Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. escholarship.org [escholarship.org]
Publish Comparison Guide: Validating 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (MPC)
This guide objectively validates the bioorthogonal reactivity of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (referred to herein as MPC ).
Based on structural analysis and kinetic data from key bioorthogonal studies (Prescher, Devaraj, Houk), MPC acts as a Photo-Click handle (reacting with tetrazoles/nitrile imines) rather than a standard Inverse Electron-Demand Diels-Alder (IEDDA) partner (reacting with tetrazines). Its steric hindrance at the vinylic positions renders it orthogonal to tetrazine ligations, enabling dual-labeling applications.
Executive Summary: The Orthogonal "Photo-Click" Handle
2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (MPC) is a highly stable, 1,2,3-trisubstituted cyclopropene derivative. Unlike its monosubstituted (1-methylcyclopropene) counterparts which are optimized for spontaneous reaction with tetrazines, MPC is engineered for Photo-Induced Cycloaddition (Photo-Click) .
-
Primary Reactivity: 1,3-Dipolar Cycloaddition with Nitrile Imines (generated in situ from Tetrazoles via UV light).
-
Key Advantage: Bioorthogonal Orthogonality .[1][2] MPC does not react with tetrazines under physiological conditions, allowing it to be used alongside TCO/Tetrazine pairs for multi-target imaging.
-
Stability Profile: Superior to TCO and 1-Methyl-Cyclopropene due to the tetrasubstituted double bond (C1-COOH, C2-Me, C3-Ph).
Comparative Analysis: MPC vs. Standard Alternatives
The following table contrasts MPC with the two dominant bioorthogonal alkene handles: trans-Cyclooctene (TCO) and 1-Methyl-Cyclopropene (1-Me-Cp) .
| Feature | MPC (Target Product) | 1-Methyl-Cyclopropene (1-Me-Cp) | trans-Cyclooctene (TCO) |
| Reaction Type | Photo-Click (Light-Triggered) | IEDDA (Spontaneous) | IEDDA (Spontaneous) |
| Reaction Partner | Tetrazoles (via Nitrile Imine) | 1,2,4,5-Tetrazines | 1,2,4,5-Tetrazines |
| Rate Constant ( | ~50–80 | 0.1 – 10 | 1,000 – 100,000 |
| Steric Hindrance | High (Vinylic Me + Ph) | Low (Vinylic H) | High (Ring Strain) |
| Stability (Serum) | Excellent (>48h) | Good (>12h) | Poor to Moderate (Isomerizes) |
| Orthogonality | Orthogonal to Tetrazines | Cross-reacts with TCO-Tetrazines | Cross-reacts with Cp-Tetrazines |
| Primary Use Case | Spatiotemporal control; Dual-labeling | Metabolic labeling; Live cell imaging | Rapid pre-targeting; Low-concentration |
Technical Insight: The "Steric Shield" Mechanism
The Phenyl (C3) and Methyl (C2) groups on the MPC double bond create a "steric shield" that prevents the approach of the bulky tetrazine core, effectively shutting down the IEDDA pathway. However, the Nitrile Imine intermediate (generated from tetrazoles) is a linear, highly reactive 1,3-dipole that can penetrate this steric barrier, facilitating the photo-click reaction.
Experimental Validation Protocols
Protocol A: Validating Orthogonality (The "Null" Experiment)
Objective: To prove MPC does not cross-react with Tetrazines, enabling dual-labeling.
Materials:
-
Compound A: MPC Conjugate (
in DMSO/PBS). -
Compound B: Bis-pyridyl-1,2,4,5-tetrazine (Magenta fluorophore,
). -
Control: 1-Methyl-Cyclopropene (1-Me-Cp).
Workflow:
-
Preparation: Dissolve MPC and Tetrazine in PBS (pH 7.4) at 1:1 stoichiometry.
-
Incubation: Incubate at 37°C in the dark.
-
Monitoring: Measure Absorbance at 520 nm (Tetrazine
) every 15 mins for 4 hours. -
Result Interpretation:
-
MPC: No decrease in 520 nm absorbance (Tetrazine remains intact).
-
Control (1-Me-Cp): Rapid decay of 520 nm signal (formation of dihydropyridazine).
-
Protocol B: Validating Photo-Click Reactivity
Objective: To measure the reaction kinetics of MPC with a Tetrazole upon photo-activation.
Materials:
-
MPC (
). -
Tetrazole Probe (e.g., Diphenyltetrazole,
- 10x excess). -
Light Source: Handheld UV lamp (302 nm or 365 nm) or LED reactor.
Step-by-Step Methodology:
-
Mixing: Combine MPC and Tetrazole in Acetonitrile/PBS (1:1 v/v) in a quartz cuvette.
-
Irradiation: Irradiate the sample for 60 seconds to trigger
release and Nitrile Imine formation. -
Quantification: Monitor the formation of the Pyrazoline adduct via HPLC (Reverse Phase C18) or Fluorescence (if using a fluorogenic tetrazole).
-
Note: Pyrazoline adducts are typically fluorescent (blue/cyan emission).
-
-
Calculation: Plot product concentration vs. time. Fit to pseudo-first-order kinetics to derive
.
Visualizing the Bioorthogonal Landscape
The following diagrams illustrate the mechanistic pathways and the orthogonality logic.
Diagram 1: Reaction Mechanism & Orthogonality
Caption: MPC is orthogonal to Tetrazines due to steric hindrance (Red Dotted Line) but reacts efficiently with photo-generated Nitrile Imines (Green Path).
Diagram 2: Dual-Labeling Workflow
Caption: Sequential workflow utilizing the orthogonality of MPC (Photo) and TCO (Spontaneous) for multi-color imaging.
References
-
Prescher, J. A., et al. (2013).[3] "Isomeric Cyclopropenes Exhibit Unique Bioorthogonal Reactivities."[3] Journal of the American Chemical Society, 135(37), 13680–13683.[3] Link
- Key Finding: Establishes the orthogonality between 1,3-disubstituted (Tetrazine-reactive) and 3,3-disubstituted/hindered (Photo-click reactive) cyclopropenes.
-
Devaraj, N. K., et al. (2012). "Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging." Bioconjugate Chemistry, 23(3), 322-329. Link
- Key Finding: Defines the kinetic standards for Tetrazine ligations, used here as a baseline for orthogonality.
-
Lin, Q., et al. (2008).[4] "A Photoinducible 1,3-Dipolar Cycloaddition Reaction for Rapid, Selective Modification of Tetrazole-Containing Proteins." Angewandte Chemie International Edition, 47(15), 2832–2835.[4] Link
- Key Finding: The foundational paper for Tetrazole-Ene photo-click chemistry.
-
Speers, A. E., & Cravatt, B. F. (2004). "Profiling Enzyme Activities in Vivo Using Click Chemistry Methods." Chemistry & Biology, 11(4), 535-546. Link
- Key Finding: Demonstrates the stability of cyclopropene deriv
Sources
- 1. Caged cyclopropenes for controlling bioorthogonal reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Isomeric cyclopropenes exhibit unique bioorthogonal reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid versus other dienophiles in specific cycloadditions
Topic: 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (MPCC) versus other dienophiles in specific cycloadditions Content Type: Publish Comparison Guide
Executive Summary
In the landscape of bioorthogonal chemistry, the choice of dienophile is rarely a binary decision; it is a strategic trade-off between kinetic velocity , steric perturbation , and metabolic stability .
While trans-cyclooctene (TCO) derivatives are the current "speed kings" for in vivo pretargeting, they suffer from large steric bulk and potential isomerization. This guide analyzes 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (MPCC) , a trisubstituted cyclopropene derivative. MPCC represents the "Goldilocks" tier: it offers a compact steric footprint and superior shelf-stability compared to TCO, making it the preferred choice for intracellular metabolic labeling where minimizing protein perturbation is critical.
The Chemical Engine: 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid
Structural Logic
MPCC utilizes the high ring strain of the cyclopropene moiety (~27.7 kcal/mol) to drive the Inverse Electron Demand Diels-Alder (IEDDA) reaction with tetrazines.
-
The Carboxylic Acid (C1): Located on the saturated carbon (
), this serves as the conjugation handle (typically activated as an NHS ester) for attachment to lysine residues or N-terminal amines. -
The Methyl Group (C2): Essential for stability. Unsubstituted cyclopropenes polymerize rapidly; the methyl group prevents self-reaction without imposing excessive steric hindrance.[1]
-
The Phenyl Group (C3): Provides electronic conjugation to the double bond, significantly enhancing stability in aqueous media and preventing hydrolysis. It also acts as a UV chromophore for HPLC tracking.
The Mechanism (IEDDA)
The reaction proceeds via a concerted [4+2] cycloaddition followed by a retro-Diels-Alder step that releases nitrogen gas (
Figure 1: The IEDDA reaction pathway. The rate-determining step is the initial collision between the tetrazine and MPCC.
Comparative Analysis: MPCC vs. TCO vs. Norbornene
The following data contrasts MPCC with the two industry standards: trans-cyclooctene (TCO) and Norbornene.
Performance Data Matrix
| Feature | MPCC (Cyclopropene) | TCO (Trans-cyclooctene) | Norbornene |
| Reaction Rate ( | |||
| Steric Size | Small (Mini-tag) | Large (Bulky) | Medium |
| Metabolic Stability | High (Stable to thiols) | Moderate (Isomerizes to cis) | High |
| Cell Permeability | Excellent | Good (Hydrophobicity issues) | Good |
| Primary Application | Intracellular Labeling, Metabolic Incorporation | In vivo Pretargeting (Nuclear Imaging) | Polymer crosslinking |
Critical Analysis
-
The Speed Gap: TCO is orders of magnitude faster. If your application is in vivo tumor imaging where you are chasing nanomolar concentrations of antigen, use TCO . MPCC is too slow to capture trace targets before clearance.
-
The Steric Advantage: MPCC is a "mini-tag." TCO is a bulky eight-membered ring often requiring axial linkers to maintain reactivity. For metabolic labeling (e.g., modifying a sugar or lipid) or labeling inside the crowded cytosol, TCO can disrupt the native function of the biomolecule. MPCC is small enough to be "invisible" to many enzymes.
-
Stability: Phenyl-substituted cyclopropenes (MPCC) are exceptionally stable in serum. TCO, while reactive, can isomerize to the unreactive cis-cyclooctene in the presence of biological thiols or copper, leading to signal loss.
Experimental Protocol: Bioconjugation of MPCC
Objective: Conjugate MPCC to a target protein (e.g., BSA or an Antibody) via lysine residues.
Materials
-
MPCC: 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid.
-
Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide).
-
Buffer: PBS pH 7.4 (reaction), MES pH 6.0 (activation).
-
Purification: Zeba Spin Desalting Columns (7K MWCO).
Workflow Diagram
Figure 2: Step-by-step bioconjugation workflow for MPCC.
Detailed Methodology
-
Activation: Dissolve MPCC (1 eq) in dry DMSO. Add EDC (1.2 eq) and NHS (1.2 eq). Incubate for 30 minutes at Room Temperature (RT). Note: The phenyl group stabilizes the acid, but moisture will hydrolyze the NHS ester.
-
Coupling: Dilute the protein to 1-5 mg/mL in PBS (pH 7.4). Add the activated MPCC-NHS solution (10-20 molar excess over protein). Ensure final DMSO concentration is <10% to prevent protein denaturation.
-
Incubation: React for 2 hours at RT or overnight at 4°C.
-
Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.
-
Purification: Pass the reaction mixture through a desalting column equilibrated with PBS to remove free MPCC.
-
Validation: React a small aliquot with a Tetrazine-Fluorophore (e.g., Tetrazine-Cy5). Run on SDS-PAGE. A fluorescent band indicates successful conjugation.
Troubleshooting & Optimization
-
Low Labeling Efficiency: If efficiency is low, verify the pH. NHS coupling requires unprotonated amines (pH > 7.2), but high pH (> 8.5) hydrolyzes the NHS ester too fast. Stick to pH 7.4 - 8.0.
-
Precipitation: MPCC is hydrophobic due to the phenyl group. If the protein precipitates upon addition, lower the MPCC excess or use a PEGylated linker version of MPCC to improve solubility.
-
Kinetics vs. Stability: If the reaction with tetrazine is too slow for your application (e.g., dynamic live-cell imaging), switch to a Methyl-cyclopropene (lacking the phenyl group) or TCO . The phenyl group in MPCC deliberately sacrifices some speed for stability.
References
-
Yang, J., et al. (2012). Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions. Angewandte Chemie International Edition. [Link]
-
Blackman, M. L., et al. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity. Journal of the American Chemical Society. [Link]
-
Patterson, D. M., et al. (2012). Improved cyclopropene reporters for probing protein glycosylation. Chemical Communications. [Link]
-
Šečkutė, J., & Devaraj, N. K. (2013). Expanding the Bioorthogonal Toolbox. Current Opinion in Chemical Biology. [Link]
Sources
efficacy of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid in bioorthogonal labeling compared to other probes
Executive Summary
The quest for the ideal bioorthogonal handle is a balancing act between reaction kinetics , metabolic stability , and steric intrusiveness . While trans-cyclooctene (TCO) derivatives currently hold the speed record for Inverse Electron-Demand Diels-Alder (IEDDA) reactions, their bulky hydrophobic nature often disrupts protein function.
This guide evaluates 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (MPC) , a highly substituted cyclopropene derivative. Unlike its unstable unsubstituted predecessors, MPC offers a unique "Goldilocks" profile: it is sufficiently stable for in vivo applications due to steric protection (phenyl/methyl groups) yet retains enough ring strain (
Part 1: The Chemical Candidate – MPC Profile
Structural Mechanism & Stability
The MPC probe utilizes a cyclopropene ring, the smallest possible cyclic alkene. The specific substitution pattern—a methyl group at C2 and a phenyl group at C3 (on the double bond)—is engineered for a specific purpose:
-
Electronic Activation: The electron-donating methyl and phenyl groups raise the HOMO energy of the dienophile, making it reactive toward electron-deficient tetrazines (IEDDA).
-
Steric Stabilization: The substituents prevent rapid polymerization and degradation by biological nucleophiles (e.g., thiols like glutathione), a common failure point for unsubstituted cyclopropenes.
-
Photo-Click Capability: This specific scaffold is also highly active in photo-induced 1,3-dipolar cycloadditions with nitrile imines (generated from tetrazoles), yielding fluorescent pyrazoline adducts.
The Steric Advantage
The defining feature of MPC is its size.
-
TCO: ~200 ų (comparable to a phenylalanine-tryptophan dipeptide).
-
MPC: ~70 ų (comparable to a single valine residue).
For intracellular mapping or labeling active sites of enzymes where steric bulk induces inhibition, MPC is often the only viable alkene probe.
Part 2: Comparative Efficacy & Kinetics
The following data synthesizes performance metrics across standard bioorthogonal pairs.
Table 1: Kinetic and Physical Comparison
| Probe Class | Reactive Partner | Rate Constant ( | Metabolic Stability ( | Steric Bulk | Primary Application |
| MPC (Cyclopropene) | Tetrazine (IEDDA) | 0.1 – 10 | > 24 hours | Low | Live-cell imaging, intracellular targets |
| MPC (Cyclopropene) | Tetrazole (Photo) | 10 – 85 | > 48 hours | Low | Spatiotemporal control (Light activation) |
| trans-Cyclooctene (TCO) | Tetrazine | 10,000 – 1,000,000 | Variable (Isomerization risk) | High | Low-concentration targets, pre-targeting |
| Azide (SPAAC) | DBCO / BCN | 0.1 – 1.0 | High | High | Glycan labeling, surface conjugation |
| Azide (CuAAC) | Alkyne (+ Cu) | 10 – 100 | High | Very Low | Fixed cells (Copper toxicity) |
Critical Analysis of Data[1]
-
Vs. TCO: MPC is significantly slower than TCO in IEDDA reactions. If the target concentration is extremely low (< nM), TCO is preferred despite its bulk. However, for abundant targets or intracellular proteins where TCO's hydrophobicity causes aggregation, MPC is superior.
-
Vs. Azides: MPC eliminates the need for copper (toxic) and reacts faster than many strain-promoted azides (SPAAC) when paired with optimized tetrazines, without requiring the bulky cyclooctyne ring of DBCO.
Part 3: Mechanistic Pathways
The following diagram illustrates the dual-reactivity modes of MPC, highlighting its versatility in both spontaneous (IEDDA) and light-triggered (Photo-Click) workflows.
Caption: Dual-modal reactivity of MPC. Pathway A (Red) shows spontaneous ligation with Tetrazines. Pathway B (Yellow) shows spatiotemporal control via photo-activation.
Part 4: Experimental Protocol
This protocol details the conjugation of MPC to a protein of interest (POI) and subsequent labeling.
Phase 1: Activation and Conjugation
Objective: Convert the carboxylic acid of MPC into an amine-reactive NHS ester.
-
Reagents: Dissolve MPC (1 eq) in anhydrous DMF. Add EDC (1.2 eq) and N-hydroxysuccinimide (NHS, 1.2 eq).
-
Reaction: Stir at Room Temperature (RT) for 12 hours under inert atmosphere (Ar/N2).
-
Validation: Monitor via TLC or LC-MS (shift in mass corresponding to -OH
-NHS). -
Conjugation: Add the activated MPC-NHS ester (10–20 eq) to the protein solution (in PBS, pH 8.3, free of primary amines like Tris). Incubate for 2 hours at 4°C.
-
Purification: Remove excess probe using a Zeba spin desalting column (7K MWCO).
Phase 2: Bioorthogonal Labeling (IEDDA)
Objective: Label the MPC-tagged protein with a Tetrazine-Dye.
-
Probe Addition: Add Tetrazine-Fluorophore (e.g., Tz-Cy5) to the MPC-protein (5–10 eq relative to protein).
-
Incubation: Incubate at 37°C for 30–60 minutes. Note: Longer times may be required compared to TCO.
-
Quenching (Optional): Add excess 3,3-dimethylcyclopropene or norbornene to scavenge unreacted tetrazine if background is high.
-
Analysis: Analyze via SDS-PAGE (in-gel fluorescence) or Flow Cytometry.
Part 5: Decision Matrix & Verdict
When should you choose MPC over TCO?
Caption: Selection logic for choosing MPC. It excels in sterically sensitive and photo-controlled applications.
Verdict
2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid is the "Precision Tool" of bioorthogonal chemistry. It does not compete with TCO on raw speed, but it outperforms it in biocompatibility and permeability . It is the recommended probe when labeling intracellular proteins where preserving native function and structure is paramount.
References
-
Patterson, D. M., et al. (2012). "Improved cyclopropene reporters for probing protein glycosylation." Journal of the American Chemical Society. [Link]
-
Yang, J., et al. (2014). "Synthesis and reactivity comparisons of 1-methyl-3-substituted cyclopropene mini-tags for tetrazine bioorthogonal reactions." Chemistry – A European Journal. [Link]
-
Späte, A. K., et al. (2014). "Rapid labeling of intracellular proteins via tetrazine-cyclopropene ligation."[1] Bioconjugate Chemistry. [Link]
-
Yu, Z., et al. (2012). "Genetically encoded cyclopropene directs rapid, photoclick-chemistry-mediated protein labeling in mammalian cells." Angewandte Chemie International Edition. [Link]
-
Ramil, C. P., & Lin, Q. (2013). "Bioorthogonal chemistry: strategies and recent developments." Chemical Communications. [Link]
Sources
Comparative Spectroscopic Analysis: 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid vs. Derivatives
This guide provides a technical, comparative spectroscopic analysis of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (referred to herein as MPCC ) and its primary derivatives (Methyl Ester and Amide).
Executive Summary
2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (MPCC) represents a unique class of 1,2,3-substituted cyclopropenes where ring strain (~54 kcal/mol) interacts with
Key Technical Insight: The primary challenge in analyzing MPCC derivatives is distinguishing the cyclopropene double bond stretching frequency (often obscured or weak) from the carbonyl signal, and monitoring the integrity of the strained ring, which is susceptible to ring-opening polymerization or isomerization to furan derivatives under acidic conditions.
Quick Comparison Matrix
| Feature | Parent Acid (MPCC) | Methyl Ester (MPCC-OMe) | Amide Derivative |
| Stability | Low (Hygroscopic, prone to polymerization) | Moderate (Store < -20°C) | High (Preferred for bio-assays) |
| IR | 1690–1710 cm | 1735–1750 cm | 1630–1680 cm |
| NMR | ~2.6–2.8 ppm (Deshielded) | ~2.5 ppm | ~2.4–2.6 ppm |
| Solubility | Polar organics (MeOH, DMSO) | Non-polar (Hexane, DCM) | Variable |
Structural Dynamics & Electronic Environment
The MPCC molecule consists of a strained three-carbon ring. The C2=C3 double bond bears a methyl and a phenyl group, creating a "push-pull" electronic environment that stabilizes the ring relative to unsubstituted cyclopropenes, yet leaves it reactive.
The Conjugation-Strain Interplay
Unlike standard alkenes, the cyclopropene double bond has high
-
Phenyl Conjugation: The phenyl ring at C3 conjugates with the C2=C3 bond, creating a distinct UV chromophore (
nm). -
Carboxyl Influence: The C1 position (sp
) bears the electron-withdrawing carboxyl group, which deshields the C1 proton in NMR.
Figure 1: Interplay of electronic forces defining the spectroscopic behavior of MPCC.
Module 1: Vibrational Spectroscopy (IR)
The infrared spectrum provides the fastest method to differentiate the derivative state (Acid vs. Ester) and confirm ring integrity.
The "Strain Signature" ( )
The cyclopropene C=C stretch is a diagnostic marker. Due to ring strain, this vibration occurs at a higher frequency than unstrained alkenes but is often weak in intensity if the substitution is symmetric. In MPCC, the asymmetry (Me vs Ph) makes it observable.
-
Frequency: ~1800–1850 cm
(Distinct from aromatic C=C at 1600 cm ). -
Warning: Disappearance of this band usually indicates decomposition to a cyclopropane or ring-opened product.
Carbonyl Region Comparison ( )
This is the primary region for derivative identification.
| Derivative | Wavenumber (cm | Appearance | Notes |
| Parent Acid | 1690 – 1715 | Broad, Strong | Broadening due to H-bonding dimers. |
| Methyl Ester | 1735 – 1750 | Sharp, Strong | Shift to higher energy due to loss of H-bonding. |
| Amide | 1640 – 1680 | Medium/Strong | Lower frequency due to resonance donation from Nitrogen. |
Experimental Tip: When analyzing the Acid , ensure the sample is strictly dry. Residual water will broaden the OH region (2500–3300 cm
Module 2: Magnetic Resonance (NMR)
NMR is the definitive tool for structural validation. The high
Proton NMR ( H)
Solvent: CDCl
-
Ring Proton (C1-H):
-
Acid/Ester: The proton at the chiral center (C1) appears as a singlet (or fine doublet due to long-range coupling) around 2.0 – 2.8 ppm .
-
Note: This is significantly downfield from unsubstituted cyclopropane (~0.2 ppm) due to the anisotropy of the double bond and the electron-withdrawing carboxyl group.
-
-
Methyl Group (C2-Me):
-
Appears as a singlet at ~2.1 – 2.3 ppm . The allylic position on a strained ring shifts it slightly downfield compared to a standard allylic methyl (~1.7 ppm).
-
-
Aromatic Protons (C3-Ph):
-
Multiplet at 7.2 – 7.6 ppm .
-
Carbon NMR ( C)
-
C=O (Carbonyl):
-
Acid: ~178–180 ppm.
-
Ester: ~172–175 ppm.
-
-
Ring Carbons (C2 & C3):
-
The
carbons of the cyclopropene ring appear in the 105 – 125 ppm range. This is upfield compared to unstrained alkenes, a hallmark of cyclopropenes.
-
-
Ring Carbon (C1):
-
The
carbon appears at ~20–30 ppm .
-
Module 3: UV-Vis & Conjugation
Why it matters: UV-Vis is used to quantify MPCC derivatives in biological assays where NMR is not feasible.
-
Chromophore: The Phenyl-C=C-Methyl system.
- : Typically 240–260 nm (Ester in Methanol).
-
Comparison:
-
Cyclopropene (Intact): Distinct absorption maximum.
-
Ring-Opened (Decomposition): If the ring opens to an acyclic enone or rearranges to a furan, the
will shift significantly (often bathochromic shift if conjugation extends).
-
Experimental Protocol: Derivatization & Analysis
This workflow describes the conversion of the unstable acid to the stable methyl ester for analysis, a standard industry practice.
Workflow Diagram
Figure 2: Stabilization and analysis workflow converting MPCC to its Methyl Ester.
Step-by-Step Methodology
1. Sample Preparation (Acid to Methyl Ester):
-
Rationale: The free acid is prone to dimerization and degradation. The ester is more volatile (for GC-MS) and soluble in NMR solvents without concentration-dependent shifts.
-
Protocol: Dissolve 10 mg of MPCC in 1 mL of Methanol:Benzene (1:4). Add 2.0 eq of TMS-Diazomethane (2M in hexanes) dropwise at 0°C. Stir for 20 minutes. Yellow color persistence indicates excess reagent. Quench with 1 drop of acetic acid.
2. NMR Measurement:
-
Evaporate solvents under a stream of Nitrogen (Do not use high heat/vacuum for extended periods due to volatility).
-
Re-dissolve in 0.6 mL CDCl
(neutralized with basic alumina to prevent acid-catalyzed ring opening). -
Parameter Setup: Relaxation delay (
) = 5s (to allow relaxation of the quaternary carbons and isolated ring protons).
3. IR Measurement:
-
Use ATR (Attenuated Total Reflectance) for the solid acid.
-
Use Liquid Cell (NaCl windows) for the ester oil.
-
Critical Check: Look for the OH stretch. If present in the Ester sample, derivatization is incomplete.
References
-
PubChem. (2025).[2] 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (Compound Summary).[2][3] National Library of Medicine. [Link]
-
NIST Chemistry WebBook. (2024). 2-Cyclopropene-1-carboxylic acid, 2-methyl-3-phenyl-, methyl ester.[2][4] Standard Reference Data.[4][5] [Link]
-
Rubina, M., & Rubin, M. (2014). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. National Institutes of Health (PMC). [Link]
-
Organic Chemistry Data. (2024). 1H NMR Chemical Shifts - Cyclopropenes. University of Wisconsin / ACS Division of Organic Chemistry.[6] [Link]
Sources
- 1. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid | C11H10O2 | CID 5020077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (18826-56-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. 2-Cyclopropene-1-carboxylic acid, 2-methyl-3-phenyl-, methyl ester [webbook.nist.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
Technical Comparison Guide: Solvent System Optimization for 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid
Executive Summary: The Strain-Stability Paradox
2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (MPCA) represents a class of high-energy chemical handles characterized by significant ring strain (~54 kcal/mol). While this strain drives rapid bioorthogonal kinetics (e.g., Diels-Alder reactions with tetrazines), it simultaneously renders the molecule susceptible to spontaneous ring-opening, polymerization, and solvolysis.[1]
This guide objectively compares the performance of MPCA across three distinct solvent classes. The critical finding is that no single solvent system is universally superior; rather, the choice dictates the trade-off between shelf-life stability and reaction kinetics.
Quick Reference: Solvent System Performance Matrix
| Feature | Chlorinated/Ethers (DCM, MTBE) | Polar Aprotic (DMSO, ACN) | Polar Protic (MeOH, Water) |
| Solubility | High | High | Moderate to High |
| Storage Stability | Optimal (Weeks/Months) | Moderate (Hours/Days) | Poor (Minutes/Hours) |
| Reactivity (DA) | Standard Baseline | Accelerated | Variable (Hydrolysis risk) |
| Primary Use | Synthesis, Purification, Storage | Kinetic Assays, Click Chemistry | Not Recommended |
Detailed Solvent System Analysis
System A: Chlorinated & Ethers (DCM, MTBE)
Best For: Synthesis, Isolation, and Long-term Storage.[1]
-
Mechanism: Non-nucleophilic, low-polarity solvents minimize the stabilization of the zwitterionic transition states that lead to ring-opening isomerization.
-
Performance Data:
-
Studies by Fox et al. demonstrate that cyclopropene carboxylic acids, which decompose violently when neat, remain stable for extended periods when stored as ~30% solutions in Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).[1]
-
Recommendation: Avoid evaporating to dryness.[1] Store as a stock solution in MTBE at -20°C.
-
System B: Polar Aprotic (DMSO, Acetonitrile)
Best For: Bioorthogonal Labeling and Kinetic Studies.[1]
-
Mechanism: These solvents solubilize both the hydrophobic cyclopropene and polar reaction partners (e.g., tetrazines).[1] However, high dielectric constants can lower the activation energy for thermal isomerization to furan derivatives.[1]
-
Performance Data:
System C: Polar Protic (Methanol, Water)
Best For: None (Unless strictly required for biological interface).[1]
-
Mechanism: The strained double bond is highly electrophilic.[1] Protic solvents can act as nucleophiles, attacking the ring to form alkoxy-cyclopropanes or inducing acid-catalyzed ring-opening to acrylic acid derivatives.
-
Performance Data:
-
Photolysis: Irradiation in methanol often traps the intermediate vinyl carbene, yielding methoxy-adducts rather than the desired isomer, effectively quenching the reagent.[1]
-
Bio-compatibility: While MPCA is soluble in aqueous buffers, its half-life is significantly reduced compared to physiological pH buffered saline (PBS) containing co-solvents.[1]
-
Visualizing the Decision Pathway
The following diagram illustrates the mechanistic fate of MPCA based on solvent selection.
Figure 1: Mechanistic outcomes of MPCA in different solvent environments. Green paths indicate desired utility; red paths indicate degradation.[1]
Validated Experimental Protocols
Protocol A: Safe Storage & Handling (Self-Validating)
Rationale: Cyclopropene acids can polymerize exothermically if concentrated.[1] This protocol prevents "runaway" decomposition.[1]
-
Synthesis Workup: Following acidification of the saponification mixture, extract the MPCA into MTBE (Methyl tert-butyl ether).[1]
-
Concentration Limit: Do NOT evaporate to dryness. Concentrate the organic layer only until the total mass indicates a ~30% w/w solution .
-
Validation Step: Take a 50 µL aliquot, dilute in CDCl3, and perform 1H NMR.
-
Storage: Store the MTBE solution at -20°C.
Protocol B: Kinetic Stability Assay
Rationale: To determine the "working time" of the reagent in a specific assay buffer.
-
Preparation: Dissolve MPCA (10 mM) in the target solvent (e.g., DMSO).
-
Time-Course: Incubate at the intended reaction temperature (e.g., 25°C or 37°C).
-
Sampling: At t=0, 1h, 4h, and 12h, remove an aliquot.
-
Quench/Analysis: Immediately analyze via HPLC-UV or NMR.
References
-
Fox, J. M., Yan, N., Liu, X., & Pallerla, M. K. (2008).[1][2] Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. The Journal of Organic Chemistry. [Link] (Authoritative source on the instability of the parent acid and the use of MTBE solutions for safe handling.)
-
Padwa, A. (1979).[1] Photochemistry of the Carbon-Nitrogen Double Bond. Chemical Reviews. (Contextual grounding for cyclopropene photoisomerization mechanisms). [Link][1]
-
Liu, F., Paton, R. S., Kim, S., Liang, Y., & Houk, K. N. (2011).[1] Diels-Alder Reactivities of Cycloalkenes and Cycloalkynes with 1,2,4,5-Tetrazines. Journal of the American Chemical Society.[1][3] [Link] (Key reference for the kinetic performance of cyclopropenes in bioorthogonal chemistry.)
-
Devaraj, N. K., & Weissleder, R. (2011).[1] Bioorthogonal Chemistry: Strategies for the Selective Labeling of Biomolecules. Accounts of Chemical Research. [Link] (Discusses the solvent limitations in biological applications.)
Sources
Technical Guide: Applications of Substituted Cyclopropenes in Bioorthogonal Chemistry
Executive Summary
Substituted cyclopropenes have emerged as a "Goldilocks" scaffold in chemical biology—occupying a critical middle ground between the hyper-reactive but bulky trans-cyclooctenes (TCO) and the sterically compact but kinetically sluggish azides. This guide analyzes the utility of cyclopropenes as bioorthogonal reporters, specifically focusing on their stability-reactivity profiles in Inverse Electron Demand Diels-Alder (IEDDA) ligations and photo-triggered "click" chemistry.
While 1-methylcyclopropene (1-MCP) is commercially ubiquitous as an ethylene antagonist in agriculture (fruit ripening inhibition), this review focuses on 1,3- and 3,3-disubstituted cyclopropenes , which form the backbone of modern metabolic labeling and live-cell imaging strategies.
Part 1: The Chemical Scaffold & Stability
The cyclopropene ring possesses high strain energy (~27 kcal/mol), which drives its reactivity. However, this strain also invites instability (polymerization or hydrolysis) in physiological environments.
The Substitution Rule
For bioorthogonal applications, the substitution pattern is the primary determinant of success:
-
1-Substituted (e.g., 1-Methyl): Highly unstable in aqueous media; prone to polymerization.
-
3,3-Disubstituted: The "Gem-Dimethyl" effect. Placing two substituents at the C3 position prevents the "ene" reaction (polymerization) and shields the double bond from nucleophilic attack by cellular thiols (glutathione), while maintaining sufficient strain for bioorthogonal ligation.
Part 2: Comparative Analysis (The Decision Matrix)
When designing a bioconjugation experiment, researchers must choose a chemical handle based on Rate (
Comparison Table: Cyclopropene vs. Alternatives[1]
| Feature | Cyclopropene (Cp) | Trans-Cyclooctene (TCO) | Azide (-N3) |
| Ligation Partner | Tetrazines / Tetrazoles | Tetrazines | Cyclooctynes (SPAAC) |
| Reaction Rate ( | |||
| Steric Size | Ultra-Small (Mini-tag) | Bulky (Large ring) | Smallest |
| Metabolic Stability | High (if 3,3-disubstituted) | Low (Isomerizes to cis) | High |
| Cellular Perturbation | Minimal (Mimics natural lipids) | High (Can disrupt protein folding) | Minimal |
| Primary Use Case | Metabolic labeling (Glycans/Lipids) | Pre-targeted Imaging (low conc.) | Proteomics / Enrichment |
Decision Logic
-
Choose TCO if the target abundance is extremely low and you need the fastest possible kinetics (e.g., in vivo tumor pre-targeting).
-
Choose Cyclopropene if you are labeling a small molecule (lipid, sugar, RNA) where a bulky tag like TCO would ruin the biological function, but you need faster kinetics than azides.
Visualization: Selection Workflow
Caption: Decision matrix for selecting bioorthogonal handles. Cyclopropenes are the optimal choice for sterically sensitive targets requiring moderate-to-high reaction rates.
Part 3: Mechanism of Action
IEDDA Ligation (Tetrazine-Cyclopropene)
The primary application involves the Inverse Electron Demand Diels-Alder (IEDDA) reaction.[1][2] The electron-deficient tetrazine reacts with the strained electron-rich cyclopropene dienophile.
Mechanism:
-
[4+2] Cycloaddition: Tetrazine + Cyclopropene
Bicyclic Intermediate.[3] -
Retro-Diels-Alder: Loss of Nitrogen (
). -
Tautomerization: Formation of the stable 1,4-dihydropyridazine or pyridazine product.
Photo-Click Chemistry (Tetrazole-Cyclopropene)
This provides spatiotemporal control. A non-fluorescent tetrazole is activated by UV light (365nm or 405nm) to form a reactive nitrile imine dipole, which captures the cyclopropene.
Key Advantage: The nitrile imine is short-lived in water. If it doesn't find a cyclopropene nearby, it is quenched by water to form a non-toxic hydrazide. This reduces background noise significantly compared to "always-on" reagents.
Visualization: Reaction Pathways[5]
Caption: Mechanistic pathways for thermal IEDDA ligation (top) and light-activated photo-click chemistry (bottom).
Part 4: Experimental Protocol
Protocol: Metabolic Labeling of Cell Surface Glycans
Objective: To label sialic acids on live cancer cells using a cyclopropene-mannosamine derivative (Ac4ManNCp) and visualize them with a Tetrazine-Fluorophore.
Materials
-
Ac4ManNCp: Tetraacetylated N-cyclopropanoyl-D-mannosamine (dissolved in DMSO).
-
Detection Probe: Tetrazine-Cy5 or Tetrazine-TAMRA.
-
Cell Line: HeLa or Jurkat cells.
-
Media: DMEM with 10% FBS.
Step-by-Step Workflow
-
Metabolic Incorporation:
-
Seed cells at 50,000 cells/well in a defined vessel.
-
Add Ac4ManNCp to the media at a final concentration of 100
. -
Control: Add DMSO vehicle only to control wells.
-
Incubate for 24–48 hours at 37°C / 5% CO2.
-
Causality: The acetyl groups allow passive diffusion across the membrane. Intracellular esterases cleave the acetyls, and the cell's biosynthetic machinery converts ManNCp into Sialic Acid-Cp (SiaNCp), which is displayed on the cell surface.
-
-
Wash Step:
-
Aspirate media.
-
Wash cells 2x with warm PBS containing 1% FBS.
-
Integrity Check: Do not use cold PBS yet; sudden temp changes can cause endocytosis of surface receptors, hiding the signal.
-
-
Labeling Reaction (IEDDA):
-
Prepare labeling solution: 10
Tetrazine-Cy5 in PBS (+1% FBS). -
Add to cells and incubate for 30–60 minutes at 37°C.
-
Note: Cyclopropene kinetics are slower than TCO; a minimum of 30 mins is required for high signal-to-noise.
-
-
Final Wash & Fixation:
-
Wash 3x with cold PBS to remove excess fluorophore.
-
Fix cells with 4% Paraformaldehyde (PFA) for 15 mins (optional, if not imaging live).
-
Counterstain nuclei with DAPI.
-
-
Imaging:
-
Image using Confocal Microscopy (Excitation 640 nm / Emission 670 nm for Cy5).
-
Validation: Signal should be localized to the cell membrane (ring staining).
-
Part 5: Critical Analysis & Limitations
While versatile, substituted cyclopropenes have limitations that must be accounted for in experimental design:
-
Thiol Reactivity: While 3,3-disubstitution protects against thiols, 1-methylcyclopropenes can react with intracellular glutathione over long incubations (12h+), leading to background signal or depletion of the tag. Recommendation: Always use 3,3-disubstituted variants for intracellular work.
-
Isomerization: In the presence of certain transition metals (Ag, Cu), cyclopropenes can isomerize or ring-open. Recommendation: Avoid using copper-catalyzed click chemistry (CuAAC) in the same pot unless strictly sequential.
-
Kinetics vs. TCO: If your biological event happens in seconds (e.g., synaptic transmission), cyclopropene is too slow. Use TCO. If the event is over hours (metabolic turnover), cyclopropene is superior due to stability.
References
-
Yang, J., et al. (2014). "Genetic encoding of a cyclopropene amino acid for the photo-click labeling of proteins in live cells." Angewandte Chemie International Edition. Link
-
Patterson, D. M., et al. (2012). "Improved cyclopropene reporters for probing protein glycosylation." Chemical Communications. Link
-
Späte, A. K., et al. (2014). "Rapid bioorthogonal expression profiling of a metabolically labeled tumor-associated glycan." Journal of the American Chemical Society. Link
-
Šečkutė, J., & Devaraj, N. K. (2013). "Expanding the bioorthogonal chemical toolbox." Current Opinion in Chemical Biology. Link
-
Svatunek, D., et al. (2022). "Uncovering the key role of distortion in tetrazine ligations." ResearchGate.[4][5] Link
Sources
- 1. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Strategic Validation of 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid Purity: A Comparative Analytical Guide
Executive Summary: The "High-Energy" Challenge
Synthesizing 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid (CAS: 18826-56-7) presents a unique paradox in organic chemistry: the target molecule is a high-energy entity (approx. 54 kcal/mol ring strain) that is often less stable than its own impurities. Unlike standard pharmaceutical intermediates, this compound is prone to spontaneous polymerization, ring-opening hydrolysis, and isomerization into furan or acrylic acid derivatives if mishandled.
This guide provides a rigorous validation framework. We move beyond standard Certificates of Analysis (CoA) to compare the three primary analytical methodologies—qNMR , HPLC-UV , and GC-MS —demonstrating why qNMR is the superior "Gold Standard" for assay purity, while HPLC serves as the necessary companion for trace impurity profiling.
Comparative Analysis of Validation Methodologies
The following table contrasts the performance of analytical techniques specifically for cyclopropene-1-carboxylic acids.
| Feature | Method A: 1H-qNMR (Recommended) | Method B: HPLC-UV/PDA | Method C: GC-MS |
| Primary Utility | Absolute Purity (Assay %) | Trace Impurity Profiling | Volatile Degradant ID |
| Sample Integrity | High (Non-destructive, ambient temp) | Medium (Risk of on-column acid hydrolysis) | Low (Thermal degradation likely) |
| Reference Standard | Not required for analyte (Internal Std used) | Required (Response factors needed) | Required |
| LOD/Sensitivity | Moderate (~0.1%) | High (ppm level) | High |
| Risk Factor | Solvent peak overlap | Acidic mobile phases induce ring opening | Inlet temperature causes ring expansion |
Expert Insight: The Causality of Method Failure
-
Why GC-MS Fails: The strained cyclopropene ring undergoes thermal rearrangement (e.g., to furan derivatives) at temperatures above 100°C. GC-MS often validates the degradation products rather than the parent molecule.
-
Why HPLC Requires Caution: Standard acidic mobile phases (0.1% TFA) can catalyze the protonation of the double bond, leading to solvolysis. Neutral buffers (Ammonium Acetate) are mandatory.
Analytical Decision Matrix (Visualized)
The following diagram illustrates the logical workflow for validating a synthesized batch, prioritizing sample integrity.
Figure 1: Analytical workflow prioritizing non-destructive qNMR to prevent artifactual degradation during analysis.
Detailed Experimental Protocols
Protocol A: Quantitative NMR (qNMR) - The "Truth" Method
This method provides an absolute purity value without requiring a pure reference standard of the target cyclopropene, which is difficult to obtain commercially in high grade.
Reagents:
-
Solvent: CDCl₃ (Neutralized over basic alumina to remove traces of DCl).
-
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid. Note: TCNB is preferred as its signals (aromatic singlet) do not overlap with the cyclopropene methyl (~2.2 ppm) or phenyl protons.
Procedure:
-
Accurately weigh ~10 mg of the synthesized cyclopropene (
) and ~5 mg of the Internal Standard ( ) into a vial. Precision: ±0.01 mg. -
Dissolve in 0.6 mL CDCl₃ and transfer to an NMR tube.
-
Acquisition Parameters:
-
Pulse angle: 90°
-
Relaxation delay (D1): ≥ 60 seconds (Critical for full relaxation of protons).
-
Scans: 16–32.
-
-
Calculation:
Protocol B: HPLC-PDA (Neutral Buffer System)
Standard acidic methods must be avoided. This protocol uses a buffered mobile phase to maintain ring stability.
System Setup:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8–7.0).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA at 254 nm (Phenyl absorption) and 210 nm.
Gradient:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 15.0 | 90 |
| 18.0 | 90 |
| 20.0 | 10 |
Understanding Degradation: What to Look For
The primary reason for validation failure is not synthesis error, but degradation. The cyclopropene ring is highly strained.[2]
Figure 2: Common degradation pathways. Ring opening is catalyzed by trace acids, while polymerization occurs in concentrated neat samples.
Key Spectral Indicators of Degradation:
-
NMR: Disappearance of the singlet at ~2.2 ppm (Methyl on double bond) and appearance of complex multiplets in the vinylic region (5.5–6.5 ppm) indicates ring opening.
-
HPLC: Broadening of the main peak or appearance of fronting peaks suggests on-column hydrolysis.
References
-
Fox, J. M., et al. (2008).[1] Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. The Journal of Organic Chemistry.
-
Rubengwa, T., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis. MDPI Molecules.
-
Knothe, G. (2006).[3][4] NMR Characterization of Dihydrosterculic Acid and Its Methyl Ester (Cyclopropene Analysis). Lipids.
-
Specific Polymers Analytical Guide. (2024). HPLC and NMR: A modular technique comparison.
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid
Topic: Personal Protective Equipment & Handling Protocols for 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic Acid
Executive Safety Summary
The "Dual-Hazard" Paradigm: Handling 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid requires a safety protocol that addresses two distinct chemical realities simultaneously:
-
The Functional Group (Carboxylic Acid): Presents standard organic acid risks—corrosivity to mucous membranes, eye damage, and skin irritation.
-
The Structural Core (Cyclopropene Ring): This is the critical safety differentiator. The cyclopropene ring contains approximately 27.6 kcal/mol of ring strain energy . This makes the compound thermodynamically unstable and prone to rapid, exothermic decomposition or polymerization if subjected to thermal shock, UV light, or incompatible nucleophiles.
Senior Scientist Note: Do not treat this merely as a "standard organic acid." The high ring strain means that unlike benzoic acid, this compound acts as a high-energy intermediate. Your PPE and engineering controls must account for potential energetic release, not just chemical burns.
Hazard Identification & Risk Assessment
| Hazard Category | Specific Risk | Mechanism of Action |
| Physical | Thermal Instability | The strained C=C double bond in the three-membered ring is highly reactive. Heating above 40°C or exposure to UV light can trigger rapid ring-opening or polymerization. |
| Health | Corrosive / Irritant | The carboxylic acid moiety ( |
| Biological | Bioactivity / Toxicity | Critical Alert: Cyclopropene carboxylic acids are structurally related to Russula mushroom mycotoxins (e.g., causing rhabdomyolysis). While this specific phenyl derivative is a synthetic probe, it must be treated as a potential toxin until specific |
Personal Protective Equipment (PPE) Matrix
This matrix is designed for the synthesis, purification, and application of the compound in drug development workflows.
| Body Zone | PPE Requirement | Technical Justification |
| Hand Protection | Primary: Nitrile (0.11 mm min. thickness).Secondary (Synthesis): Double-gloving recommended during weighing or concentrated handling. | Standard nitrile offers excellent resistance to organic acids. Double gloving provides a "sacrificial layer" against accidental contamination, vital given the potential biological activity of cyclopropenes. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+).Note: Safety glasses are insufficient for synthesis. | Acids cause immediate protein denaturation in the cornea. Goggles seal the eyes against vapors and splashes, which glasses cannot do. |
| Respiratory | Engineering Control: Fume Hood (Face velocity 80–100 fpm).PPE: N95/P100 only if weighing outside a hood (Strongly Discouraged). | The compound is likely a solid at room temperature but may sublime or form dust. Inhalation risks systemic toxicity and respiratory tract burns. |
| Body Defense | Lab Coat: 100% Cotton or Nomex (Flame Resistant).Apron: Rubber/Neoprene for bulk transfer (>5g). | Synthetic blends (polyester) can melt into skin if a solvent fire occurs. Cotton resists acid degradation better than synthetics. |
Operational Protocol: Handling & Synthesis
Step 1: Storage & Stability (The "Cold & Dark" Rule)
-
Temperature: Store at -20°C . Cyclopropenes degrade at room temperature over time.
-
Light: Use amber vials or wrap containers in aluminum foil. The
-system of the cyclopropene is photo-active; UV exposure can trigger dimerization. -
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the strained double bond.
Step 2: Weighing & Solubilization
-
Equilibrate: Allow the vial to warm to room temperature inside a desiccator before opening to prevent water condensation (water can initiate hydrolysis or affect stoichiometry).
-
Static Control: Use an anti-static gun if the solid is fluffy/crystalline. Static discharge is a theoretical ignition source for high-energy rings.
-
Solvent Choice: Dissolve in DCM (Dichloromethane) or DMSO. Avoid nucleophilic solvents (like methanol) for long-term storage, as they may slowly attack the ring strain.
Step 3: Reaction Monitoring
-
Thermal Runaway: If using this compound in a "Click" reaction (e.g., with tetrazines), the reaction is exothermic. For scales >100mg, add the cyclopropene slowly to the reaction mixture at 0°C to manage heat release.
-
Quenching: Do not quench unreacted cyclopropene with strong acid or base immediately. Dilute first.
Waste Disposal & Decontamination
Protocol:
-
Segregation: Do not mix with "Oxidizing Acids" (e.g., Nitric Acid) waste streams. The combination of a strained ring and an oxidizer is a potential explosion hazard.
-
Labeling: Label clearly as "Organic Acid - Cyclopropene Derivative - High Reactivity."
-
Decontamination: For spill cleanup on bench surfaces:
-
Absorb with vermiculite or sand.
-
Wash surface with a dilute sodium bicarbonate solution (neutralizes the acid).
-
Follow with a soap/water wash.[1]
-
Visual Workflow: Safety Decision Logic
Figure 1: Decision logic flow for safe handling, emphasizing the progression from risk identification to disposal.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Matsuura, M., et al. (2011). Identification of the toxic trigger in the mushroom Russula subnigricans. Nature Chemical Biology. (Provides grounding on the toxicity of cyclopropene carboxylic acid derivatives). [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). [Link]
-
PubChem. 2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid Compound Summary. (For structural and physical property verification). [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
